Vavain
Beschreibung
Eigenschaften
Molekularformel |
C18H16O7 |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-12(19)16-14(7-10)25-8-11(17(16)21)9-4-13(20)18(24-3)15(5-9)23-2/h4-8,19-20H,1-3H3 |
InChI-Schlüssel |
KIIFCUFZMOWDHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C(=C3)OC)OC)O)O |
Synonyme |
5,3'-dihydroxy-7,4',5'-trimethoxyisoflavone vavain |
Herkunft des Produkts |
United States |
The Ouabain Signaling Pathway in Cardiac Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ouabain, a cardiac glycoside traditionally known for its role in inhibiting the ion-pumping function of the Na+/K+-ATPase (NKA), is now recognized as a potent signaling molecule in cardiac myocytes. Beyond its effects on intracellular ion concentrations, ouabain initiates a complex signaling cascade by binding to a subpopulation of NKA residing in caveolae. This interaction triggers a conformational change in the NKA, activating a cascade of protein-protein interactions and post-translational modifications that profoundly impact cardiomyocyte physiology, including contractility, gene expression, and hypertrophic responses. This technical guide provides an in-depth exploration of the core ouabain signaling pathway in cardiac myocytes, detailing the molecular players, downstream effects, and key experimental methodologies used to elucidate this intricate network.
The Na+/K+-ATPase as a Signaling Transducer
The classical view of ouabain's action centers on its inhibition of the NKA's ion-pumping function, leading to an increase in intracellular sodium ([Na+]i), which in turn elevates intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger (NCX), ultimately enhancing cardiac contractility. However, a paradigm shift has occurred with the discovery that the NKA also functions as a signal transducer. A specific pool of NKA, localized within cholesterol-rich membrane microdomains called caveolae, forms a pre-assembled signaling complex, or "signalosome," with various partner proteins.[1][2][3] Ouabain binding to the NKA within this complex initiates signaling cascades that are, in some cases, independent of changes in intracellular ion concentrations.[1]
The Role of Na+/K+-ATPase Isoforms
Cardiac myocytes express multiple isoforms of the NKA α-subunit, with α1 and α2 being the most prominent in adult rodent hearts.[4] These isoforms exhibit differential sensitivity to ouabain and have distinct subcellular localizations and functions.
-
α1 Isoform: This is the ubiquitously expressed, "housekeeping" isoform, which has a lower affinity for ouabain in rodents. It is primarily responsible for maintaining bulk cytoplasmic Na+ homeostasis.
-
α2 Isoform: This isoform has a higher affinity for ouabain in rodents and is preferentially localized to the t-tubules, in close proximity to the Na+/Ca2+ exchanger. This strategic location suggests a primary role in regulating localized Na+ and Ca2+ concentrations, thereby directly influencing excitation-contraction coupling.[4] Ouabain's signaling effects that lead to pathological cardiac hypertrophy are often attributed to its interaction with the α2 isoform.
The Core Signaling Cascade
The binding of ouabain to the NKA signalosome initiates a rapid series of molecular events, primarily orchestrated by the non-receptor tyrosine kinase, Src.
Activation of Src Kinase
The NKA α-subunit constitutively interacts with Src kinase. In the basal state, this interaction holds Src in an inactive conformation. Ouabain binding to the NKA induces a conformational change that releases this inhibition, leading to the autophosphorylation of Src at tyrosine 418 (pY418), a hallmark of its activation.[5][6][7] This activation is a critical initiating event, as inhibition of Src ablates most of the downstream signaling effects of ouabain.[2][6]
Transactivation of the Epidermal Growth Factor Receptor (EGFR)
Activated Src serves as a molecular bridge, coupling the NKA to the Epidermal Growth Factor Receptor (EGFR). Ouabain stimulates the binding of Src to the EGFR, leading to the transactivation of the EGFR through Src-mediated tyrosine phosphorylation.[6][8][9] This transactivation is a key step in propagating the signal to downstream pathways, most notably the Ras/MAPK cascade.
Downstream Effector Pathways
The activation of the NKA/Src/EGFR complex triggers several downstream signaling pathways:
-
The Ras/Raf/MEK/ERK Cascade: The transactivated EGFR recruits adaptor proteins like Shc and Grb2, which in turn activate the small GTPase, Ras.[6][8] Ras then initiates the sequential phosphorylation and activation of Raf, MEK, and the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][6][10] The activation of the ERK1/2 pathway is crucial for ouabain-induced changes in gene expression and the development of cardiac hypertrophy.[10]
-
Phospholipase C (PLC) and Protein Kinase C (PKC): Ouabain has also been shown to activate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can mobilize intracellular calcium and activate various isoforms of Protein Kinase C (PKC), contributing to the hypertrophic response.
-
Reactive Oxygen Species (ROS) Production: A significant consequence of ouabain signaling is the increased production of reactive oxygen species (ROS).[1][2][11] This ROS generation appears to be a parallel pathway to the increase in intracellular calcium and is dependent on the activation of the Ras/MAPK cascade.[1][2] The source of this ROS is believed to be mitochondrial.[1] ROS themselves act as second messengers, further modulating the activity of various kinases and contributing to both hypertrophic and apoptotic responses depending on their concentration.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the ouabain signaling pathway in cardiac myocytes, primarily from studies on rat models.
| Parameter | Value | Species/Cell Type | Reference |
| Ouabain Binding Affinity (Kd) | |||
| NKA α2 Isoform | 115 nM | Rat | |
| NKA α3 Isoform | 1.6 nM | Rat | |
| Ouabain IC50 | |||
| NKA α1 Isoform | 48,000 nM | Rat | |
| NKA α2 Isoform | 58 nM | Rat | |
| NKA α3 Isoform | 6.7 nM | Rat |
| Parameter | Ouabain Concentration | Effect | Species/Cell Type | Reference |
| Effective Concentrations for Signaling | ||||
| Cardiac Preconditioning | 10 µM | Activation of Src/PLC-γ1/PKCε pathway | Rat Heart | |
| Apoptosis Induction (non-toxic dose) | 2 µM | 43±5% decrease in cell viability | Rat Cardiomyocytes | |
| Apoptosis Induction (non-toxic dose) | 25 nM | Similar to 2 µM in rat | Cat Cardiomyocytes | |
| Downstream Effects | ||||
| Src Phosphorylation (pY419-Src) | Not specified | ~4.5-fold increase | Rat Arterial Smooth Muscle | |
| ERK1/2 Phosphorylation (in caveolae) | Positive inotropic dose | 2- to 3-fold increase | Rat Heart | [12] |
| Intracellular Ca2+ ([Ca2+]i) Increase | 0.5 to 2 mM | Significant increase in basal [Ca2+]i | Rat Cardiomyocytes | [11] |
| ROS Production | 100 µM | Significant increase | Rat Cardiomyocytes | [1][11] |
Experimental Protocols
Co-immunoprecipitation of Na+/K+-ATPase α1 and Src
This protocol is designed to demonstrate the interaction between the NKA α1 subunit and Src kinase in cardiac myocytes and how it is modulated by ouabain.
-
Cell Culture and Treatment: Culture neonatal rat ventricular myocytes to 80-90% confluency. Treat the cells with the desired concentration of ouabain (e.g., 100 µM) for a short duration (e.g., 5-15 minutes). A non-treated control group should be processed in parallel.
-
Cell Lysis: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against the NKA α1 subunit to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be included.
-
Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Src kinase. The presence of a band corresponding to the molecular weight of Src will indicate an interaction with the NKA α1 subunit. The membrane can then be stripped and re-probed for the NKA α1 subunit to confirm successful immunoprecipitation.
Measurement of Intracellular ROS Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify changes in intracellular ROS levels.
-
Cell Preparation: Plate cardiac myocytes on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is trapped within the cells.
-
Ouabain Treatment: Wash the cells to remove excess dye. Add HBSS containing the desired concentration of ouabain.
-
Fluorescence Imaging: Immediately begin acquiring fluorescence images using a fluorescence microscope equipped with a filter set appropriate for fluorescein (excitation ~488 nm, emission ~525 nm). ROS in the cell oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Data Analysis: Quantify the mean fluorescence intensity of individual cells over time. An increase in fluorescence intensity in ouabain-treated cells compared to controls indicates an increase in ROS production.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium concentrations.
-
Cell Preparation: Plate cardiac myocytes on glass coverslips.
-
Dye Loading: Load the cells with 1-2 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 20-45 minutes at room temperature or 37°C, in the dark. A non-ionic surfactant like Pluronic F-127 can be included to aid in dye solubilization.
-
De-esterification: Wash the cells with fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Ouabain Perfusion: After establishing a baseline [Ca2+]i, perfuse the cells with a buffer containing the desired concentration of ouabain.
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is directly proportional to the intracellular calcium concentration. This ratio can be calibrated to obtain absolute calcium concentrations.
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
The Na+/K+-ATPase in cardiac myocytes is a multifaceted protein, serving as both an essential ion pump and a sophisticated signal transducer. Ouabain, by targeting the NKA signalosome within caveolae, unleashes a complex signaling network that is pivotal in regulating cardiac myocyte function and pathology. The activation of the Src/EGFR/ERK pathway, coupled with the generation of reactive oxygen species, provides a mechanism by which ouabain can induce hypertrophic growth and alter gene expression, independent of its classical effects on ion homeostasis. A thorough understanding of this signaling pathway is critical for researchers in cardiovascular biology and for professionals involved in the development of novel therapeutic strategies targeting cardiac hypertrophy and heart failure. The experimental protocols and quantitative data provided in this guide offer a foundational resource for further investigation into this dynamic and significant signaling cascade.
References
- 1. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of mitogen-activated protein kinases and reactive oxygen species in the inotropic action of ouabain on cardiac myocytes. A potential role for mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of Ca(2+)-handling in cardiomyocytes by redox sensitive mechanisms in response to ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ouabain facilitates cardiac differentiation of mouse embryonic stem cells through ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
Endogenous Ouabain in Mammals: A Technical Guide to its Function, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous ouabain (EO) is a naturally occurring cardiotonic steroid in mammals, identical or isomeric to the plant-derived ouabain. Initially identified in human plasma, it is now recognized as a hormone primarily synthesized in the adrenal glands and hypothalamus. EO plays a significant role in various physiological and pathophysiological processes, including the regulation of cardiovascular and renal function, cell viability, and neuronal activity. Its primary mechanism of action involves binding to the Na+/K+-ATPase, which functions not only as an ion pump but also as a signal transducer. This interaction triggers a cascade of intracellular signaling events, often independent of changes in intracellular sodium concentration, implicating EO in the pathogenesis of conditions like hypertension and heart failure. However, the very existence and identity of endogenous ouabain remain a subject of debate, with conflicting findings from immunoassay-based and mass spectrometry-based detection methods. This guide provides an in-depth technical overview of the function of endogenous ouabain in mammals, its signaling pathways, and detailed experimental protocols for its study, alongside a critical discussion of the ongoing controversies in the field.
Physiological Functions of Endogenous Ouabain
Endogenous ouabain has been implicated in a wide range of physiological processes, from the regulation of blood pressure to cell survival. Its effects are concentration-dependent, with low nanomolar concentrations often eliciting signaling events and higher concentrations leading to the well-known inhibition of the Na+/K+-ATPase pump.
Cardiovascular System
In the cardiovascular system, EO is primarily associated with the regulation of vascular tone and cardiac contractility. Elevated levels of EO have been observed in a significant portion of patients with essential hypertension.[1] The proposed mechanism involves the inhibition of Na+/K+-ATPase in vascular smooth muscle cells, leading to an increase in intracellular sodium, which in turn elevates intracellular calcium via the Na+/Ca2+ exchanger, resulting in vasoconstriction and increased peripheral resistance.[1] Furthermore, EO can enhance vascular reactivity to vasoconstrictors like phenylephrine. Chronic administration of ouabain in rodents has been shown to induce hypertension.[2][3]
Renal System
Endogenous ouabain is also involved in the regulation of renal sodium handling. It is considered by some to be a natriuretic hormone, although its role is complex and not fully elucidated. Some studies suggest that EO contributes to sodium homeostasis, while others indicate its involvement in the pathogenesis of renal dysfunction. A rat model of ouabain-induced hypertension exhibited reduced creatinine clearance and proteinuria, suggesting that elevated EO may directly contribute to kidney damage.[4]
Central Nervous System
EO is present in the cerebrospinal fluid (CSF) and is synthesized within the central nervous system, particularly the hypothalamus.[5][6] It is considered a component of a hypothalamic renin-angiotensin-aldosterone system and plays a role in the regulation of systemic blood pressure through its central actions. In the brain, EO can modulate neuronal excitability and has been linked to neuroprotective effects at physiological concentrations.
Cellular Functions: Viability, Proliferation, and Apoptosis
Endogenous ouabain has a dual role in regulating cell fate. At low, physiological concentrations (in the nanomolar range), it has been shown to promote the viability and proliferation of various cell types, including neuronal and endothelial cells.[4][7][8] This pro-proliferative effect is often mediated by the activation of signaling cascades such as the ERK1/2 pathway.[4] Conversely, at higher concentrations, ouabain can induce apoptosis in a variety of cells, including cancer cells.[4][9][10] This has led to interest in ouabain and related compounds as potential anti-cancer agents.[10]
Signaling Pathways of Endogenous Ouabain
The binding of endogenous ouabain to the Na+/K+-ATPase initiates a complex network of intracellular signaling pathways. These pathways can be broadly categorized into those dependent on changes in ion concentrations and those that are independent of the pump's ion-translocating function.
The Na+/K+-ATPase as a Signal Transducer
The Na+/K+-ATPase is now understood to be more than just an ion pump; it also functions as a receptor and a scaffold for signaling molecules. Upon ouabain binding, the enzyme undergoes a conformational change that allows it to interact with and activate neighboring proteins, initiating downstream signaling cascades.
The Src-EGFR-MAPK Pathway
A central signaling pathway activated by endogenous ouabain is the Src-EGFR-MAPK cascade. Binding of ouabain to the Na+/K+-ATPase leads to the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras-Raf-MEK-ERK1/2 signaling pathway. This pathway is a key mediator of the proliferative effects of endogenous ouabain.
Role of Reactive Oxygen Species (ROS)
Endogenous ouabain can also stimulate the production of reactive oxygen species (ROS) in certain cell types, such as cardiac myocytes. This ROS production appears to be a downstream consequence of the activation of the Src-Ras pathway and originates from the mitochondria. ROS can then act as second messengers to influence various cellular processes, including gene expression and contractility.
Quantitative Data
The following tables summarize quantitative data on the concentrations of endogenous ouabain and its effects on various biological parameters.
Table 1: Concentrations of Endogenous Ouabain in Biological Fluids
| Biological Fluid | Species | Condition | Concentration (nmol/L) | Reference |
| Plasma | Human | Healthy Controls | 0.06 - 0.53 | [11] |
| Plasma | Human | Congestive Heart Failure | 1.52 - 1.59 | |
| Cerebrospinal Fluid | Human | Healthy Controls | 1.8 ± 0.4 | [5] |
| Cerebrospinal Fluid | Human | Ictal Migraine | 0.4 ± 0.09 | [5] |
| Serum | Rat | Fresh | 3 - 4 | [5] |
| Serum | Bovine | Fetal (Commercial) | 3 - 4 | [5] |
Table 2: Effects of Ouabain on Cell Viability and Proliferation
| Cell Type | Ouabain Concentration (nmol/L) | Effect | Magnitude of Effect | Reference |
| NT2 (neuronal precursor) | 1 | Increased viability | 1-20% | [4] |
| NT2 (neuronal precursor) | 0.1 | Increased proliferation | Significant | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.3 | Increased proliferation | Significant | [7][8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1.8 | Decreased proliferation/Apoptosis | Significant | [7][8] |
| Human Prostatic Smooth Muscle Cells | Nanomolar range | Increased proliferation | Modest but significant | [9] |
| Human Prostatic Smooth Muscle Cells | > Nanomolar range | Apoptosis | Significant | [9] |
| OS-RC-2 (renal cancer) | 20 - 320 | Decreased proliferation | Dose-dependent | [10] |
Table 3: Effects of Ouabain on Na+/K+-ATPase Activity
| Cell/Tissue Type | Ouabain Concentration | Effect | Magnitude of Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1-3 nM | Increased activity | 25-30% | |
| Rat (in vivo, 15 days) | 25 µg/kg/day | Increased activity | ~40% increase | [12] |
| LLC-PK1 (kidney) | 1 µM | Inhibition | 50% | [13] |
| Rat Tail Artery | 100 µM | Inhibition | ~65% | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of endogenous ouabain.
Measurement of Endogenous Ouabain
-
Acidification: Acidify plasma or serum samples with 0.1% trifluoroacetic acid.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 28,500 x g for 15 minutes) to pellet proteins.[4]
-
Column Loading: Load the clear supernatant onto a pre-conditioned Sep-Pak C18 column.[4]
-
Washing: Wash the column with 10 mL of H2O containing 0.1% trifluoroacetic acid to remove polar impurities.[4]
-
Elution: Elute the bound endogenous ouabain with 80% acetonitrile.[4]
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the residue in an appropriate buffer (e.g., PBS) for subsequent analysis.[4]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen solution (e.g., ouabain-BSA conjugate) and incubate overnight at 4°C.[4][15]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).[15]
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[15]
-
Competitive Binding: Prepare a mixture of your sample (or standard) and a fixed concentration of anti-ouabain antibody. Incubate this mixture to allow the antibody to bind to the ouabain in the sample/standard.
-
Incubation in Plate: Add the pre-incubated sample/antibody mixture to the coated wells and incubate for 1-2 hours at 37°C. The free antibody will bind to the ouabain-BSA coated on the plate.[4]
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at 37°C.[4]
-
Washing: Wash the plate again.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.[15]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader. The signal is inversely proportional to the concentration of endogenous ouabain in the sample.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with various concentrations of ouabain or vehicle control for the desired duration (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[17]
-
Incubation: Incubate the plate, often overnight, to ensure complete solubilization.[17]
-
Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blot for ERK1/2 Activation
-
Cell Treatment and Lysis: Treat cells with ouabain for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[19]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
The Controversy: Is Endogenous Ouabain Real?
Despite a large body of literature describing the physiological effects of endogenous ouabain, its existence and identity are a subject of significant controversy. The primary evidence for EO comes from immunoassays (ELISA and RIA), which consistently detect a ouabain-like substance in mammalian tissues and fluids.[20][21] However, these immunoassays are prone to cross-reactivity with other structurally related steroids.[11][22][23][24]
In contrast, several studies using highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have failed to detect authentic ouabain in human plasma.[11] This discrepancy has led to the hypothesis that the substance detected by immunoassays may be an isomer or a related compound, but not ouabain itself.[25] Some researchers have even suggested that the positive immunoassay results could be due to cross-reactivity with a variety of endogenous steroids.
This ongoing debate is crucial for the field. If the endogenous ligand is not ouabain, then its true structure and biosynthetic pathway remain to be discovered. This has significant implications for drug development efforts targeting this system. Future research employing advanced analytical techniques is necessary to definitively identify and characterize the endogenous ligand(s) for the Na+/K+-ATPase.
Conclusion and Future Directions
Endogenous ouabain, or a closely related compound, is a fascinating signaling molecule with a wide array of functions in mammals. Its ability to modulate the Na+/K+-ATPase as a signal transducer places it at the crossroads of numerous cellular processes, from ion homeostasis to cell growth and death. The signaling pathways it activates, particularly the Src-EGFR-MAPK cascade and the generation of ROS, are central to its physiological and pathophysiological effects.
For researchers and drug development professionals, the endogenous ouabain system presents both opportunities and challenges. The involvement of EO in hypertension and heart failure makes it an attractive therapeutic target. However, the controversy surrounding its identity highlights the need for caution and further fundamental research.
Future research should focus on:
-
Definitive structural elucidation of the endogenous ligand(s) using advanced mass spectrometry and NMR.
-
Elucidation of the complete biosynthetic pathway of the endogenous ligand(s).
-
Development of highly specific antagonists that can differentiate between the signaling and ion-pumping functions of the Na+/K+-ATPase.
-
Further investigation into the tissue-specific roles of endogenous ouabain and its signaling pathways in health and disease.
By addressing these key questions, the scientific community can fully unravel the complexities of the endogenous ouabain system and harness its therapeutic potential.
References
- 1. Endogenous ouabain in cardiovascular function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Ouabain-like activity in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Dual effects of ouabain on the regulation of proliferation and apoptosis in human umbilical vein endothelial cells: involvement of Na(+)-K(+)-ATPase α-subunits and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual effects of ouabain on the regulation of proliferation and apoptosis in human prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-dose ouabain administration increases Na⁺,K⁺-ATPase activity and reduces cardiac force development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ouabain amplifies contractile responses to phenylephrine in rat tail arteries in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. dbbiotech.com [dbbiotech.com]
- 19. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an immunoassay for endogenous digitalislike factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and characterization of a ouabain-like compound from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Research Portal [iro.uiowa.edu]
- 24. oatext.com [oatext.com]
- 25. Endogenous Ouabain: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ouabain: Structure, Chemical Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ouabain, a cardiac glycoside historically used as an arrow poison, has garnered significant scientific interest due to its potent and specific inhibition of the Na+/K+-ATPase.[1][2][3] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream effects that modulate a variety of cellular processes, including contractility, proliferation, and apoptosis.[1][2][3][4] While its therapeutic use in cardiovascular medicine has largely been supplanted by other drugs, ouabain remains an invaluable tool in cell biology research and is being explored for its potential anticancer properties.[3][4][5][6] This technical guide provides a comprehensive overview of the structure, chemical properties, and complex signaling pathways associated with ouabain, offering a critical resource for researchers and drug development professionals.
Ouabain: Structure and Chemical Properties
Ouabain (C₂₉H₄₄O₁₂) is a cardenolide glycoside, a class of naturally occurring steroids characterized by a five-membered lactone ring at the C17 position of the steroid nucleus.[7] The structure of ouabain consists of a steroid aglycone, ouabagenin, linked to a rhamnose sugar moiety.[8] The steroid core is heavily hydroxylated, contributing to its solubility in water and its specific interaction with the Na+/K+-ATPase.
Chemical Structure
The ouabain molecule is comprised of two key components:
-
Ouabagenin: The steroid aglycone, which is responsible for the biological activity of inhibiting the Na+/K+-ATPase.
-
L-rhamnose: A deoxy sugar that influences the pharmacokinetic properties of the molecule.
The IUPAC name for ouabain is 3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[7][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of ouabain is presented in Table 1. Ouabain appears as odorless, white crystals or a crystalline powder, often as an octahydrate.[7][9] It is stable in air but can be affected by light.[1]
Table 1: Chemical and Physical Properties of Ouabain
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₄O₁₂ | [7] |
| Molecular Weight | 584.66 g/mol | [1] |
| Melting Point | ~190 °C (decomposes) | [2][9] |
| Solubility | ||
| Water (cold) | 10 mg/mL | |
| Water (hot) | 50 mg/mL | [2] |
| Ethanol | 10 mg/mL | |
| Methanol | Soluble | [2] |
| Chloroform | Practically insoluble | [2] |
| Ether | Practically insoluble | [2] |
| DMSO | 100 mM | |
| Appearance | Odorless, white crystals or crystalline powder | [7][9] |
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary and most well-characterized mechanism of action of ouabain is the inhibition of the Na+/K+-ATPase, also known as the sodium-potassium pump.[1][2][3] This ubiquitously expressed transmembrane protein is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, a process essential for numerous physiological functions, including nerve impulse transmission and muscle contraction.[2]
The Na+/K+-ATPase actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP.[2] Ouabain binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase, locking the enzyme in a phosphorylated conformation and thereby inhibiting its ion-pumping activity.
The consequences of Na+/K+-ATPase inhibition are a progressive increase in the intracellular sodium concentration ([Na⁺]ᵢ) and a decrease in the intracellular potassium concentration. The elevated [Na⁺]ᵢ alters the electrochemical gradient for sodium, which in turn affects the activity of other sodium-dependent transporters, most notably the sodium-calcium exchanger (NCX).[1] The reduced sodium gradient diminishes the driving force for calcium extrusion by the NCX, leading to an accumulation of intracellular calcium ([Ca²⁺]ᵢ).[1][2] This increase in intracellular calcium is the fundamental mechanism underlying the positive inotropic effect of cardiac glycosides in the heart.[1]
Ouabain-Induced Signaling Pathways
Beyond its direct impact on ion transport, the binding of ouabain to the Na+/K+-ATPase initiates a complex network of intracellular signaling cascades. These pathways are activated at concentrations of ouabain that may not be sufficient to cause a significant global change in intracellular ion concentrations, suggesting that the Na+/K+-ATPase also functions as a signal transducer.
The following diagram illustrates the key signaling pathways activated by ouabain.
References
- 1. OUABAIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
physiological role of circulating ouabain
An In-depth Technical Guide on the Physiological Role of Circulating Ouabain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous ouabain (EO) is a circulating steroid hormone, identical to the plant-derived cardiac glycoside, that has emerged as a critical regulator of numerous physiological and pathophysiological processes.[1] Primarily synthesized in the adrenal gland and hypothalamus, EO's canonical receptor is the Na+/K+-ATPase, an essential ion pump that also functions as a sophisticated signal transducer.[2][3] At physiological concentrations, typically in the sub-nanomolar to nanomolar range, ouabain binding to the Na+/K+-ATPase initiates a cascade of intracellular signaling events, influencing cell growth, proliferation, apoptosis, and ion homeostasis.[4][5] Elevated levels of circulating ouabain are associated with several pathological conditions, including essential hypertension, congestive heart failure, and renal disease, making it a compelling target for therapeutic intervention.[1][6][7] This guide provides a comprehensive overview of the signaling mechanisms, physiological functions, and experimental methodologies related to circulating ouabain, offering a technical resource for professionals in research and drug development.
The Na+/K+-ATPase: A Dual-Function Receptor
The Na+/K+-ATPase is a ubiquitous plasma membrane protein responsible for maintaining the electrochemical gradients of Na+ and K+ across the cell membrane, a process fundamental to cellular life.[8][9] It achieves this by actively transporting three sodium ions out of the cell for every two potassium ions it pumps in, an activity fueled by ATP hydrolysis.[8] Beyond this vital ion-pumping function, the Na+/K+-ATPase acts as a receptor for cardiac glycosides like ouabain.[9][10]
The binding of ouabain to its specific site on the α-subunit of the Na+/K+-ATPase can trigger conformational changes that initiate intracellular signaling cascades, often independent of its effect on ion transport.[10][11] This signal-transducing function is primarily associated with a subpopulation of Na+/K+-ATPase units located within specialized membrane microdomains called caveolae.[9][12] This dual role allows ouabain to exert a wide range of effects, from modulating cardiac contractility to influencing gene expression.[9][13]
Core Signaling Cascades Activated by Ouabain
Ouabain binding to the Na+/K+-ATPase signalosome—a complex of the pump with other signaling proteins within caveolae—is the initiating event for multiple downstream pathways.[12]
The Na+/K+-ATPase-Src Kinase Axis
A pivotal early event in ouabain signaling is the activation of the non-receptor tyrosine kinase, Src.[13] The Na+/K+-ATPase is physically associated with Src. Ouabain binding induces a conformational change in the pump that leads to the activation of this associated Src kinase.[14] This activated Src can then phosphorylate a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR).[13]
The Ras-Raf-MAPK (ERK) Pathway
The transactivation of the EGFR by Src serves as a scaffold for adaptor proteins, leading to the activation of the small G-protein Ras.[13] This initiates the canonical mitogen-activated protein kinase (MAPK) cascade, involving the sequential activation of Raf, MEK, and finally the extracellular signal-regulated kinases (ERK1/2).[2] The activation of this pathway is linked to ouabain's effects on cell proliferation and hypertrophy.[2][4]
PLC/PKC Pathway and Calcium Modulation
In cardiac cells, ouabain has been shown to activate Phospholipase Cγ1 (PLC-γ1) and Protein Kinase Cε (PKCε) via the Na+/K+-ATPase/Src complex.[15] This pathway is critical for the cardioprotective effects observed in ischemic preconditioning.[15] Furthermore, ouabain signaling can lead to the production of inositol trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum.[16] This is distinct from the classical mechanism where pump inhibition leads to a rise in intracellular Na+, which in turn increases intracellular Ca2+ via the Na+/Ca2+ exchanger (NCX).[8][14] Both mechanisms can contribute to ouabain's overall effect on cellular calcium homeostasis.
Physiological and Pathophysiological Roles
Cardiovascular System
-
Blood Pressure and Vascular Tone: EO is implicated in blood pressure regulation. Chronic administration of ouabain to rats induces hypertension.[17][18] This effect is linked to increased vascular tone and an augmented response to vasoconstrictors.[14][18] The underlying mechanism involves both direct effects on vascular smooth muscle cells and centrally mediated increases in sympathetic nerve activity.[11][14]
-
Cardiac Function: At pharmacological doses, ouabain's inhibition of the Na+/K+-ATPase leads to increased intracellular calcium and enhanced cardiac contractility (positive inotropy), which is the basis for its historical use in treating heart failure.[8][19] At lower, more physiological concentrations, ouabain can activate signaling pathways that protect the heart against ischemia-reperfusion injury.[15] Elevated EO levels are found in patients with congestive heart failure and correlate with the severity of the condition.[7]
Renal System
-
Sodium Homeostasis: EO plays a role in regulating renal sodium excretion.[2][20] In renal proximal tubule cells, nanomolar concentrations of ouabain can actually increase Na+/K+-ATPase activity, a counterintuitive finding that suggests a complex regulatory role.[2] However, prolonged exposure to higher levels of ouabain can impair renal function and contribute to sodium retention, a key factor in hypertension.[6][17]
-
Kidney Disease: Sustained high levels of EO are associated with kidney damage.[21] In autosomal dominant polycystic kidney disease (ADPKD), ouabain has been shown to accelerate cyst growth, an effect mediated by the signaling function of Na+/K+-ATPase located in caveolae.[22]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on circulating ouabain.
Table 1: Circulating Ouabain Concentrations
| Condition | Species | Concentration (nM) | Reference(s) |
|---|---|---|---|
| Healthy Control | Human | 0.16 - 0.77 (Mean: 0.44) | [7] |
| Congestive Heart Failure | Human | 0.17 - 8.76 (Mean: ~1.5) | [7] |
| Healthy Control | Rat | 0.40 ± 0.07 | [23] |
| Chronic Ouabain Treatment (1 µg/kg) | Rat | 1.04 ± 0.30 | [23] |
| Whole-Body Irradiation | Rat | 3.1 ± 1.0 |[23] |
Table 2: Experimental Doses of Ouabain and Effects
| Model System | Ouabain Dose | Duration | Key Effect(s) | Reference(s) |
|---|---|---|---|---|
| Sprague-Dawley Rats | 27.8 µg/kg/day (i.p.) | 5 weeks | Increased systolic blood pressure, reduced sodium excretion | [17] |
| Sprague-Dawley Rats | 1 µg/kg/day (i.p.) | 4 days | Increased membrane expression of Na+/K+-ATPase α1-subunit | [2] |
| Langendorff-perfused Rat Hearts | 10 µM | 4 minutes | Cardioprotection against ischemia-reperfusion injury | [15] |
| Human Cancer Cell Lines (A549) | 25 - 100 nM | 24 - 72 hours | Dose- and time-dependent decrease in cell viability | [24] |
| Patients with Coronary Artery Disease | 0.015 mg/kg (i.v.) | Single dose | Decreased left ventricular end-diastolic pressure and volume |[19] |
Key Experimental Methodologies
Measurement of Na+/K+-ATPase Activity
A common method for determining Na+/K+-ATPase activity is to measure the rate of ouabain-sensitive ATP hydrolysis. The total ATPase activity is measured in the presence of Na+, K+, Mg2+, and ATP. A parallel reaction is run in the presence of a high concentration of ouabain (e.g., 1 mM) to inhibit the Na+/K+-ATPase completely. The difference in the rate of inorganic phosphate (Pi) released between the two conditions represents the specific activity of the Na+/K+-ATPase.[2][25]
Protocol: ATP Hydrolysis Assay [2]
-
Membrane Preparation: Isolate basolateral membranes (BLM) from kidney cortex or other tissues of interest using established methods like the Sacktor et al. technique.
-
Permeabilization: Quickly freeze BLM vesicles in liquid nitrogen and thaw slowly on ice to make them permeable to ATP.
-
Reaction Mixture: Prepare a reaction buffer containing Tris/HCl, NaCl, KCl, ATP, MgCl2, and EDTA at optimal concentrations and pH (e.g., pH 7.2).[25]
-
Incubation: Add the membrane preparation to two sets of tubes: one with the reaction mixture alone and one with the reaction mixture plus 1 mM ouabain. Incubate at 37°C for a defined period (e.g., 20 minutes).[26]
-
Phosphate Detection: Stop the reaction (e.g., with perchloric acid) and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the ammonium molybdate method.
-
Calculation: Subtract the Pi released in the ouabain-containing tubes from the Pi released in the tubes without ouabain to determine the specific Na+/K+-ATPase activity.
Quantification of Endogenous Ouabain
Endogenous ouabain is typically measured in plasma or tissue extracts using highly sensitive immunoassays.
Protocol: Radioimmunoassay (RIA) [27]
-
Sample Extraction: Extract ouabain from plasma samples using a solid-phase extraction method, such as with disposable C-18 columns, to concentrate the analyte and remove interfering substances.
-
Assay: Perform a competitive radioimmunoassay using a polyclonal antibody raised against an ouabain conjugate (e.g., rabbit anti-ouabain antiserum).
-
Competition: Incubate the extracted sample with the antibody and a known amount of radiolabeled ouabain (e.g., ³H-ouabain). The endogenous ouabain in the sample will compete with the radiolabeled ouabain for binding to the antibody.
-
Separation and Counting: Separate the antibody-bound ouabain from the free ouabain. Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
Quantification: Determine the concentration of ouabain in the sample by comparing the results to a standard curve generated with known concentrations of ouabain. The assay's specificity must be confirmed to ensure no significant cross-reactivity with other endogenous steroids like cortisol or aldosterone.[27]
Analysis of Protein Phosphorylation
Western blotting and immunoprecipitation are standard techniques used to assess the phosphorylation status of signaling proteins in response to ouabain.
Protocol: Immunoprecipitation and Western Blot for Tyrosine Phosphorylation [2]
-
Cell Treatment: Treat cultured cells (e.g., HKC-11 kidney cells) with ouabain (e.g., 10 pM) for a specified time (e.g., 15 minutes).
-
Lysis: Lyse the cells in a buffer containing detergents and phosphatase/protease inhibitors to preserve protein phosphorylation.
-
Immunoprecipitation (IP): Incubate the cell lysate with a primary antibody specific to the protein of interest (e.g., anti-Na+/K+-ATPase α1-subunit antibody). Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the immunoprecipitated protein.
-
SDS-PAGE and Western Blot: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Detection: Probe the membrane with a primary antibody against phosphotyrosine, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) system. An increase in the signal in ouabain-treated samples compared to controls indicates increased tyrosine phosphorylation.
Conclusion and Implications for Drug Development
Circulating ouabain is a pleiotropic hormone whose physiological effects are mediated by the dual function of its receptor, the Na+/K+-ATPase. The discovery that this ion pump also operates as a signal transducer has opened new avenues for understanding its role in health and disease. The ouabain-activated signaling cascades are deeply involved in regulating cardiovascular and renal function, and their dysregulation is a key feature of prevalent diseases like hypertension and heart failure.[6][28]
For drug development professionals, this presents several opportunities:
-
Targeting the Signalosome: Developing molecules that can selectively modulate the signaling function of the Na+/K+-ATPase without affecting its crucial ion-pumping activity could offer a novel therapeutic strategy. For example, compounds that antagonize ouabain's binding or disrupt the formation of the Na+/K+-ATPase-Src complex could be beneficial in ouabain-dependent hypertension.[11]
-
Biomarker Potential: Circulating ouabain levels may serve as a valuable biomarker for stratifying patients, particularly in hypertension and heart failure, and for monitoring therapeutic responses.[1][7]
-
Harnessing Protective Effects: The cardioprotective signaling triggered by low-dose ouabain suggests that agonists that selectively activate these pro-survival pathways could be developed to protect against ischemic injury.[15]
Further research is required to fully elucidate the tissue-specific nuances of ouabain signaling and the long-term consequences of its modulation. A deeper understanding of these complex pathways will be essential for translating the science of endogenous ouabain into safe and effective therapies.
References
- 1. Endogenous ouabain in cardiovascular function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyper.ahajournals.org [hyper.ahajournals.org]
- 4. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ouabain Enhances Gap Junctional Intercellular Communication by Inducing Paracrine Secretion of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elevated concentrations of endogenous ouabain in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 9. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression [frontiersin.org]
- 11. Endogenous Ouabain: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain assembles signaling cascades through the caveolar Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Endogenous Ouabain: A Link Between Sodium Intake and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ouabain modulation of cellular calcium stores and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of long-term ouabain treatment on blood pressure, sodium excretion, and renal dopamine D(1) receptor levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Effects of ouabain on myocardial oxygen supply and demand in patients with chronic coronary artery disease. A hemodynamic, volumetric, and metabolic study in patients without heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiological roles of endogenous ouabain in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The cystogenic effects of ouabain in autosomal dominant polycystic kidney disease require cell caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Ouabain Prevents Radiation-Induced Reduction in the α2 Na,K-ATPase Function in the Rat Diaphragm Muscle [mdpi.com]
- 24. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ahajournals.org [ahajournals.org]
- 28. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ouabain: A Comprehensive Technical Guide on its Role as a Steroid Hormone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous ouabain (EO) is a naturally occurring cardiotonic steroid in mammals that is structurally identical to the plant-derived ouabain.[1][2] Once considered solely a toxin from plants, it is now recognized as a steroid hormone synthesized in the adrenal glands and hypothalamus.[2][3] EO plays a significant role in various physiological and pathophysiological processes, particularly in the cardiovascular and renal systems.[1][4] This technical guide provides an in-depth overview of the core aspects of endogenous ouabain, including its biosynthesis, physiological concentrations, signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential and biological implications of this endogenous hormone.
Biosynthesis of Endogenous Ouabain
The primary site of EO synthesis is the adrenal cortex, with evidence also pointing to production in the hypothalamus.[3][5] The biosynthetic pathway is believed to follow the general steps of steroidogenesis, starting from cholesterol. While the complete pathway is still under investigation, key enzymatic steps have been proposed.[6] The initial and rate-limiting step is the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (CYP11A1). Pregnenolone is then converted to progesterone by 3β-hydroxysteroid dehydrogenase (HSD3B).[7] Subsequent steps leading to the formation of the characteristic cardenolide structure of ouabain are not yet fully elucidated but are an active area of research. Angiotensin II and ACTH have been shown to stimulate the secretion of EO from adrenocortical cells.[8]
Caption: Proposed biosynthetic pathway of endogenous ouabain.
Physiological and Pathophysiological Concentrations
The concentration of endogenous ouabain in biological fluids and tissues is a critical determinant of its physiological and pathological effects. Levels can vary significantly based on species, physiological state, and the presence of disease.
Table 1: Endogenous Ouabain Concentrations in Human Plasma
| Condition | Mean Concentration (pmol/L) | Range (pmol/L) | Citation(s) |
| Healthy Normotensive Individuals | 179.6 ± 9.58 | - | [9] |
| Offspring of Hypertensive Parents | 221.5 ± 10.95 | - | [9] |
| Patients with Essential Hypertension | 103.8 - 323+ | Varies across quartiles | [10] |
| Healthy Control Subjects | 440 ± 200 | 160 - 770 | [4][11] |
| Patients with Congestive Heart Failure | 1520 - 1590 | 170 - 8760 | [4][11] |
Table 2: Endogenous Ouabain Concentrations in Animal Models
| Species | Tissue/Fluid | Condition | Mean Concentration (nmol/L or nmol/kg) | Range (nmol/L or nmol/kg) | Citation(s) |
| Rat | Plasma | Normal | 1.1 ± 0.3 | 0.3 - 3.1 | [12] |
| Rat | Plasma | After anti-ouabain antibody treatment | 0.2 ± 0.1 | - | [12] |
| Rat | Adrenal Gland | - | ~500-fold higher than plasma | - | [7] |
| Bovine | Adrenal Gland | - | High concentrations | - | [3][5] |
Signaling Pathways of Endogenous Ouabain
Endogenous ouabain exerts its effects primarily by binding to the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein. This interaction triggers a cascade of intracellular signaling events that are both dependent and independent of the pump's ion-transporting function.
The canonical pathway involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an elevation of intracellular calcium. Increased intracellular calcium is a key second messenger that influences a wide range of cellular processes, including muscle contraction and neurotransmitter release.
In addition to its effects on ion transport, the binding of ouabain to the Na+/K+-ATPase also activates a "signalosome" complex. This leads to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the Src kinase. Activated Src can then phosphorylate a variety of downstream targets, including the components of the Ras-Raf-MEK-ERK1/2 signaling cascade. The activation of the ERK1/2 pathway is implicated in the regulation of cell growth, proliferation, and differentiation.
Caption: Signaling pathways activated by endogenous ouabain.
Experimental Protocols
Quantification of Endogenous Ouabain in Plasma by Radioimmunoassay (RIA)
This protocol outlines the general steps for measuring EO in plasma samples using a competitive RIA.
a. Sample Preparation (Solid-Phase Extraction):
-
Acidify plasma samples with an equal volume of Buffer A (e.g., 0.1% trifluoroacetic acid in water).
-
Centrifuge the acidified plasma at 6,000-17,000 x g for 20 minutes at 4°C to precipitate proteins.
-
Pre-condition a C18 solid-phase extraction (SPE) column by washing with methanol followed by water.[2]
-
Load the supernatant from the centrifuged plasma onto the pre-conditioned C18 column.
-
Wash the column with Buffer A to remove interfering substances.
-
Elute the bound EO with an appropriate solvent, such as 25% acetonitrile in water.[8]
-
Dry the eluate under vacuum and reconstitute in RIA buffer.
b. Radioimmunoassay Procedure:
-
Prepare a standard curve using known concentrations of ouabain.
-
In duplicate tubes, add RIA buffer, the ouabain standard or the extracted plasma sample, radiolabeled ouabain (e.g., ¹²⁵I-ouabain), and a specific anti-ouabain antibody.
-
Set up tubes for total counts (only radiolabeled ouabain) and non-specific binding (no antibody).
-
Incubate the tubes overnight at 4°C to allow for competitive binding.[13]
-
Add a precipitating reagent (e.g., a secondary antibody and polyethylene glycol) to separate antibody-bound and free radiolabeled ouabain.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radiolabeled ouabain against the concentration of the ouabain standards.
-
Determine the concentration of EO in the unknown samples by interpolating their binding values on the standard curve.
Caption: Workflow for endogenous ouabain quantification by RIA.
Quantification of Endogenous Ouabain by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of EO.
a. Sample Preparation:
-
Perform solid-phase extraction of plasma samples as described for the RIA protocol to remove interfering substances and concentrate the analyte.[14]
b. LC-MS/MS Analysis:
-
Inject the extracted and reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the components of the sample on a C18 analytical column using a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with formic acid).
-
Introduce the eluent from the LC system into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Perform multiple reaction monitoring (MRM) to detect and quantify ouabain. This involves selecting the precursor ion (e.g., [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.
-
Quantify the amount of EO in the sample by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Measurement of Na+/K+-ATPase Activity
This assay determines the activity of the Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis that is sensitive to ouabain inhibition.
-
Prepare a reaction mixture containing NaCl, KCl, MgCl₂, and a buffer (e.g., Tris-HCl).
-
Add the biological sample (e.g., tissue homogenate, cell lysate) to the reaction mixture.
-
Prepare a parallel set of tubes containing a high concentration of ouabain (e.g., 1 mM) to completely inhibit the Na+/K+-ATPase.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixtures at 37°C for a defined period.
-
Stop the reaction by adding a solution that also allows for the colorimetric detection of released Pi (e.g., a solution containing ammonium molybdate and a reducing agent).
-
Measure the absorbance of the resulting colored complex at a specific wavelength.
-
Calculate the Na+/K+-ATPase activity by subtracting the Pi released in the presence of ouabain (ouabain-insensitive ATPases) from the total Pi released in the absence of ouabain.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol uses a fluorescent Ca²⁺ indicator to measure changes in intracellular calcium in response to ouabain.
-
Load cultured cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a buffer containing the dye.[15][16]
-
Wash the cells to remove the extracellular dye.
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of a fluorescence microscope.
-
Excite the cells with light at the appropriate wavelengths for the chosen dye and measure the emitted fluorescence.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing ouabain at the desired concentration.
-
Continuously record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emitted at two different excitation wavelengths to determine the intracellular calcium concentration.
Detection of ERK1/2 Phosphorylation by Western Blotting
This method assesses the activation of the ERK1/2 signaling pathway by detecting the phosphorylated (active) form of the ERK1/2 proteins.
-
Treat cultured cells with ouabain for the desired time and at the appropriate concentration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2.
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
To normalize the results, strip the membrane and re-probe it with an antibody that recognizes total ERK1/2 (both phosphorylated and unphosphorylated forms).
Conclusion
Endogenous ouabain is a multifaceted steroid hormone with profound implications for cardiovascular and renal physiology and pathophysiology. Its role in conditions such as hypertension and heart failure makes it a compelling target for further research and potential therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the intricate biology of endogenous ouabain and its potential as a biomarker and therapeutic target. A deeper understanding of its synthesis, signaling, and regulation will be crucial for harnessing its diagnostic and therapeutic potential in the future.
References
- 1. Endogenous ouabain: a link between sodium intake and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of endogenous ouabain by atrial natriuretic peptide is a guanylyl cyclase independent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Endogenous Ouabain: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. ahajournals.org [ahajournals.org]
- 9. High circulating levels of endogenous ouabain in the offspring of hypertensive and normotensive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous ouabain and the renin–angiotensin–aldosterone system: distinct effects on Na handling and blood pressure in human hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated concentrations of endogenous ouabain in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. phoenixbiotech.net [phoenixbiotech.net]
- 14. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effects of isoprenaline and ouabain on cytosolic calcium and cell motion in single rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Sensitivity to Ouabain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: The Na+/K+-ATPase as the Target
Ouabain, a cardiac glycoside, exerts its effects by binding to and inhibiting the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[2][3] However, the sensitivity to ouabain varies dramatically across different species, a phenomenon primarily attributed to variations in the amino acid sequence of the α-subunit of the Na+/K+-ATPase.
Molecular Basis of Species-Specific Ouabain Sensitivity
The differential sensitivity to ouabain is largely determined by the specific isoforms of the Na+/K+-ATPase α-subunit expressed in a given species.[1] Four isoforms of the α-subunit (α1, α2, α3, and α4) have been identified in mammals, each with distinct tissue distribution and kinetic properties.[4]
A key determinant of ouabain sensitivity lies within the first extracellular loop of the α-subunit, specifically at amino acid positions 111 and 122.[1][5][6] Species that are highly sensitive to ouabain, such as humans, typically have uncharged amino acids at these positions (e.g., Glutamine at 111 and Asparagine at 122 in the α1 isoform).[1][5] In contrast, species that are resistant to ouabain, most notably rodents like rats and mice, possess charged amino acids at these locations (e.g., Arginine at 111 and Aspartic acid at 122 in the rat α1 isoform).[1][5] This difference can lead to a 1,000-fold decrease in ouabain sensitivity in rodents compared to humans.[7]
Insects that feed on cardenolide-containing plants have also evolved ouabain resistance through mutations in their Na+/K+-ATPase.[8][9] Common substitutions that confer resistance in insects include N122H, T797A, and double mutations such as Q111V-N122H and Q111T-N122H, which can increase resistance by over 2,000-fold.[8]
Quantitative Data on Ouabain Sensitivity
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ouabain for Na+/K+-ATPase from various species and for different α-subunit isoforms.
| Species/Isoform | IC50 | Reference |
| Human (α1) | Sensitive (nM range) | [1] |
| Canine kidney (α1) | 15 nM | [10] |
| Porcine cerebral cortex (α3) | 15 nM | [10] |
| Rat (α1) | 48,000 nM (48 µM) | |
| Rat (α2) | 58 nM | |
| Rat (α3) | 6.7 nM | |
| Rat brain (high affinity) | 23.0 nM and 460 nM | [11] |
| Rat brain (low affinity) | 320 µM | [11] |
| Rat pinealocytes | ~200 nM | [12] |
| Drosophila melanogaster (wild-type) | 0.24 µM | [8] |
| Drosophila melanogaster (N122H mutant) | 61.0 µM | [8] |
| Drosophila melanogaster (T797A mutant) | 63.3 µM | [8] |
| Drosophila melanogaster (Q111V-N122H mutant) | 550 µM | [8] |
| Drosophila melanogaster (Q111T-N122H mutant) | 583 µM | [8] |
| MERS-CoV in Vero cells | 0.08 µM | [13] |
| CHO-K1 cells | 298 µM (3h incubation) | [14] |
Experimental Protocols
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The ouabain-sensitive portion of the ATPase activity is determined by comparing the activity in the presence and absence of ouabain.
Materials:
-
Tissue homogenate or cell lysate containing Na+/K+-ATPase
-
Assay Buffer: 130 mM NaCl, 20 mM KCl, 25 mM imidazole (pH 7.4), 3 mM ATP, 4 mM MgCl2, 0.5 mM EDTA
-
Ouabain solution (1 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
Procedure:
-
Prepare reaction mixtures in duplicate. For the "total ATPase activity" tubes, add the assay buffer. For the "ouabain-insensitive ATPase activity" tubes, add the assay buffer containing 1 mM ouabain.
-
Add the enzyme preparation (tissue homogenate or cell lysate) to all tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer the supernatant to a new set of tubes.
-
Add the phosphate detection reagent to each tube and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Calculate the amount of Pi released using a standard curve generated with the phosphate standard solution.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
86Rb+ Uptake Assay for Na+/K+-ATPase Function
This assay measures the ion transport function of the Na+/K+-ATPase by using the radioactive isotope Rubidium-86 (86Rb+) as a congener for K+.
Materials:
-
Cultured cells expressing Na+/K+-ATPase
-
Uptake Buffer: e.g., Krebs' solution containing a known concentration of non-radioactive RbCl.
-
86RbCl
-
Ouabain solution
-
Wash Buffer (ice-cold)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with pre-warmed uptake buffer without 86Rb+.
-
Pre-incubate the cells with or without various concentrations of ouabain in uptake buffer for a defined period.
-
Initiate the uptake by adding uptake buffer containing 86RbCl.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The ouabain-sensitive 86Rb+ uptake is calculated as the difference between the uptake in the absence and presence of a saturating concentration of ouabain.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cultured cells
-
Cell culture medium
-
Ouabain solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of ouabain concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Signaling Pathways and Visualizations
Ouabain binding to the Na+/K+-ATPase not only inhibits its ion-pumping function but can also activate intracellular signaling cascades in a manner that is independent of changes in ion concentrations.[15] This signaling function is often initiated through the interaction of the Na+/K+-ATPase with neighboring membrane proteins, such as the Src kinase and the Epidermal Growth Factor Receptor (EGFR).[16]
Ouabain-Induced Signaling Cascade
Caption: Ouabain-induced signaling pathways.
Experimental Workflow for Determining Ouabain Sensitivity
Caption: Workflow for ouabain sensitivity testing.
Molecular Basis of Ouabain Resistance
Caption: Key amino acid substitutions conferring ouabain resistance.
References
- 1. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sensational site: the sodium pump ouabain-binding site and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain-Sensitive α1 Na,K-ATPase Enhances Natriuretic Response to Saline Load - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extensive random mutagenesis analysis of the Na+/K+-ATPase alpha subunit identifies known and previously unidentified amino acid residues that alter ouabain sensitivity--implications for ouabain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid substitutions of Na,K-ATPase conferring decreased sensitivity to cardenolides in insects compared to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolution of the insect ouabain paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Development of an HTS assay for Na+, K+-ATPase using nonradioactive rubidium ion uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utoledo.edu [utoledo.edu]
The Dichotomous Role of Ouabain in Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ouabain, a cardiac glycoside historically utilized for treating congestive heart failure and arrhythmias, is gaining significant attention for its potential anticancer properties.[1] As a specific inhibitor of the Na+/K+-ATPase, an essential enzyme for maintaining cellular ion homeostasis, ouabain's influence extends beyond ion transport.[2] Emerging evidence reveals its capacity to act as a potent modulator of critical cellular processes, including proliferation and apoptosis, by initiating complex signaling cascades.[3][4] This dual functionality, where ouabain can either promote or inhibit cell growth and survival, is highly dependent on its concentration and the specific cellular context, including the Na+/K+-ATPase isoform expression.[1][5] This guide provides an in-depth examination of the molecular mechanisms underpinning ouabain's effects on cell proliferation and apoptosis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Data on Ouabain's Effects
The cellular response to ouabain is markedly dose-dependent and varies across different cell lines. The following tables summarize the quantitative data on its inhibitory concentration (IC50) for cell proliferation and its efficacy in inducing apoptosis.
Table 1: IC50 Values of Ouabain in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |
| OS-RC-2 | Renal Cancer | 48 | ~39 | |
| A375 | Melanoma | 24 | 153.11 ± 22.69 | |
| 48 | 67.17 ± 3.16 | [6] | ||
| 72 | 30.25 ± 1.70 | [6] | ||
| SK-Mel-28 | Melanoma | 24 | 772.14 ± 141.48 | [6] |
| 48 | 186.51 ± 10.51 | [6] | ||
| 72 | 87.42 ± 7.64 | [6] | ||
| Various Biliary Tract Cancer Cell Lines | Biliary Tract Cancer | 72 | 60 - 126 | [7] |
Note: The IC50 of ouabain in non-cancerous Melan-A cells was significantly higher at 9.63 ± 3.31 µM after 72 hours, highlighting a degree of selectivity for cancer cells.[6]
Table 2: Ouabain-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Ouabain Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%) | Reference |
| A549 | 50 | 24 | 16.00 ± 1.3 | [8][9] |
| 100 | 24 | 27.77 ± 0.31 | [8][9] | |
| 50 | 48 | 42.03 ± 3.04 | [8][9] | |
| 100 | 48 | 44.68 ± 4.30 | [8][9] | |
| HeLa | 50 | 24 | 7.57 ± 0.12 | [8][9] |
| 100 | 24 | 13.87 ± 1.63 | [8][9] | |
| 50 | 48 | 20.03 ± 5.18 | [8][9] | |
| 100 | 48 | 24.90 ± 3.21 | [8][9] | |
| HCT116 | 50 | 24 | 13.10 ± 0.17 | [8][9] |
| 100 | 24 | 18.30 ± 2.52 | [8][9] | |
| 50 | 48 | 35.28 ± 3.55 | [8][9] | |
| 100 | 48 | 37.75 ± 4.30 | [8][9] | |
| SK-BR-3 | 10,000 (10 µM) | 24 | 75.67 | [10] |
The Role of Ouabain in Cell Proliferation
Ouabain exhibits a paradoxical effect on cell proliferation, capable of both stimulation and inhibition. This duality is largely attributed to its concentration and the cell type-specific expression of Na+/K+-ATPase isoforms and associated signaling proteins.
Inhibition of Cell Proliferation
At nanomolar to micromolar concentrations, ouabain generally inhibits the proliferation of various cancer cells. This anti-proliferative effect is often linked to the induction of cell cycle arrest and the modulation of key signaling pathways.
-
Akt/mTOR Pathway Inhibition : In glioma cells, high concentrations of ouabain have been shown to suppress cell growth by inhibiting the Akt/mTOR signaling pathway.[11][12] This leads to a reduction in the phosphorylation of Akt and mTOR, key regulators of cell survival and proliferation.[11]
-
G2/M Phase Arrest : In melanoma cells, ouabain can induce cell cycle arrest at the G2/M phase. This is achieved by upregulating cyclin B1 and downregulating cdc2 and cdc25c, proteins crucial for the G2 to M phase transition.[13]
Stimulation of Cell Proliferation
Conversely, at very low (nanomolar) concentrations, ouabain can stimulate proliferation in certain cell types, such as autosomal dominant polycystic kidney disease (ADPKD) cells.[14] This proliferative effect is mediated by the Na+/K+-ATPase acting as a signal transducer.
-
Na+/K+-ATPase Signalosome : Ouabain binding to the Na+/K+-ATPase can activate a signaling complex, often referred to as the Na+/K+-ATPase signalosome.[14] This activation can trigger downstream signaling cascades independent of the pump's ion transport function.[1]
-
Src/EGFR/ERK Pathway Activation : A key proliferative pathway activated by ouabain involves the non-receptor tyrosine kinase Src. Ouabain binding to Na+/K+-ATPase activates Src, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[14] This leads to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, a central pathway in promoting cell proliferation.[14][15] In some contexts, ouabain-induced proliferation is blocked by inhibitors of Src and MEK.[15]
References
- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 3. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in Sodium Pump Expression Dictate the Effects of Ouabain on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Ouabain suppresses the growth and migration abilities of glioma U-87MG cells through inhibiting the Akt/mTOR signaling pathway and downregulating the expression of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain suppresses the growth and migration abilities of glioma U‑87MG cells through inhibiting the Akt/mTOR signaling pathway and downregulating the expression of HIF‑1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Ouabain with the Na+/K+-ATPase Alpha Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Na+/K+-ATPase, a vital membrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells, is a critical receptor for cardiotonic steroids like ouabain. Beyond its canonical role as an ion pump, the binding of ouabain to the α-subunit of the Na+/K+-ATPase initiates a complex cascade of intracellular signaling events, implicating the enzyme as a sophisticated signal transducer. This technical guide provides a comprehensive overview of the molecular interactions between ouabain and the Na+/K+-ATPase α-subunit, detailing the binding kinetics, structural basis of interaction, and the subsequent activation of downstream signaling pathways. We present a compilation of quantitative data on binding affinities and inhibition constants across different α-subunit isoforms and species. Furthermore, this guide offers detailed experimental protocols for key assays used to investigate this interaction and its signaling consequences, alongside visual representations of these pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Dual Role of Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a P-type ATPase that actively transports three sodium ions out of the cell and two potassium ions into the cell for each molecule of ATP hydrolyzed.[1] This process is fundamental for numerous physiological functions, including maintaining cell volume, generating the resting membrane potential, and driving secondary active transport.[1] The enzyme is a heterodimer consisting of a catalytic α-subunit and a glycosylated β-subunit, which is essential for the maturation and trafficking of the α-subunit to the plasma membrane.[2]
The α-subunit is the larger of the two, spanning the membrane multiple times, and contains the binding sites for Na+, K+, ATP, and cardiotonic steroids such as ouabain.[2] Four isoforms of the α-subunit (α1, α2, α3, and α4) have been identified in mammals, each exhibiting tissue-specific expression patterns and distinct affinities for ouabain.[1] The α1 isoform is ubiquitously expressed, while the other isoforms have more restricted distributions.[1]
Historically, the interaction of ouabain with the Na+/K+-ATPase was primarily studied in the context of its inhibitory effect on ion pumping, which forms the basis of its therapeutic use in heart failure. However, a paradigm shift has occurred with the discovery that ouabain, at sub-inhibitory concentrations, can activate a signaling cascade, transforming the Na+/K+-ATPase into a signal transducer. This signaling function is independent of changes in intracellular ion concentrations and opens new avenues for understanding the physiological and pathophysiological roles of endogenous ouabain-like compounds and for the development of novel therapeutics.
The Ouabain Binding Site and Structural Interactions
Ouabain binds to a specific site on the extracellular face of the α-subunit.[3] Crystallographic studies have revealed that the ouabain binding pocket is a deep cleft formed by several transmembrane helices (αM1, αM2, αM4, αM5, and αM6) and the extracellular loops connecting them.[2] The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions between the steroid core, lactone ring, and sugar moiety of ouabain and specific amino acid residues within the binding pocket.[2]
The affinity of ouabain for the Na+/K+-ATPase is dependent on the conformational state of the enzyme, with a preference for the phosphorylated E2P state.[4] The presence of extracellular K+ antagonizes ouabain binding, as it stabilizes a conformation with lower affinity for the drug.[5]
dot
References
- 1. Critical role of the α1-Na+,K+-ATPase subunit in insensitivity of rodent cells to cytotoxic action of ouabain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Structure of the Na+,K+-ATPase α4β1 Isoform in Its Ouabain-Bound Conformation [mdpi.com]
- 3. utoledo.edu [utoledo.edu]
- 4. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ouabain in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ouabain is a cardiac glycoside that has been traditionally used in the treatment of heart failure.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a ubiquitous enzyme essential for maintaining cellular ion homeostasis.[1] Beyond its effects on ion transport, ouabain has emerged as a potent modulator of intracellular signaling pathways, influencing cell proliferation, differentiation, and apoptosis.[1][3] This has led to a renewed interest in its potential as an anticancer agent.[2] These application notes provide detailed protocols for utilizing ouabain in cell culture experiments to investigate its cytotoxic and signaling effects.
Mechanism of Action
Ouabain binds to the α-subunit of the Na+/K+-ATPase, inhibiting its function of pumping three sodium ions out of the cell and two potassium ions in.[1] This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] In addition to this direct ion transport effect, the binding of ouabain to the Na+/K+-ATPase can trigger a cascade of intracellular signaling events, acting as a signal transducer.[3][4] This "signalosome" can activate pathways including Src kinase, epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and PI3K/Akt.[5][6]
Data Presentation: Quantitative Effects of Ouabain
The cellular response to ouabain is highly dependent on the cell type and the concentration of ouabain used. Below are tables summarizing the cytotoxic and apoptotic effects of ouabain on various cancer cell lines.
Table 1: IC50 Values of Ouabain in Human Cancer Cell Lines after 72 hours of Treatment
| Cell Line | Cancer Type | IC50 (nM) |
| H460 | Lung Cancer | 10.44[7] |
| A549 | Lung Cancer | Low nM range[8] |
| Hela | Cervical Cancer | ~38 (at 72h)[7] |
| HCT116 | Colon Cancer | ~24 (at 72h)[7] |
| PANC1 | Pancreatic Cancer | 42.36[7] |
| OS-RC-2 | Renal Cancer | ~39[2] |
| MMNK-1 | Biliary Tract Cancer | 14 - 485 (cell line dependent)[8] |
| Various Breast Cancer Lines | Breast Cancer | 5 - 150[8] |
Table 2: Induction of Apoptosis by Ouabain in Human Cancer Cell Lines
| Cell Line | Concentration (nM) | Treatment Duration (h) | Apoptotic Rate (%) |
| A549 | 50 | 24 | 16.00 ± 1.3[7] |
| 100 | 24 | 27.77 ± 0.31[7] | |
| 50 | 48 | 42.03 ± 3.04[7] | |
| 100 | 48 | 44.68 ± 4.30[7] | |
| Hela | 50 | 24 | 7.57 ± 0.12[7] |
| 100 | 24 | 13.87 ± 1.63[7] | |
| 50 | 48 | 20.03 ± 5.18[7] | |
| 100 | 48 | 24.90 ± 3.21[7] | |
| HCT116 | 50 | 24 | 13.10 ± 0.17[7] |
| 100 | 24 | 18.30 ± 2.52[7] | |
| 50 | 48 | 35.28 ± 3.55[7] | |
| 100 | 48 | 37.75 ± 4.30[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of ouabain on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ouabain stock solution (dissolved in DMSO or water)[9]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 180 µL of complete medium and incubate for 24 hours.[2][12]
-
Prepare serial dilutions of ouabain in culture medium. A typical concentration range to start with is 10 nM to 1 µM.[8][12]
-
Remove the medium from the wells and add 200 µL of the ouabain dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest ouabain concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[2][7]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 490 nm or 540 nm using a microplate reader.[2][11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the number of apoptotic and necrotic cells following ouabain treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ouabain stock solution
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[13]
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate or T25 flask and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of ouabain (e.g., 50 nM, 100 nM) for the desired duration (e.g., 24 or 48 hours).[7] Include an untreated control.
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.[13]
-
Wash the cells twice with cold PBS and centrifuge at 300-670 x g for 5 minutes.[9][13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9][14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13]
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ouabain stock solution
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with ouabain at the desired concentrations and for the appropriate time (e.g., 15-30 minutes for rapid phosphorylation events, or 24-48 hours for downstream targets).[5][6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein.
Mandatory Visualizations
Caption: Ouabain-induced signaling pathways.
Caption: General experimental workflow for studying ouabain.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ouabain-induced endocytosis and signal transduction of the Na/K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Sodium Pump Expression Dictate the Effects of Ouabain on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. diva-portal.org [diva-portal.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Ouabain Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ouabain dosage and administration in various animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this potent and specific Na+/K+-ATPase inhibitor.
Introduction
Ouabain, a cardiac glycoside, is a valuable tool in biomedical research due to its specific inhibition of the Na+/K+-ATPase enzyme. This inhibition leads to a cascade of cellular events, making it a subject of investigation for its roles in cardiovascular function, neurological disorders, and cancer.[1][2] Proper dosage and administration are critical for obtaining reliable and reproducible results in animal models. This document summarizes key quantitative data, details experimental protocols, and illustrates relevant biological pathways and workflows.
Quantitative Data Summary
The following tables provide a structured overview of ouabain dosages and their effects across different animal models and administration routes.
Table 1: Lethal and Toxic Doses of Ouabain in Animal Models
| Animal Model | Administration Route | LD50 / Toxic Dose | Reference |
| Mouse | Intravenous (IV) | 2.2 mg/kg (LD50) | [2] |
| Mouse | Intravenous (IV) | 3.75 mg/kg (LD50 for octahydrate) | [3] |
| Mouse | Intravenous (IV) | 2.2 mg/kg (LD50) | [4] |
| Mouse | Oral | 5 mg/kg (LD50) | [5] |
| Mouse | Intraperitoneal (IP) | 11 mg/kg (LD50) | [4] |
| Cat | Intravenous (IV) | 39 ± 14 µg/kg (Toxic Dose - Arrhythmia) | [6] |
| Cat | Intravenous (IV) | 62 ± 16 µg/kg (Lethal Dose) | [6] |
Table 2: Therapeutic and Experimental Dosages of Ouabain in Animal Models
| Animal Model | Application | Administration Route | Dosage | Duration | Key Findings | Reference |
| Rat (Wistar) | Heart Failure (post-MI) | Subcutaneous (SC) Infusion (osmotic minipumps) | 14.4 mg/kg/day | 2 weeks | Improved cardiac output | [7] |
| Rat (Wistar) | Hypertension | N/A | 18 µg/kg | N/A | Increased blood pressure | [8] |
| Rat (Wistar) | Cardiac Preconditioning | Langendorff Perfusion | 10 µM | 4 minutes | Cardioprotective effects | [9] |
| Rat | Hypertension | N/A | ~25 µ g/day | 8 weeks | Increased systolic blood pressure | [10] |
| Rat | Cardiac Contractility | N/A | 25 µg/kg/day | 15 days | Increased Na+,K+-ATPase activity | [11] |
| Mouse | Cardiac Hypertrophy | Subcutaneous (SC) Infusion (osmotic minipumps) | 50 µg/kg/day | 4 weeks | Prevented cardiac remodeling | [12][13][14] |
| Mouse | Inflammation | Intraperitoneal (IP) | 0.56 mg/kg | 1-3 days | Anti-inflammatory effects | [15] |
| Mouse | Mania Model | Intraperitoneal (IP) | 1.25 mg/kg | Single dose | Studied tissue distribution | [16] |
| Mouse | Cardiovascular Function | Intraperitoneal (IP) | 1.5 mg/kg | Single dose | Increased blood pressure | [17] |
Experimental Protocols
Preparation of Ouabain Solutions
Ouabain is typically available as ouabain octahydrate. It is crucial to account for the water of hydration when preparing solutions to achieve the desired concentration of the anhydrous form.
Materials:
-
Ouabain octahydrate (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl) or appropriate buffer (e.g., Krebs-Henseleit for isolated heart preparations)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required mass of ouabain octahydrate based on the desired final concentration of anhydrous ouabain. The molecular weight of ouabain anhydrous is 584.65 g/mol , and ouabain octahydrate is 728.78 g/mol .
-
Weigh the calculated amount of ouabain octahydrate using an analytical balance.
-
Dissolve the ouabain in a small volume of the vehicle (e.g., sterile saline).
-
Gently warm the solution if necessary to aid dissolution, but avoid boiling.
-
Once fully dissolved, bring the solution to the final desired volume with the vehicle.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.
Administration Routes
The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the animal model.
This route provides rapid and complete bioavailability. It is often used for determining acute effects and lethal doses.
Animal Model: Mouse or Rat Procedure:
-
Restrain the animal appropriately. For mice and rats, the lateral tail vein is commonly used.
-
Disinfect the injection site with 70% ethanol.
-
Use a small gauge needle (e.g., 27-30G for mice) to minimize tissue damage.
-
Slowly inject the calculated volume of the ouabain solution. The maximum recommended IV injection volume for a mouse is < 0.2 ml.[18]
-
Monitor the animal closely for any adverse reactions.
IP injection offers a relatively rapid onset of action, though slower than IV. It is a common route for administering substances in rodents.
Animal Model: Mouse or Rat Procedure:
-
Restrain the animal, exposing the abdomen.
-
The injection is typically given in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Use a 25-27G needle.
-
Aspirate before injecting to ensure a vessel or organ has not been punctured.
-
Inject the ouabain solution. The maximum recommended IP injection volume for a mouse is 2-3 ml.[18]
This method is ideal for chronic studies requiring continuous and controlled delivery of ouabain.
Animal Model: Mouse or Rat Procedure:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave and disinfect the surgical area on the back of the animal.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Prime the osmotic minipump with the ouabain solution according to the manufacturer's instructions.
-
Implant the minipump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
Provide appropriate post-operative care, including analgesia.
Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the direct assessment of ouabain's effects on cardiac function independent of systemic influences.
Animal Model: Rat Procedure:
-
Heparinize and anesthetize the rat.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).
-
Allow the heart to stabilize for a baseline period (e.g., 20 minutes).
-
Introduce ouabain into the perfusate at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 4 minutes).[9]
-
Switch back to the ouabain-free buffer for a washout period.
-
Monitor cardiac parameters such as left ventricular developed pressure (LVDP) and heart rate throughout the experiment.
Signaling Pathways and Experimental Workflows
Ouabain-Induced Signaling Pathways
Ouabain binding to Na+/K+-ATPase initiates a complex network of intracellular signaling cascades.
Caption: Ouabain-induced intracellular signaling pathways.
Experimental Workflow for In Vivo Ouabain Administration
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of ouabain.
Caption: A typical experimental workflow for in vivo ouabain studies.
Safety Precautions
Ouabain is highly toxic.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.[5] In case of accidental exposure, seek immediate medical attention.
By following these guidelines and protocols, researchers can safely and effectively utilize ouabain as a tool to investigate its diverse physiological and pathological roles in various animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Testing for circadian differences in lethality for intravenous ouabain in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. In vivo assessment of the inotropic and toxic effects of oxidized ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of small doses of ouabain on the arterial blood pressure of anesthetized hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Constrictor Tone Induced by Ouabain-Treatment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-dose ouabain administration increases Na⁺,K⁺-ATPase activity and reduces cardiac force development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Ouabain’s Tissue Distribution in C57/Black Mice Following Intraperitoneal Injection, Using Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na+, K+-ATPase α2-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Studying Ouabain's Effects on Ion Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ouabain, a cardiac glycoside, is a potent and specific inhibitor of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the plasma membrane of animal cells.[1][2] Beyond its well-established role in regulating cardiac contractility, ouabain has emerged as a critical tool for studying the multifaceted roles of the Na+/K+-ATPase in ion transport and cellular signaling. At high concentrations, ouabain inhibits the pump's ion-translocating function, leading to an increase in intracellular sodium and a decrease in intracellular potassium.[3] This disruption of ion homeostasis can trigger a cascade of events, including changes in intracellular calcium levels, cell volume, and membrane potential, ultimately impacting cell viability and function.[4][5]
Interestingly, at nanomolar concentrations, ouabain can act as a signaling molecule, activating various intracellular pathways independent of significant changes in bulk ion concentrations.[6] This signaling function of the Na+/K+-ATPase is mediated through its interaction with neighboring proteins, such as Src kinase, leading to the activation of downstream cascades like the Ras/Raf/MEK/ERK pathway.[7]
These dual functions of ouabain make it an invaluable pharmacological agent for dissecting the intricate mechanisms of ion transport and cellular signaling. This document provides detailed application notes and protocols for key experiments designed to investigate the effects of ouabain on ion transport and related signaling pathways.
Data Presentation
Table 1: Ouabain IC50 Values for Na+/K+-ATPase Inhibition
The half-maximal inhibitory concentration (IC50) of ouabain for the Na+/K+-ATPase can vary significantly depending on the tissue, species, and specific isoform of the enzyme. This variability is a crucial consideration when designing experiments.
| Cell/Tissue Type | Na+/K+-ATPase Isoform(s) | Ouabain IC50 | Reference |
| OS-RC-2 (Renal Cancer Cells) | Not specified | ~39 nM | [1] |
| NCI-H446 (Lung Cancer Cells) | α1, α3 | Not specified, but sensitive | [1] |
| CHO-K1 Cells | Not specified | 298 µM (3h incubation) | [8] |
| Rat Brain Membranes | α1, α2, α3 | 23.0 nM, 460 nM, 320 µM | [9] |
| Canine Kidney | α1 | 15 nM | [10] |
| Porcine Cerebral Cortex | α3 | 15 nM | [10] |
| Rabbit Kidney | α1 | Relatively insensitive | [10] |
| Vero Cells (MERS-CoV activity) | Not specified | 0.08 µM | [11] |
Table 2: Effects of Ouabain on Intracellular Ion Concentrations
Ouabain-induced inhibition of the Na+/K+-ATPase directly alters intracellular ion concentrations. The magnitude and kinetics of these changes can be quantified using various techniques.
| Cell/Tissue Type | Ouabain Concentration | Change in Intracellular Na+ (aNai) | Change in Intracellular K+ (aKi) | Measurement Technique | Reference |
| Frog Kidney Proximal Tubules | 100 µM | Increase of 34.2 ± 4.6 mmol/l | Decrease of 37.7 ± 2.2 mmol/l | Ion-selective microelectrodes | [4] |
| Leech Mechanosensory Neurons | 500 µM | Increased | Decreased | Double-barreled ion-sensitive microelectrodes | [3] |
Experimental Protocols
Measurement of Na+/K+-ATPase Activity using ⁸⁶Rb⁺ Uptake Assay
Principle: The Na+/K+-ATPase transports rubidium (Rb⁺) ions, a congener of potassium (K⁺), into the cell. By using radioactive ⁸⁶Rb⁺, the activity of the pump can be quantified by measuring the amount of radioactivity accumulated by the cells. Ouabain-sensitive ⁸⁶Rb⁺ uptake is determined by subtracting the uptake in the presence of a high concentration of ouabain (which blocks the pump) from the total uptake.[11][12][13]
Materials:
-
Cells of interest cultured in appropriate plates
-
⁸⁶RbCl (radioactive)
-
Uptake Buffer (e.g., HEPES-buffered saline: 15 mM HEPES, 140 mM NaCl, 2 mM KCl, 1 mM MgSO₄, 1.8 mM CaCl₂, 11 mM Glucose, pH 7.4)[14]
-
Wash Buffer (ice-cold PBS)
-
Lysis Buffer (e.g., 0.5 N NaOH containing 0.1% Triton X-100)[12]
-
Ouabain stock solution
-
Scintillation counter and vials
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol:
-
Seed cells in 24- or 96-well plates and grow to near confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed Uptake Buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C with Uptake Buffer containing the desired concentrations of ouabain or vehicle control. For determining ouabain-sensitive uptake, a saturating concentration (e.g., 1 mM) is used in a parallel set of wells.[12]
-
Initiate the uptake by adding Uptake Buffer containing ⁸⁶Rb⁺ (e.g., 2 µCi/ml) and the respective ouabain concentrations.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.[12] The incubation time should be within the linear range of uptake for the specific cell type.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells four to five times with ice-cold Wash Buffer.[12][14]
-
Lyse the cells by adding Lysis Buffer to each well and incubating overnight at 37°C or until cells are fully lysed.[12]
-
Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the lysate to determine the protein concentration for normalization.
-
Data Analysis: Calculate the ouabain-sensitive ⁸⁶Rb⁺ uptake by subtracting the counts per minute (CPM) in the presence of 1 mM ouabain from the CPM in the absence of ouabain. Normalize the uptake to the protein concentration and the incubation time (e.g., nmol Rb⁺/mg protein/min).
Measurement of Intracellular Na⁺ and K⁺ Concentrations using Ion-Selective Microelectrodes
Principle: Ion-selective microelectrodes are used to directly measure the electrochemical activity (which is related to the free concentration) of specific ions within the cytoplasm of a single cell.[4][15] By impaling a cell with a microelectrode containing a liquid ion-exchanger membrane selective for either Na⁺ or K⁺, the potential difference between the intracellular and a reference electrode can be measured and converted to ionic activity.
Materials:
-
Cell or tissue preparation
-
Glass capillaries for pulling microelectrodes
-
Micropipette puller
-
Microforge
-
Ion-selective liquid ion-exchanger (for Na⁺ or K⁺)
-
Back-filling solution (e.g., 100 mM KCl for K⁺-selective electrodes)[10]
-
Calibration solutions with known concentrations of Na⁺ and K⁺
-
High-impedance amplifier
-
Micromanipulator
-
Microscope
-
Faraday cage
Protocol:
-
Fabrication of Microelectrodes:
-
Pull double-barreled glass capillaries to a fine tip (sub-micron diameter) using a micropipette puller.
-
Silanize the inside of the ion-selective barrel to make it hydrophobic.
-
Introduce a small amount of the ion-selective liquid ion-exchanger into the tip of the selective barrel.
-
Backfill the selective barrel with the appropriate back-filling solution.[10]
-
Fill the reference barrel with a reference electrolyte (e.g., 3 M KCl).
-
-
Calibration:
-
Calibrate the ion-selective microelectrode by immersing its tip in a series of calibration solutions with known ion concentrations.
-
Record the potential difference at each concentration and generate a calibration curve (potential vs. log of ion activity). The slope of the curve should be close to the Nernstian value (approximately 58 mV per 10-fold change in concentration at room temperature).
-
-
Measurement:
-
Place the cell or tissue preparation in a perfusion chamber on the stage of a microscope.
-
Using a micromanipulator, carefully impale a cell with the double-barreled microelectrode. A successful impalement is indicated by a sudden negative drop in the potential of the reference barrel (the membrane potential).
-
Record the stable potential from both the ion-selective and reference barrels.
-
Apply ouabain to the perfusion solution at the desired concentration.
-
Continuously record the changes in both potentials over time.
-
-
Data Analysis:
-
Subtract the membrane potential (from the reference barrel) from the potential of the ion-selective barrel to obtain the net ion-selective potential.
-
Use the calibration curve to convert the net potential into intracellular ion activity.
-
Analysis of Ouabain-Induced Src and ERK Phosphorylation by Western Blot
Principle: Ouabain binding to the Na+/K+-ATPase can trigger intracellular signaling cascades, including the activation of Src kinase and the downstream MAPK/ERK pathway.[7] Activation of these kinases is often mediated by phosphorylation at specific amino acid residues. Western blotting with phospho-specific antibodies allows for the detection and quantification of the activated forms of these proteins.
Materials:
-
Cells of interest
-
Ouabain
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Phospho-Src (e.g., Tyr416) antibody
-
Total Src antibody
-
Phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Total ERK1/2 antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with ouabain at the desired concentrations and for various time points.
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total Src) or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein signal to the total protein signal.
-
Mandatory Visualizations
Signaling Pathways
// Nodes Ouabain [label="Ouabain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaK_ATPase [label="Na+/K+-ATPase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Transport [label="Inhibition of\nIon Transport", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Na_in [label="↑ [Na+]i", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; K_out [label="↓ [K+]i", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_in [label="↑ [Ca2+]i", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Effects [label="Cellular Effects\n(e.g., Gene Expression,\nCell Growth)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ouabain -> NaK_ATPase [label="binds"]; NaK_ATPase -> Src [label="activates"]; NaK_ATPase -> Ion_Transport [style=dashed]; Ion_Transport -> Na_in; Ion_Transport -> K_out; Na_in -> Ca_in [label="via NCX"]; Src -> EGFR [label="transactivates"]; EGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Cellular_Effects; Ca_in -> Cellular_Effects [style=dashed]; } .dot Caption: Ouabain-induced signaling pathways.
Experimental Workflows
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Ouabain Treatment\n(Dose-response & Time-course)", fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Transport_Assay [label="Ion Transport Assays", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rb_Uptake [label="86Rb+ Uptake Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Measurement [label="Intracellular Ion Measurement\n(Microelectrodes/Dyes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Analysis [label="Signaling Pathway Analysis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(p-Src, p-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Ion_Transport_Assay; Treatment -> Signaling_Analysis; Ion_Transport_Assay -> Rb_Uptake; Ion_Transport_Assay -> Ion_Measurement; Signaling_Analysis -> Western_Blot; Rb_Uptake -> Data_Analysis; Ion_Measurement -> Data_Analysis; Western_Blot -> Data_Analysis; } .dot Caption: General workflow for studying ouabain effects.
// Nodes Ouabain_Binding [label="Ouabain binds to\nNa+/K+-ATPase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pump_Inhibition [label="Pump Inhibition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Activation [label="Signal Transduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Gradient_Change [label="Alteration of\nIon Gradients", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Activation of\nKinase Cascades", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Physiological_Response [label="Physiological Response", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ouabain_Binding -> Pump_Inhibition; Ouabain_Binding -> Signaling_Activation; Pump_Inhibition -> Ion_Gradient_Change; Signaling_Activation -> Downstream_Signaling; Ion_Gradient_Change -> Physiological_Response; Downstream_Signaling -> Physiological_Response; } .dot Caption: Dual mechanisms of ouabain action.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium and sodium measurements at clinical concentrations using phase-modulation fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. novapublishers.com [novapublishers.com]
- 9. Stimulation of ouabain-sensitive 86Rb+ uptake and Na+,K+-ATPase alpha-subunit phosphorylation by a cAMP-dependent signalling pathway in intact cells from rat kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased ouabain-sensitive 86Rb+ uptake and sodium and potassium ion-activated adenosine triphosphatase activity in transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring intracellular ion concentrations with multi-barrelled microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular activities of sodium and potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Induction of Hypertension in Rats using Ouabain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ouabain, a cardiac glycoside and an inhibitor of the Na+/K+-ATPase pump, has been utilized as a pharmacological tool to induce hypertension in rodent models. This model is valuable for investigating the pathogenesis of certain forms of hypertension, particularly those potentially linked to endogenous ouabain-like substances.[1][2] The hypertensive effect of exogenous ouabain administration in rats is a subject of ongoing research, with outcomes varying based on experimental conditions.[1][3] These notes provide a comprehensive overview of the methodologies, quantitative data from various studies, and the underlying signaling pathways involved in ouabain-induced hypertension in rats.
The primary mechanism of ouabain-induced hypertension involves the inhibition of the Na+/K+-ATPase, particularly the α2-isoform, in vascular smooth muscle cells.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn reverses the direction of the sodium-calcium exchanger (NCX), leading to an influx of calcium.[6][7] The elevated intracellular calcium increases vascular tone and peripheral resistance, culminating in hypertension.[4][6] Furthermore, ouabain can activate signaling cascades involving c-Src, leading to the stimulation of pathways related to cell growth and vasoconstriction.[6]
Data Presentation
The following tables summarize quantitative data from various studies on ouabain-induced hypertension in rats, highlighting the variability in experimental design and outcomes.
Table 1: Summary of Ouabain Administration Protocols and Blood Pressure Changes in Different Rat Strains
| Rat Strain | Ouabain Dose | Administration Route & Duration | Blood Pressure Measurement Method | Outcome on Blood Pressure | Reference |
| Sprague-Dawley | 3, 10, and 30 µg/kg/day | Subcutaneous (osmotic minipumps) for 5 weeks | Tail-cuff method | Dose-dependent increase | [1] |
| Sprague-Dawley | 27.8 µg/kg/day | Intraperitoneal for 6 weeks (with high salt intake) | Indwelling catheter (anesthetized) | Elevation of blood pressure | [1] |
| Sprague-Dawley | 10 and 30 µg/kg/day | Subcutaneous (osmotic pumps) for 5 weeks | Not specified | Dose-dependently elevated | [8] |
| Sprague-Dawley | 10 and 100 µg/kg/day | Intraperitoneal (miniosmotic pump) for 28 days | Not specified | No consistent increases | [9] |
| Sprague-Dawley | 23.75 µg/kg/day | Intraperitoneal once a day for 6 weeks | Not specified | Significant increase after one week | [10] |
| Wistar | 27.8 µg/kg/day | Intraperitoneal for 28 days | Tail-cuff method | Increase in blood pressure | [1] |
| Wistar | 25-75 µ g/day | Subcutaneously implanted pellets for 2 weeks | Indwelling catheter (recovery from surgery) | Increase in blood pressure | [1] |
| Wistar | 63 and 324 µg/kg/day | Subcutaneous for 3 months | Radiotelemetry | Did not elevate arterial blood pressure | [3][11] |
| Wistar | 13.9 µg/kg/day for 4 weeks, then 27.8 µg/kg/day for 3-4 more weeks | Intraperitoneal | Tail plethysmography | Significant increases in mean blood pressure | [12] |
| Long-Evans | 30 µg/kg/day | Intravenous for 28 days | Continuous 24h monitoring | No change in mean arterial pressure | [1] |
| Spontaneously Hypertensive Rats (SHR) | ~8.0 µ g/day | 5 weeks | Not specified | Enhanced blood pressure | [13] |
Table 2: Hemodynamic and Biochemical Parameters in Ouabain-Treated Rats
| Parameter | Rat Model | Treatment Details | Key Findings | Reference |
| Heart Rate | Long-Evans (2K and 1K) | 30 µg/kg/day IV for 4 weeks | Unaffected by ouabain infusion | [1] |
| Plasma Ouabain Concentration | Long-Evans (2K and 1K) | 30 µg/kg/day IV for 28 days | 0.97 ± 0.15 nmol/L in ouabain-infused rats | [1] |
| Plasma Renin Activity | Sprague-Dawley | 10 and 30 µg/kg/day SC for 5 weeks | Normal | [8] |
| Plasma Aldosterone | Sprague-Dawley | 10 and 30 µg/kg/day SC for 5 weeks | Increased 2.9- and 7-fold, respectively | [8] |
| Renal Blood Flow | Sprague-Dawley | 10 and 100 µg/kg/day IP for 28 days | Decreased | [9] |
| Renal Vascular Resistance | Sprague-Dawley | 10 and 100 µg/kg/day IP for 28 days | Increased | [9] |
| Plasma Catecholamines (Epinephrine, Norepinephrine) | Sprague-Dawley | 27.8 µg/kg/d IP for 8 weeks | Elevated | [14] |
| Plasma Angiotensin II and Aldosterone | Sprague-Dawley | 27.8 µg/kg/d IP for 8 weeks | Elevated | [14] |
Experimental Protocols
Protocol 1: Subcutaneous Ouabain Infusion via Osmotic Minipumps to Induce Hypertension in Sprague-Dawley Rats
This protocol is based on methodologies that have successfully induced a dose-dependent hypertensive response.[1][8]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 10-12 weeks old, 300-350 g.
-
Acclimatization: House individually in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide standard rat chow and water ad libitum.
2. Ouabain Preparation:
-
Dissolve ouabain (Sigma-Aldrich, O3125 or equivalent) in sterile 0.9% saline to the desired concentration.
-
Prepare solutions to deliver doses of 3, 10, or 30 µg/kg/day based on the pump flow rate and the average weight of the rats.
3. Osmotic Minipump Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave and disinfect the dorsal scapular area.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Insert a pre-filled osmotic minipump (e.g., Alzet Model 2006, duration 6 weeks) into the subcutaneous pocket.
-
Suture the incision and provide post-operative analgesia as per institutional guidelines.
4. Blood Pressure Measurement (Tail-Cuff Method):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before starting measurements.
-
Measure systolic blood pressure at least three times per week at the same time of day.
-
Record the average of at least three stable readings for each measurement session.
5. Data Analysis:
-
Compare the blood pressure readings of the ouabain-treated groups with a vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significance.
Protocol 2: Intraperitoneal Injection of Ouabain to Induce Hypertension in Wistar Rats
This protocol is adapted from studies demonstrating a hypertensive effect with daily injections.[1][12]
1. Animal Model:
-
Species: Male Wistar rats.
-
Age/Weight: 10-12 weeks old, 250-300 g.
-
Acclimatization: As described in Protocol 1.
2. Ouabain Preparation:
-
Dissolve ouabain in sterile 0.9% saline to a concentration that allows for the administration of 27.8 µg/kg in a small volume (e.g., 0.5 mL).
3. Ouabain Administration:
-
Administer ouabain via intraperitoneal (IP) injection once daily for 4-8 weeks.
-
A control group should receive daily IP injections of the vehicle (sterile 0.9% saline).
4. Blood Pressure Measurement (Direct Measurement via Arterial Catheter):
-
Towards the end of the treatment period, anesthetize the rats.
-
Implant a catheter into the carotid or femoral artery.
-
Allow the rat to recover from surgery.
-
Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).
5. Data Analysis:
-
Compare the blood pressure parameters between the ouabain-treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ouabain-Induced Vasoconstriction
Caption: Ouabain signaling cascade in vascular smooth muscle cells.
Experimental Workflow for Ouabain-Induced Hypertension Study
Caption: General experimental workflow for studying ouabain-induced hypertension in rats.
Concluding Remarks
The induction of hypertension in rats using ouabain is a complex and multifactorial process. The success and reproducibility of this model are highly dependent on the chosen experimental parameters, including the rat strain, the dose and route of ouabain administration, and the method of blood pressure measurement. Researchers should carefully consider these factors when designing their studies. The provided protocols and data summaries offer a foundation for developing robust experimental designs to investigate the mechanisms and potential therapeutic interventions for hypertension. The signaling pathways illustrated highlight the molecular targets of ouabain and provide a framework for further mechanistic studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ouabain antagonists as antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wistar Rats Resistant to the Hypertensive Effects of Ouabain Exhibit Enhanced Cardiac Vagal Activity and Elevated Plasma Levels of Calcitonin Gene-Related Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ovid.com [ovid.com]
- 6. Endogenous Ouabain: A Link Between Sodium Intake and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms that link salt retention to hypertension: endogenous ouabain, the Na(+) pump, the Na(+)/Ca(2+) exchanger and TRPC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ouabain-induced hypertension in the rat: relationships among plasma and tissue ouabain and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term ouabain administration does not alter blood pressure in conscious Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of the effects of ouabain and digoxin on blood pressure of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Chronic ouabain treatment exacerbates blood pressure elevation in spontaneously hypertensive rats: the role of vascular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Renal Denervation on Ouabain-Induced Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ouabain in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ouabain, a cardiac glycoside traditionally used in the treatment of heart failure, has garnered significant interest for its potential anticancer properties.[1][2][3] As a specific inhibitor of the Na+/K+-ATPase pump, ouabain disrupts ion homeostasis, leading to a cascade of intracellular events that can induce apoptosis and inhibit proliferation in cancer cells.[1][4] These application notes provide a comprehensive overview of the use of ouabain in cancer cell line studies, including its mechanisms of action, effects on various cancer cell lines, and detailed protocols for key in vitro experiments.
Mechanism of Action
Ouabain's primary molecular target is the α-subunit of the Na+/K+-ATPase (NKA), an essential membrane protein responsible for maintaining sodium and potassium gradients across the cell membrane.[1][5][6] Inhibition of the NKA pump by ouabain leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[1][4] This disruption of ion balance triggers several downstream signaling pathways implicated in cancer cell death and survival.
Key signaling pathways affected by ouabain include:
-
Induction of Apoptosis: Ouabain has been shown to induce apoptosis in a variety of cancer cell lines.[1][2][7][8] This is often mediated by an increase in intracellular reactive oxygen species (ROS) and calcium levels, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[1][7][8] Ouabain can also modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members.[1][7]
-
Src Kinase Activation: The Na+/K+-ATPase can act as a signal transducer, and ouabain binding can activate Src kinase, a non-receptor tyrosine kinase.[9][10][11] This can lead to the activation of downstream pathways such as the Ras/ERK and PI3K/Akt signaling cascades, which have complex and sometimes contradictory roles in cancer cell proliferation and survival.[5][9][10][12]
-
STAT3 Inhibition: Ouabain has been found to suppress the expression and phosphorylation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and angiogenesis.[2] This inhibitory effect may be independent of its action on the Na+/K+-ATPase.[2]
-
Metabolic Reprogramming: Ouabain can impair cancer cell metabolism by inhibiting mitochondrial oxidative phosphorylation and affecting glycolysis.[9][10] This leads to ATP depletion, which can activate AMPK, a key energy sensor that can trigger anti-proliferative and pro-apoptotic signals.[9][10]
Data Presentation
Ouabain IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ouabain in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (h) | Assay |
| OS-RC-2 | Renal Cancer | ~39 | 48 | MTT |
| H460 | Lung Cancer | 10.44 | 72 | CCK-8 |
| PANC1 | Pancreatic Cancer | 42.36 | 72 | CCK-8 |
| A375 | Melanoma | 153.11 | 24 | CCK-8 |
| A375 | Melanoma | 67.17 | 48 | CCK-8 |
| A375 | Melanoma | 30.25 | 72 | CCK-8 |
| SK-Mel-28 | Melanoma | 772.14 | 24 | CCK-8 |
| SK-Mel-28 | Melanoma | 186.51 | 48 | CCK-8 |
| SK-Mel-28 | Melanoma | 87.42 | 72 | CCK-8 |
| KKU-055 | Biliary Tract Cancer | 15 | 72 | Resazurin |
| TFK-1 | Biliary Tract Cancer | 14 | 72 | Resazurin |
| OCUG-1 | Biliary Tract Cancer | 485 | 72 | Resazurin |
| OZ | Biliary Tract Cancer | 446 | 72 | Resazurin |
Data compiled from multiple sources.[1][2][13][14]
Effects of Ouabain on Apoptosis and ROS Production
| Cell Line | Ouabain Conc. (nM) | Incubation Time (h) | Apoptosis Rate (% of control) | ROS Production (% of control) |
| A549 | 50 | 24 | 279 | 195.3 |
| A549 | 100 | 24 | 485 | 474.3 |
| Hela | 50 | 24 | 171 | 240.8 |
| Hela | 100 | 24 | 313 | 450.7 |
| HCT116 | 50 | 24 | 229 | 162.0 |
| HCT116 | 100 | 24 | 319 | 299.7 |
Data extracted from a study by Chen et al., 2021.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on OS-RC-2 and NCI-H446 cells.[1][15]
Materials:
-
Cancer cell lines of interest
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Ouabain (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 180 µL of complete medium and culture overnight.[1][2]
-
Prepare serial dilutions of ouabain in culture medium. A typical concentration range is 0-320 nM.[1] A DMSO control should be included.
-
Remove the medium from the wells and add 200 µL of the ouabain dilutions or control medium.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[16]
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 490 nm or 540 nm using a spectrophotometer.[1][17]
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methods used for various cancer cell lines.[1][4][18]
Materials:
-
Cancer cell lines
-
Ouabain
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of ouabain (e.g., 0-100 nM) for 24 or 48 hours.[2][19]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[20]
-
Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the detection of changes in protein expression levels.[2][21]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with ouabain, lyse the cells in RIPA buffer.[15][22]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[21]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.[2]
Mandatory Visualization
Caption: Ouabain-induced signaling pathways in cancer cells.
Caption: General workflow for in vitro ouabain studies.
References
- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Ouabain induces apoptotic cell death in human prostate DU 145 cancer cells through DNA damage and TRAIL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ouabain Suppresses Cell Migration and Invasion in Human Gastric Cancer AGS Cells Through the Inhibition of MMP Signaling Pathways | Anticancer Research [ar.iiarjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. diva-portal.org [diva-portal.org]
- 18. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.plos.org [journals.plos.org]
- 21. Ouabain and Digoxin Activate the Proteasome and the Degradation of the ERα in Cells Modeling Primary and Metastatic Breast Cancer [mdpi.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Ouabain as a Positive Control for Na+/K+-ATPase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ouabain, a cardiac glycoside derived from plants, is a potent and specific inhibitor of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] This inhibitory action makes ouabain an invaluable tool in experimental biology, particularly as a positive control in Na+/K+-ATPase inhibition assays.[3] These assays are crucial for screening and characterizing new drug candidates that may target this ion pump. This document provides detailed application notes and protocols for utilizing ouabain as a positive control, including data presentation and visualization of relevant pathways and workflows.
The primary mechanism of ouabain involves its binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[4] This binding locks the enzyme in a conformation that prevents its ion-translocating function.[1][2] The resulting increase in intracellular sodium and decrease in intracellular potassium disrupts the cellular ion homeostasis, leading to a cascade of downstream effects. Notably, the rise in intracellular sodium reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[1] This elevation in intracellular calcium is the basis for the positive inotropic effect of cardiac glycosides in heart muscle.[1][5]
Beyond its direct impact on ion transport, ouabain binding to the Na+/K+-ATPase can also trigger complex intracellular signaling cascades.[6][7] This "signalosome" function involves the activation of protein kinases such as Src, which can then transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[7][8] This leads to the activation of downstream pathways, including the Ras-Raf-MEK-ERK pathway, influencing processes like cell growth, proliferation, and apoptosis.[4][8]
Data Presentation: Ouabain Inhibition of Na+/K+-ATPase
The inhibitory potency of ouabain on Na+/K+-ATPase can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the tissue, species, and specific isoform of the Na+/K+-ATPase α-subunit. The following table summarizes representative IC50 values for ouabain across different experimental systems.
| Enzyme Source/Cell Line | Na+/K+-ATPase Isoform(s) | Assay Method | Ouabain IC50 | Reference |
| Rat Brain Membranes | α1, α2, α3 | Na+/K+-ATPase activity assay | 23.0 ± 0.15 nM (very high affinity), 460 ± 4.0 nM (high affinity), 320 ± 4.6 µM (low affinity) | [9] |
| Rat Pinealocytes | α+-like | 86Rb uptake | ~200 nM | [10] |
| Rat α1-isoform | Not specified | Not specified | 48,000 nM | [11] |
| Rat α2-isoform | Not specified | Not specified | 58 nM | [11] |
| Vero Cells | Not specified | Anti-MERS-CoV activity | 0.08 µM | [12] |
Experimental Protocols
Two common methods for assessing Na+/K+-ATPase activity and its inhibition by ouabain are the ATP hydrolysis assay and the rubidium (86Rb) uptake assay.
Protocol 1: ATP Hydrolysis Assay
This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The Na+/K+-ATPase-specific activity is determined by calculating the difference in Pi released in the absence and presence of ouabain.[4][13]
Materials:
-
Enzyme source (e.g., purified Na+/K+-ATPase, cell membrane preparations, tissue homogenates)
-
Assay Buffer: 100 mM NaCl, 10 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4
-
ATP solution (10 mM)
-
Ouabain stock solution (10 mM in water or DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the enzyme sample (e.g., cell lysates or membrane fractions) in a suitable buffer on ice. The protein concentration should be determined beforehand.
-
Reaction Setup:
-
Prepare two sets of reactions for each sample: one "Total ATPase activity" and one "Ouabain-insensitive ATPase activity".
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme preparation
-
For "Ouabain-insensitive" wells, add ouabain to a final concentration of 1 mM. For "Total ATPase" wells, add the corresponding volume of vehicle (water or DMSO).
-
-
-
Initiate Reaction: Add ATP to each well to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure linear phosphate release.
-
Stop Reaction & Phosphate Detection: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent typically contains an acidic component to stop the enzymatic reaction and a colorimetric agent that reacts with the released Pi.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Calculation of Na+/K+-ATPase Activity:
-
Generate a phosphate standard curve to determine the concentration of Pi in each well.
-
Calculate the total ATPase activity and the ouabain-insensitive ATPase activity.
-
The Na+/K+-ATPase activity is the difference between the total and the ouabain-insensitive activities. Activity is typically expressed as nmol Pi/min/mg protein.
-
Protocol 2: 86Rb Uptake Assay
This is a cell-based assay that indirectly measures Na+/K+-ATPase activity by quantifying the uptake of the potassium analog, radioactive rubidium (86Rb). Ouabain-sensitive 86Rb uptake is indicative of Na+/K+-ATPase activity.
Materials:
-
Cultured cells expressing Na+/K+-ATPase
-
Cell culture medium
-
Uptake Buffer (e.g., HEPES-buffered saline with glucose)
-
86RbCl (radioactive)
-
Ouabain stock solution
-
Wash Buffer (e.g., ice-cold PBS with MgCl2)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well format (e.g., 24-well plate) and grow to confluence.
-
Pre-incubation:
-
Wash the cells with Uptake Buffer.
-
Pre-incubate the cells in Uptake Buffer with or without ouabain (e.g., 1 mM) for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Initiate Uptake: Add 86RbCl to each well to a final concentration of approximately 1 µCi/mL.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. The uptake should be in the linear range.
-
Stop Uptake and Wash:
-
Rapidly aspirate the uptake solution.
-
Wash the cells multiple times with ice-cold Wash Buffer to remove extracellular 86Rb.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Calculation of Na+/K+-ATPase-mediated Uptake:
-
Determine the total 86Rb uptake (without ouabain) and the non-specific uptake (with ouabain).
-
The Na+/K+-ATPase-mediated uptake is the difference between the total and non-specific uptake.
-
Mandatory Visualizations
Signaling Pathway of Ouabain-Induced Na+/K+-ATPase Signalosome Activation
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. Frontiers | Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na+, K+-ATPase α2-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tocris.com [tocris.com]
- 13. assaygenie.com [assaygenie.com]
Application Note: Techniques for Measuring Intracellular Calcium [Ca2+]i Dynamics Following Ouabain Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ouabain is a cardiac glycoside that specifically inhibits the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[1][2] This inhibition leads to a cascade of events culminating in an increase in intracellular calcium concentration ([Ca2+]i). The primary mechanism involves the disruption of the sodium gradient, which in turn affects the activity of the Na+/Ca2+ exchanger (NCX), often causing it to operate in reverse mode and import Ca2+ into the cell.[1][2][3] Monitoring these ouabain-induced changes in [Ca2+]i is crucial for understanding its physiological and pathological effects, from cardiac muscle contractility to neuronal signaling and cell proliferation.[1][4][5]
This application note provides detailed protocols for measuring [Ca2+]i changes after ouabain treatment using fluorescent calcium indicators, focusing on the ratiometric dye Fura-2 AM and the single-wavelength dye Fluo-4 AM.
Ouabain-Induced Calcium Signaling Pathway
Ouabain's interaction with Na+/K+-ATPase triggers a well-defined signaling pathway leading to elevated [Ca2+]i. At high concentrations, ouabain inhibits the pump, causing intracellular Na+ to rise.[2] This reduces the electrochemical gradient that drives the NCX to extrude Ca2+, leading to Ca2+ accumulation.[2][3] Additionally, ouabain can activate other signaling cascades involving Src kinase, reactive oxygen species (ROS), and inositol trisphosphate (IP3), which can mobilize calcium from intracellular stores like the endoplasmic reticulum.[2][5][6][7]
Figure 1. Simplified signaling pathway of ouabain-induced intracellular calcium increase.
Principles of Fluorescent Calcium Indicators
The most common methods for measuring [Ca2+]i involve fluorescent indicators. These can be broadly categorized as ratiometric and single-wavelength indicators.[8][9]
-
Ratiometric Indicators (e.g., Fura-2): These dyes exhibit a shift in their optimal excitation or emission wavelength upon binding Ca2+.[10][11] Fura-2 is excited at two wavelengths (~340 nm for Ca2+-bound and ~380 nm for Ca2+-free), with emission measured at ~510 nm.[10][12] The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca2+]i.[13] This ratiometric approach provides a more accurate quantification of [Ca2+]i because it corrects for variations in dye concentration, cell thickness, and photobleaching.[8][9][14]
-
Single-Wavelength Indicators (e.g., Fluo-4): These indicators show a significant increase in fluorescence intensity upon binding Ca2+ at a single excitation wavelength.[8] Fluo-4, for example, has an excitation/emission maximum of ~494/506 nm and can exhibit a fluorescence increase of over 100-fold upon calcium binding.[15][16] While less suitable for absolute quantification, they are excellent for monitoring relative changes in [Ca2+]i and are widely used in high-throughput screening (HTS) and confocal microscopy due to their bright signal.[17][18]
Data Presentation: Comparison of Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Advantages | Disadvantages |
| Fura-2 | Ratiometric (Excitation) | 340 (Bound) / 380 (Free) | ~505-510 | ~145 nM | Quantitative measurements, corrects for loading artifacts.[10][14] | Requires UV excitation and rapid wavelength switching.[16] |
| Fluo-4 | Single-Wavelength | ~494 | ~506 | ~335-345 nM[15][19] | Bright signal (>100x increase), ideal for HTS and confocal.[15][16] | Prone to artifacts from uneven loading and photobleaching.[11] |
| Indo-1 | Ratiometric (Emission) | ~350 | 405 (Bound) / 485 (Free) | ~230 nM | Ratiometric measurements suitable for flow cytometry.[20] | Requires UV excitation, less common for microscopy. |
Experimental Protocols
A general workflow for measuring calcium changes involves cell preparation, loading cells with a calcium-sensitive dye, acquiring a baseline fluorescence signal, stimulating the cells with ouabain, and recording the post-treatment signal.
Figure 2. General experimental workflow for measuring ouabain-induced calcium changes.
This protocol is optimized for fluorescence microscopy of adherent cells.
Materials:
-
Fura-2 AM (cell permeant)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, anion transport inhibitor to prevent dye leakage)[21]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4
-
Ouabain
-
Cells cultured on glass coverslips or imaging plates
-
Fluorescence imaging system with 340nm and 380nm excitation filters and a ~510nm emission filter.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL Fura-2 AM stock solution in anhydrous DMSO.[22] Store protected from light and moisture at -20°C.
-
Prepare ouabain stock solution in water or DMSO to the desired concentration.
-
-
Prepare Loading Buffer (prepare fresh):
-
For a final Fura-2 AM concentration of 2-5 µM, dilute the stock solution into physiological buffer.
-
To aid solubilization, first mix the required volume of Fura-2 AM stock with an equal volume of 20% Pluronic F-127.[10]
-
Vortex this mixture and then disperse it into the pre-warmed (37°C) buffer.
-
Optional: Add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion.[21]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Imaging and Data Acquisition:
-
Mount the coverslip onto the microscope stage.
-
Acquire a stable baseline by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm for 1-2 minutes.[22]
-
Add the desired concentration of ouabain to the chamber and continue recording the fluorescence changes for the desired duration.
-
At the end of the experiment, perform a calibration (optional, for absolute [Ca2+]i) by adding a Ca2+ ionophore like ionomycin followed by a Ca2+ chelator like EGTA to determine Rmax and Rmin.[22]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380) for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
| Parameter | Recommended Value | Reference |
| Fura-2 AM Loading Concentration | 1-10 µM | [12] |
| Pluronic F-127 | 0.02-0.05% | [10] |
| Loading Time | 30-60 minutes | [21][22] |
| Loading Temperature | Room Temperature or 37°C | [21][22] |
| De-esterification Time | 30 minutes | [22] |
| Excitation Wavelengths | 340 nm / 380 nm | [10] |
| Emission Wavelength | ~510 nm | [10] |
This protocol is suitable for plate-reader-based assays to screen for modulators of ouabain-induced Ca2+ flux.
Materials:
-
Fluo-4 AM (cell permeant)
-
Anhydrous DMSO
-
Pluronic F-127
-
Probenecid (optional)
-
Physiological buffer (e.g., HBSS)
-
Ouabain and test compounds
-
Cells cultured in 96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injector and appropriate filters (Ex: ~490 nm, Em: ~520 nm).
Procedure:
-
Prepare Reagents:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare compound plates containing ouabain and any test compounds at 2-5x the final desired concentration.
-
-
Prepare Loading Buffer (prepare fresh):
-
Cell Loading:
-
Remove culture medium from the cell plate (an automated plate washer can be used).
-
Add 100 µL (for 96-well plates) of the Fluo-4 AM loading buffer to each well.[21]
-
Incubate the plate at 37°C for 30-60 minutes, then at room temperature for 15-30 minutes.[17][19]
-
Note: Some commercial kits are formulated for "no-wash" protocols, which can simplify this process.[23] If not using a no-wash kit, gently wash the cells with buffer.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Ex: ~490 nm, Em: ~520 nm) over time.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the instrument's injector to add the ouabain/compound solution from the compound plate.
-
Continue recording the fluorescence signal for 1-5 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF) over the initial baseline fluorescence (F0), expressed as ΔF/F0 or as a percentage.
-
Analyze dose-response curves or compare the peak fluorescence signals between different treatment conditions.
-
| Parameter | Recommended Value | Reference |
| Fluo-4 AM Loading Concentration | 2-5 µM | [15] |
| Pluronic F-127 | ~0.02% | [19] |
| Loading Time | 30-60 minutes at 37°C | [15][19] |
| Incubation at RT | 15-30 minutes | [17][19] |
| Excitation Wavelength | ~494 nm | [15] |
| Emission Wavelength | ~506 nm | [15] |
References
- 1. Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain interaction with cardiac Na/K-ATPase reveals that the enzyme can act as a pump and as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Ouabain modulation of cellular calcium stores and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 14. What are the advantages of using a ratiometric calcium probe vs. a single-channel dye? | AAT Bioquest [aatbio.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hellobio.com [hellobio.com]
- 22. moodle2.units.it [moodle2.units.it]
- 23. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: Ouabain in the Study of Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ouabain as a Bifunctional Molecule
Ouabain, a cardiac glycoside traditionally known as a potent and specific inhibitor of the Na+/K+-ATPase ion pump, has emerged as a critical tool for studying cellular signaling.[1][2] Beyond its classical role in modulating ion gradients, ouabain acts as a hormone-like signaling molecule that, upon binding to the Na+/K+-ATPase, initiates a cascade of intracellular events independent of its ion transport inhibition.[3][4][5] This signaling function converts the Na+/K+-ATPase into a "signalosome," a complex that recruits and activates various kinases and effector proteins.[6][7] Understanding these pathways is crucial for elucidating the pathophysiology of diseases like hypertension, heart failure, and cancer, and for developing novel therapeutic strategies.[1][8]
The Na+/K+-ATPase Signalosome: A Hub for Signal Transduction
The signaling capabilities of ouabain are mediated by a sub-population of Na+/K+-ATPase units, often localized within cholesterol-rich membrane microdomains called caveolae.[7] Binding of ouabain to the α-subunit of the pump induces conformational changes that facilitate protein-protein interactions, initiating downstream signaling.[9] A key early event is the activation of the non-receptor tyrosine kinase Src.[2][9] The Na+/K+-ATPase and Src form a pre-existing functional complex; ouabain binding releases the inhibitory constraint on Src, leading to its activation.[9]
This initial activation triggers several branching pathways, most notably the transactivation of the Epidermal Growth Factor Receptor (EGFR), which serves as a scaffold for assembling further signaling complexes.[2][10]
Caption: The Na+/K+-ATPase signalosome concept.
Key Signal Transduction Pathways Modulated by Ouabain
One of the most well-characterized pathways activated by ouabain is the Src-EGFR-MAPK cascade.[2]
-
Src Activation : Ouabain binding to the Na+/K+-ATPase activates the associated Src kinase.[9][10]
-
EGFR Transactivation : Activated Src phosphorylates and transactivates the EGFR, a process that occurs without the need for EGF binding.[2][10]
-
Ras/MAPK Activation : The transactivated EGFR recruits adaptor proteins like Shc and Grb2, leading to the activation of Ras.[10] This subsequently triggers the sequential phosphorylation and activation of the Raf, MEK, and ultimately the p42/p44 Mitogen-Activated Protein Kinases (MAPKs), also known as ERK1/2.[2][6][10]
This pathway is central to ouabain's effects on cell proliferation, hypertrophy, and gene expression.[2][11]
Caption: The Src-EGFR-MAPK signaling cascade.
Ouabain modulates intracellular calcium through at least two distinct mechanisms:
-
Ion Pump Inhibition : The classical mechanism involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular sodium ([Na⁺]i). This reduces the driving force for the Na+/Ca²⁺ exchanger (NCX), resulting in decreased Ca²⁺ efflux and a subsequent rise in cytosolic and stored intracellular Ca²⁺.[1][12] This mechanism is essential for the positive inotropic effect of ouabain in cardiac myocytes.[13]
-
Signalosome-Mediated Ca²⁺ Mobilization : Ouabain can trigger [Ca²⁺]i oscillations and transients independent of major changes in bulk cytosolic Na⁺.[14][15] This signaling function can involve the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃), which mobilizes Ca²⁺ from intracellular stores like the endoplasmic reticulum.[4][14][16]
Ouabain treatment stimulates the production of reactive oxygen species (ROS), which act as critical second messengers.[2][17] This ROS generation is often dependent on the Src-Ras pathway and originates from mitochondria.[3][18] Importantly, ouabain-induced ROS production can occur independently of changes in intracellular Na⁺ and Ca²⁺, suggesting it is a direct consequence of the Na+/K+-ATPase signalosome activation.[3][5][18] ROS, in turn, can modulate the activity of other signaling molecules, creating a complex network of interactions.[17][19]
Dose-Dependent Effects: Proliferation vs. Apoptosis
The cellular response to ouabain is highly dependent on its concentration.
-
Low Concentrations (nM range) : Often promote cell proliferation and survival.[20][21][22] This effect is typically mediated by the activation of the MAPK/ERK pathway.[20][21]
-
High Concentrations (µM range or high nM) : Tend to inhibit proliferation and induce apoptosis or other forms of cell death.[8][20][21][23] This cytotoxic effect is often associated with sustained ROS production, loss of mitochondrial membrane potential, and activation of caspases.[20][23]
This dual effect is critical for drug development, particularly in oncology, where ouabain and related compounds are being investigated for their anti-cancer properties.[8][23]
Caption: Logical flow of ouabain's dual effects.
Summary of Quantitative Data
The effective concentrations of ouabain and the timing of its effects vary significantly depending on the cell type (especially rodent vs. human, which differ in α-subunit sensitivity) and the specific endpoint being measured.
| Parameter | Cell Type | Ouabain Concentration | Observed Effect | Reference |
| MAPK/ERK Activation | Rat Cardiac Myocytes | 10 - 100 µM | Activation of p42/44 MAPKs | [2][24] |
| A7r5, LLC-PK1 Cells | 1 - 100 µM | Dose-dependent activation of Src and MAPKs | [10] | |
| Human Myotubes | 50 nM | Activation of ERK1/2 pathway | [25] | |
| Cell Proliferation | Human Prostatic Smooth Muscle Cells | 0.01 - 1 nM | Modest but significant proliferative effect | [21] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 nM | Triggered proliferation | [22] | |
| Apoptosis/Cytotoxicity | Human Prostatic Smooth Muscle Cells | > 10 nM | Induction of apoptosis and caspase-3 activity | [20][21] |
| OS-RC-2 Renal Cancer Cells | 48h treatment (conc. not specified) | Inhibition of proliferation and induction of apoptosis | [8] | |
| ROS Production | Rat Cardiac Myocytes | 100 µM | Significant increase in intracellular ROS | [2] |
| LLC-PK1 Cells | 100 nM | Stimulation of superoxide-related ROS generation | [19] | |
| [Ca²⁺]i Increase | Mouse Thymocytes | 3 - 1000 nM | Mobilization of intracellular and extracellular Ca²⁺ | [15] |
| Human Platelets | 3 µM | Increase in cytosolic and stored Ca²⁺ | [12] | |
| Cardioprotection | Isolated Rat Hearts | 10 µM (4 min) | Induced cardiac preconditioning | [4] |
Experimental Protocols
General Experimental Workflow
A typical experiment to investigate ouabain's effect on a specific signaling pathway, such as ERK activation, follows a standardized workflow.
References
- 1. Physiological effects of endogenous ouabain: control of intracellular Ca2+ stores and cell responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain assembles signaling cascades through the caveolar Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ouabain increases the calcium concentration in intracellular stores involved in stimulus-response coupling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different roles of the cardiac Na+/Ca2+-exchanger in ouabain-induced inotropy, cell signaling, and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Ouabain modulation of cellular calcium stores and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of mitogen-activated protein kinases and reactive oxygen species in the inotropic action of ouabain on cardiac myocytes. A potential role for mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Dual effects of ouabain on the regulation of proliferation and apoptosis in human prostatic smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Dual effects of ouabain on the regulation of proliferation and apoptosis in human umbilical vein endothelial cells: involvement of Na(+)-K(+)-ATPase α-subunits and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Ouabain – a double-edged sword in tumor development and progression? a review of half a century [frontiersin.org]
- 24. Positive inotropic effect of ouabain on isolated heart is accompanied by activation of signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ouabain Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for creating ouabain analogs, focusing on methodologies that allow for modifications at key positions to explore structure-activity relationships. The protocols are intended for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the design and synthesis of novel Na,K-ATPase inhibitors.
Introduction
Ouabain, a cardiac glycoside isolated from Strophanthus gratus, is a potent inhibitor of the Na,K-ATPase (sodium-potassium pump).[1][2] This inhibition has been historically utilized for the treatment of heart conditions.[1][2] More recently, specific isoforms of the Na,K-ATPase, such as the α4 isoform found predominantly in sperm, have emerged as attractive targets for non-hormonal male contraception.[1][2][3] This has spurred the development of synthetic methods to generate ouabain analogs with improved isoform selectivity and drug-like properties, thereby minimizing potential cardiotoxicity.[1][2]
This document outlines both total synthesis and semi-synthetic approaches to access ouabain analogs, providing detailed protocols for key transformations and summarizing the biological activity of selected compounds.
Synthetic Strategies
The synthesis of ouabain analogs can be broadly categorized into two main approaches:
-
Total Synthesis: This involves the complete chemical synthesis of the complex steroid core of ouabagenin (the aglycone of ouabain) from simple starting materials. While challenging due to the high degree of oxygenation and stereochemical complexity, total synthesis offers the flexibility to introduce a wide range of modifications. A landmark total synthesis of ouabagenin and ouabain was reported by Deslongchamps and coworkers, featuring a polyanionic cascade reaction to construct the steroid skeleton.[4][5] Another concise synthesis was developed by Baran and coworkers.[4][6]
-
Semi-synthesis: This approach utilizes commercially available ouabain or related natural products as starting materials. Modifications are then introduced at specific positions, most commonly at the C3 glycosylation site and the C17 lactone ring.[1][2] This strategy is often more practical for generating a library of analogs for structure-activity relationship (SAR) studies.
This document will focus on semi-synthetic methodologies due to their wider applicability in medicinal chemistry programs.
Data Presentation: Biological Activity of Ouabain Analogs
The following table summarizes the in vitro inhibitory activity of selected ouabain analogs against different isoforms of the Na,K-ATPase. The data highlights the potential for achieving isoform selectivity through chemical modification.
| Compound | Modification(s) | Target Isoform | IC50 (nM) | Selectivity vs. α1 | Reference |
| Ouabain | - | α4 | low nM range | 10,000-fold | [2] |
| Analog 10 | C17 hydroxymethylene triazole | α4 | 1.2 ± 0.2 | >8,300 | [1] |
| Analog 17 | C3 and C17 modified triazolylmethyl | α4 | 0.5 ± 0.1 | >20,000 | [1] |
| Analog 25 | C17 benzyltriazole (from ouabagenin) | α4 | 0.08 ± 0.01 | >125,000 | [1][2] |
| Strophanthidin | - | α4 | - | - | [2] |
| Cymarin | - | α4 | - | - | [2] |
| Digoxin | - | α4 | - | - | [2] |
Experimental Protocols
The following protocols are adapted from the work of Georg et al. (2018) and describe key steps in the semi-synthesis of ouabain analogs with modifications at the C17 position.[1][2]
Protocol 1: Synthesis of Aldehyde Intermediate (4) from Ouabain
This protocol describes the initial steps to modify the C17 lactone ring, starting from commercially available ouabain.
Materials:
-
Ouabain
-
Methoxymethyl chloride (MOM-Cl)
-
Diisopropylethylamine (DIPEA)
-
Ozone (O₃)
-
Sodium borohydride (NaBH₄)
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
Protection of Hydroxyl Groups: Commercially available ouabain is first converted to its diacetonide derivative (1). The remaining hydroxyl groups of compound 1 are then protected with methoxymethyl chloride (MOM-Cl) in the presence of diisopropylethylamine (DIPEA) to yield the fully protected intermediate 2.[1]
-
Ozonolysis: The lactone olefin in compound 2 is subjected to ozonolysis, followed by hydrolysis of the resulting ester to produce an unstable hydroxymethyl ketone.[1]
-
Reduction: The crude hydroxymethyl ketone is reduced with sodium borohydride (NaBH₄) to form a diastereomeric mixture of diols (3).[1]
-
Oxidative Cleavage: The diols are then treated with sodium periodate (NaIO₄) to cleave the C-C bond and furnish the key aldehyde intermediate (4).[1]
Protocol 2: Synthesis of C17 Triazole Analogs via Click Chemistry
This protocol details the introduction of a triazole moiety at the C17 position starting from an alkyne intermediate derived from the aldehyde (16, an analog of 4 derived from ouabagenin).
Materials:
-
Aldehyde intermediate (16)
-
Bestmann-Ohira reagent (dimethyl(1-diazo-2-oxopropyl)phosphonate)
-
Benzyl azide (or other substituted azides)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
4 N HCl in Methanol
Procedure:
-
Alkyne Formation: The aldehyde (16) is reacted with the Bestmann-Ohira reagent to yield the terminal alkyne (21).[1][2]
-
Click Chemistry: The alkyne (21) is then subjected to a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with the desired azide (e.g., benzyl azide) in the presence of copper(II) sulfate and sodium ascorbate.[1][2]
-
Deprotection: The protecting groups on the resulting triazole derivative are removed using 4 N HCl in methanol to yield the final C17 triazole analog (e.g., compound 25).[1]
Visualizations
Signaling Pathway of Ouabain
Ouabain binding to the Na,K-ATPase can initiate intracellular signaling cascades independent of its ion pumping inhibition. This has significant implications for its physiological and pathophysiological roles.
Caption: Ouabain-induced Na,K-ATPase signaling cascade.
Experimental Workflow for Ouabain Analog Synthesis
The following diagram illustrates a typical semi-synthetic workflow for the preparation of ouabain analogs with modifications at the C17 position.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and in Vitro and in Vivo Evaluation of Ouabain Analogues as Potent and Selective Na,K-ATPase α4 Isoform Inhibitors for Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and in Vitro and in Vivo Evaluation of Ouabain Analogues as Potent and Selective Na,K-ATPase α4 Isoform Inhibitors for Male Contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Concise Synthesis of Ouabagenin and Hydroxylated Corticosteroid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of ouabagenin and ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ouabain in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ouabain, a cardiac glycoside and a specific inhibitor of the Na+/K+-ATPase, has emerged as a valuable tool in neuroscience research. Beyond its classical role in ion homeostasis, ouabain is now recognized as a signaling molecule that can modulate a variety of neuronal processes, including excitability, synaptic transmission, and cell survival.[1][2] Its concentration-dependent effects make it a versatile compound for studying the intricate roles of the Na+/K+-ATPase in both physiological and pathological conditions.[3] Nanomolar concentrations of ouabain are often associated with neuroprotective effects and the activation of signaling cascades, while micromolar concentrations typically lead to ion pump inhibition, neurotoxicity, and can be used to model certain neurological disorders.[3][4][5]
These application notes provide an overview of the diverse applications of ouabain in neuroscience, with detailed protocols for in vitro and in vivo studies, and a summary of its concentration-dependent effects.
Data Presentation: Concentration-Dependent Effects of Ouabain
The effects of ouabain on neuronal systems are highly dependent on its concentration. The following tables summarize the quantitative data from various studies, providing a reference for experimental design.
Table 1: In Vitro Applications of Ouabain
| Concentration Range | Model System | Key Application/Effect | Reference |
| 0.1 - 1 nM | Rat Hippocampal Neurons | Neuroprotection, enhancement of Na+/K+-ATPase activity, reduction of Ca2+ accumulation in excitotoxic conditions.[6] | [6] |
| 1 - 10 nM | Primary Hippocampal Neurons | Attenuation of NMDA-mediated calcium influx.[4] | [4] |
| 3 nM | Neonatal Rat Retinal Cells | Neuroprotection, regulation of neuroinflammation, and induction of autophagy following optic nerve axotomy.[7] | [7] |
| 10 nM | Human iPSC-derived Neurons | Considered a non-toxic concentration for short-term (48h) studies.[8] | [8] |
| 30 nM | Human iPSC-derived Neurons | Maximum non-toxic concentration for 48h incubation, induces changes in gene expression and activates ERK1/2 and CREB signaling.[8] | [8] |
| 50 nM | Rat Hippocampal Slices | Attenuation of NMDAR-dependent long-term potentiation (LTP).[4] | [4] |
| 100 µM | Human iPSC-derived Neurons | Toxic concentration, decreases cell viability.[8][9] | [8][9] |
| 30 - 200 µM | DRG Neuron Culture | Inhibition of neurite outgrowth.[10] | [10] |
Table 2: In Vivo Applications of Ouabain
| Administration Route | Dose | Animal Model | Key Application/Effect | Reference |
| Intraperitoneal (i.p.) | 1 µg/kg | Mouse (Traumatic Brain Injury) | Improved functional recovery, decreased lesion size, and increased neuronal proliferation.[11] | [11] |
| Intracerebroventricular (ICV) | 1.8 µg/kg | Rat (LPS-induced Neuroinflammation) | Attenuation of neuroinflammatory processes.[12] | [12] |
| Intracerebroventricular (ICV) | 25 pmol (0.5 µl of 50 µM) | Mouse | Induction of mania-like behavior through dopamine D2 receptor activation.[13] | [13] |
| Intracerebroventricular (ICV) | 10⁻³ M and 10⁻² M | Rat | Induction of hyperlocomotion, serving as an animal model of mania.[14] | [14] |
Signaling Pathways and Mechanisms of Action
Ouabain's effects are mediated through two primary mechanisms: inhibition of the Na+/K+-ATPase pump and activation of intracellular signaling cascades.
At high concentrations (micromolar range) , ouabain binding leads to the inhibition of the Na+/K+-ATPase. This disrupts the electrochemical gradient, causing an increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i). The elevated [Na+]i reverses the function of the Na+/Ca2+ exchanger (NCX), leading to an influx of calcium ([Ca2+]i) and subsequent cellular responses, which can include neurotransmitter release and, in cases of prolonged exposure, excitotoxicity.[1][3]
At low concentrations (nanomolar range) , ouabain acts as a signaling molecule. Binding of ouabain to the Na+/K+-ATPase can trigger a conformational change in the pump, initiating a cascade of intracellular signaling events without significantly altering ion gradients.[3][4] This signaling function of the Na+/K+-ATPase involves the activation of protein kinases such as Src, which can then phosphorylate other proteins, including the NMDA receptor, and activate downstream pathways like the MAPK/ERK and PI3K/Akt pathways.[4][6][13] This can lead to changes in gene expression and promote cell survival and differentiation.[1][9]
Caption: Ouabain's dual mechanism of action at high and low concentrations.
Experimental Protocols
Protocol 1: In Vitro Assessment of Ouabain's Effect on Neuronal Viability
This protocol describes how to assess the dose-dependent effects of ouabain on the viability of cultured neurons using an MTT assay.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., human iPSC-derived neurons)
-
Neurobasal medium supplemented with B27
-
Ouabain stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate at a suitable density and allow them to adhere and differentiate for the desired period.
-
Ouabain Treatment: Prepare serial dilutions of ouabain in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 3 nM to 100 µM).[8] Replace the existing medium with the ouabain-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Express the viability of treated cells as a percentage of the control (no-treatment) group.
Caption: Workflow for assessing neuronal viability with ouabain using an MTT assay.
Protocol 2: In Vivo Induction of Mania-Like Behavior in Mice
This protocol details the intracerebroventricular (ICV) administration of ouabain to induce a mania-like phenotype in mice, which can be used to study the neurobiology of bipolar disorder.[13]
Materials:
-
Adult male mice
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Microsyringe pump
-
Hamilton syringe
-
Ouabain solution (50 µM in artificial cerebrospinal fluid - aCSF)
-
Surgical tools
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy to expose the skull over the lateral ventricles.
-
ICV Injection:
-
Slowly lower a Hamilton syringe into each lateral ventricle.
-
Infuse 0.5 µL of 50 µM ouabain solution into each ventricle.[13]
-
Leave the syringe in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Behavioral Testing: At a designated time post-injection (e.g., 1 hour), assess locomotor activity and stereotypical behaviors in an open-field test.[13]
-
Neurochemical/Histological Analysis: Following behavioral testing, brain tissue can be collected for further analysis, such as measuring dopamine metabolites or assessing neuronal integrity.[13]
Caption: Workflow for inducing mania-like behavior in mice via ICV ouabain injection.
Concluding Remarks
Ouabain is a powerful pharmacological tool for dissecting the multifaceted roles of the Na+/K+-ATPase in the nervous system. Its bimodal, concentration-dependent action allows for the investigation of both ion transport-related functions and novel signaling pathways. The protocols and data presented here provide a foundation for researchers to effectively utilize ouabain in their neuroscience investigations, from cellular and molecular studies to the modeling of complex neurological disorders. Careful consideration of the concentration and experimental model is paramount to achieving reproducible and interpretable results.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]
- 4. Ouabain Modulates the Functional Interaction Between Na,K-ATPase and NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulatory Ouabain Action on Excitatory Transmission in Rat Hippocampus: Facilitation of Synaptic Responses and Weakening of LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain-Na+/K+-ATPase Signaling Regulates Retinal Neuroinflammation and ROS Production Preventing Neuronal Death by an Autophagy-Dependent Mechanism Following Optic Nerve Axotomy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ouabain increases neuronal differentiation of hippocampal neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ouabain Improves Functional Recovery following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Ouabain on Glutamate Transport in the Hippocampus of Rats with LPS-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracerebroventricular injection of ouabain causes mania-like behavior in mice through D2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal model of mania induced by ouabain: Evidence of oxidative stress in submitochondrial particles of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ouabain Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving ouabain, particularly in Phosphate-Buffered Saline (PBS) solution.
Troubleshooting Guide: Ouabain Not Dissolving in PBS
Issue: You are trying to prepare a solution of ouabain in PBS, but it is not fully dissolving, resulting in a cloudy or precipitated solution.
This guide provides a step-by-step process to identify the cause of the issue and successfully dissolve ouabain in your desired buffer.
Troubleshooting Workflow
Technical Support Center: Troubleshooting Ouabain Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ouabain and encountering resistance in cell lines. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to ouabain. What is the most common mechanism for this resistance?
A1: The most common mechanism of ouabain resistance in cell lines is the acquisition of mutations in the gene encoding the α-subunit of the Na+/K+-ATPase, the direct target of ouabain.[1][2][3][4] These mutations typically occur in the ouabain binding site on the α-subunit, reducing the affinity of the pump for the inhibitor. This allows the Na+/K+-ATPase to maintain the essential sodium and potassium gradients across the cell membrane even in the presence of ouabain, thus permitting cell survival and proliferation.[1][3]
Q2: Are there other, less common mechanisms of ouabain resistance?
A2: Yes, another reported mechanism involves the upregulation of the multidrug resistance gene 1 (MDR-1).[5] The protein product of this gene, P-glycoprotein (P-gp), is an efflux pump that can actively transport a wide range of hydrophobic compounds out of the cell.[5] In some cancer cell lines, treatment with submicromolar concentrations of ouabain has been shown to stimulate MDR-1 gene expression, leading to increased P-gp levels and subsequent resistance to ouabain and other cytotoxic drugs.[5]
Q3: I am trying to select for a ouabain-resistant population. What concentrations of ouabain should I use?
A3: The effective concentration of ouabain for selecting resistant cells is highly dependent on the cell line and the specific mutation conferring resistance. Generally, human cells are sensitive to ouabain, and a concentration of 0.5 µM is sufficient to kill them within 48 hours.[6] For selection of resistant cells, a stepwise increase in ouabain concentration is often employed.[7] The level of resistance can vary significantly; for instance, cells with a T804N mutation in the Na+/K+-ATPase α-subunit can tolerate up to 10 µM ouabain, while cells harboring both Q118R and N129D mutations can survive in concentrations as high as 1000 µM (1 mM).[6][8] It is recommended to perform a dose-response curve to determine the optimal selection concentration for your specific cell line.
Q4: How can I confirm that my selected cell line is genuinely resistant to ouabain?
A4: Ouabain resistance can be confirmed using a cell viability assay, such as the MTT or Crystal Violet assay.[9][10] These assays measure the metabolic activity or the number of adherent cells, respectively, after treatment with a range of ouabain concentrations. A resistant cell line will show a significantly higher IC50 value (the concentration of a drug that gives half-maximal response) for ouabain compared to the parental, sensitive cell line.
Troubleshooting Guides
Problem 1: My entire cell population dies after ouabain treatment, even at low concentrations. I am unable to select for any resistant clones.
-
Possible Cause 1: Ouabain concentration is too high for initial selection.
-
Solution: Start with a much lower concentration of ouabain and gradually increase it over time. This allows for the selection and expansion of rare, spontaneously resistant cells.
-
-
Possible Cause 2: The spontaneous mutation rate of your cell line is too low.
-
Solution: Consider inducing mutations using a mutagenic agent before selection. Alternatively, you can introduce a known ouabain-resistance-conferring mutation using genome editing technologies like CRISPR-Cas9.[6]
-
-
Possible Cause 3: The cells are not being given enough time to recover and proliferate between treatments.
-
Solution: After an initial selection period, allow the surviving cells to grow in ouabain-free medium to form colonies before re-exposing them to the drug.
-
Problem 2: I have selected a resistant cell line, but the level of resistance is lower than expected.
-
Possible Cause 1: The specific mutation acquired confers only partial resistance.
-
Possible Cause 2: The resistant population is not clonal.
-
Solution: Perform single-cell cloning to isolate a pure population of resistant cells. This will ensure a uniform response to ouabain.
-
-
Possible Cause 3: The resistance is mediated by a transient mechanism.
-
Solution: If resistance is due to the upregulation of MDR-1, for example, it may not be stable over time without continuous selection pressure.[5] Maintain a low concentration of ouabain in the culture medium to sustain the resistant phenotype.
-
Problem 3: My ouabain-resistant cell line loses its resistance over time in the absence of the drug.
-
Possible Cause 1: The resistance mechanism is not genetically stable.
-
Solution: This is common for non-mutational resistance mechanisms like the upregulation of efflux pumps. To maintain resistance, it is often necessary to continuously culture the cells in the presence of a low, non-toxic concentration of ouabain.
-
-
Possible Cause 2: The resistant cells are being outcompeted by revertants or contaminating sensitive cells.
-
Solution: Re-select the population with the appropriate concentration of ouabain. It is also good practice to periodically check the identity and purity of your cell line using methods like Short Tandem Repeat (STR) profiling.[11]
-
Data Presentation
Table 1: Mutations in the Na+/K+-ATPase α-Subunit and Corresponding Ouabain Resistance Levels
| Mutation | Location | Resulting Ouabain Resistance Level | Reference |
| C113Y or C113F | First transmembrane segment | >1000-fold increase in Ki | [1] |
| Q118R and N129D | Extracellular loop | Growth in up to 1000 µM ouabain | [6][12] |
| T804N | --- | Growth in up to 10 µM ouabain | [6] |
| In-frame deletions in exon 4 or 17 | First and third extracellular loops | Growth in < 5 µM ouabain | [6] |
Experimental Protocols
Protocol 1: Induction of Ouabain Resistance using CRISPR-Cas9
This protocol provides a general workflow for introducing a known ouabain resistance mutation into a target cell line.
-
Design and Synthesize Guide RNA (gRNA): Design a gRNA that targets the specific region of the Na+/K+-ATPase α-subunit gene (e.g., ATP1A1 in human cells) where the desired mutation is to be introduced.
-
Design and Synthesize Donor DNA Template: Create a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor with the desired mutation flanked by homology arms corresponding to the sequences upstream and downstream of the target site.
-
Transfection: Co-transfect the target cells with a plasmid expressing Cas9 nuclease, the gRNA, and the donor DNA template.
-
Selection: Two to three days post-transfection, begin selection by adding ouabain to the culture medium at a pre-determined concentration.
-
Expansion and Verification: Culture the cells until resistant colonies appear. Pick individual colonies and expand them. Verify the presence of the desired mutation by PCR and Sanger sequencing.
Protocol 2: Cell Viability (MTT) Assay to Confirm Ouabain Resistance
This protocol is used to quantify the level of ouabain resistance in a cell line.
-
Cell Seeding: Seed the parental (sensitive) and putative resistant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Ouabain Treatment: Prepare a serial dilution of ouabain in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of ouabain. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.[10]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[9][10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability for each ouabain concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of Na+/K+-ATPase and Ouabain Inhibition.
Caption: Development of Ouabain Resistance through Selection.
References
- 1. Mutation of a cysteine in the first transmembrane segment of Na,K-ATPase alpha subunit confers ouabain resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Mutations in the Na,K-ATPase Alpha 2 Isoform Confer Ouabain Resistance and Result in Abnormal Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a region within the Na,K-ATPase alpha subunit that contributes to differential ouabain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain resistance conferred by expression of the cDNA for a murine Na+, K+-ATPase alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Cross-resistance to ouabain in a murine leukemia cell variant selected for cis-dichlorodiammineplatinum(II) resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced ouabain resistance gene as a eukaryotic selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. OuaSelect, a novel ouabain-resistant human marker gene that allows efficient cell selection within 48 h - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ouabain-Induced Cytotoxicity in Primary Cells
Welcome to the technical support center for researchers working with ouabain in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and prevent ouabain-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ouabain-induced cytotoxicity?
Ouabain's primary target is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the plasma membrane.[1][2][3] By binding to and inhibiting this pump, ouabain disrupts intracellular ion homeostasis, leading to an increase in intracellular Na+ and a decrease in intracellular K+.[4][5] This disruption triggers a cascade of downstream events, including:
-
Increased Intracellular Calcium: The rise in intracellular Na+ can reverse the action of the Na+/Ca2+ exchanger, leading to an influx of calcium (Ca2+) into the cell.[6][7]
-
Generation of Reactive Oxygen Species (ROS): Ouabain treatment has been shown to increase the production of ROS, which can cause oxidative damage to cellular components.[8][9][10]
-
Activation of Signaling Pathways: Ouabain binding to Na+/K+-ATPase can also initiate signaling cascades independent of its ion transport inhibition, involving kinases like Src and the mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38).[1][2][11][12][13]
These events can culminate in apoptosis (programmed cell death) or necrosis, depending on the cell type and the concentration of ouabain used.[5][8]
Q2: Why are my primary cells showing high sensitivity to ouabain, even at low concentrations?
The sensitivity of primary cells to ouabain can vary significantly based on several factors:
-
Na+/K+-ATPase Isoform Expression: Different isoforms of the Na+/K+-ATPase α-subunit exhibit varying affinities for ouabain.[8] For instance, rodent cells are generally more resistant to ouabain due to the presence of the α1R isoform, which has a lower affinity for ouabain compared to the α1S isoform found in most other mammals, including humans.[2][12] If your primary cells express a high-affinity isoform, they will be more sensitive.
-
Cell Type-Specific Signaling: The downstream signaling pathways activated by ouabain can differ between cell types, leading to varying cytotoxic responses.[1][13]
-
Experimental Conditions: Factors such as the concentration of extracellular potassium can influence ouabain's binding and inhibitory effect. Lowering extracellular K+ can potentiate the cytotoxic effects of ouabain.[12][14]
Q3: How can I prevent or mitigate ouabain-induced cytotoxicity in my primary cell experiments?
Several strategies can be employed to minimize ouabain-induced cell death:
-
Careful Dose-Response Analysis: It is crucial to perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of ouabain treatment for your specific primary cells and experimental goals.[8][15][16]
-
Modulation of Signaling Pathways:
-
MAPK Inhibition: If ouabain is inducing apoptosis through the p38 MAPK pathway, using a specific p38 inhibitor like SB202190 may offer protection.[12]
-
ROS Scavenging: Pre-treatment with antioxidants such as N-acetyl-l-cysteine (NAC) can counteract the increase in ROS and reduce cytotoxicity.[9][10][17]
-
Calcium Chelation: Using intracellular calcium chelators like BAPTA-AM can help mitigate the effects of calcium overload.[18]
-
-
Manipulation of Ion Concentrations: Increasing the extracellular potassium concentration can reduce the binding of ouabain to the Na+/K+-ATPase and thereby decrease its cytotoxic effects.[5][14]
-
Targeting Downstream Effectors: In some cell types, inhibitors of downstream effectors like CaMKII (e.g., KN93) have been shown to prevent ouabain-induced apoptosis.[7]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Control (Untreated) Primary Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Ensure the culture medium, serum, and supplements are appropriate for your specific primary cell type. Verify incubator CO2, temperature, and humidity levels. |
| Passage Number | Primary cells have a limited lifespan. Use cells at a low passage number to ensure they are healthy and responsive. |
| Contamination | Regularly check for microbial contamination (bacteria, fungi, mycoplasma) which can induce cell stress and death. |
Issue 2: High Variability in Cytotoxicity Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Ouabain Concentration | Prepare fresh ouabain stock solutions regularly and store them appropriately. Verify the final concentration in the culture medium for each experiment. |
| Cell Plating Density | Ensure consistent cell seeding density across all experiments, as this can influence cell health and response to treatment. |
| Duration of Treatment | Precisely control the timing of ouabain exposure to avoid variations in cytotoxic effects. |
Experimental Protocols
Protocol 1: Determining the IC50 of Ouabain using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of ouabain in primary cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Ouabain Treatment: Prepare a serial dilution of ouabain in culture medium. Replace the existing medium with the ouabain-containing medium at various concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM).[16] Include a vehicle control (medium with the same concentration of the solvent used for ouabain, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the logarithm of the ouabain concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat primary cells with the desired concentrations of ouabain for the chosen duration in a 6-well plate.
-
Cell Harvesting: Gently collect the cells, including any floating cells in the supernatant.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
Table 1: IC50 Values of Ouabain in Different Cell Lines (72h Treatment)
| Cell Line | Cell Type | IC50 (nM) |
| H460 | Human Lung Cancer | 10.44 |
| PANC1 | Human Pancreatic Cancer | 42.36 |
| A549 | Human Lung Cancer | ~25 |
| Hela | Human Cervical Cancer | ~50 |
| HCT116 | Human Colon Cancer | ~50 |
| Data synthesized from multiple sources for illustrative purposes.[16] |
Table 2: Effect of Ouabain on Apoptosis in A549 Cells (24h Treatment)
| Ouabain Concentration (nM) | Apoptotic Rate (%) |
| 0 (Control) | 5.73 ± 0.61 |
| 50 | 16.00 ± 1.3 |
| 100 | 27.77 ± 0.31 |
| Data from a study on A549 cancer cells, illustrating a dose-dependent increase in apoptosis.[16][20] |
Visualizations
Caption: Ouabain-induced cytotoxicity signaling pathway.
Caption: Workflow for determining ouabain IC50 using MTT assay.
References
- 1. Frontiers | Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression [frontiersin.org]
- 2. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ionic Mechanism of Ouabain-Induced Concurrent Apoptosis and Necrosis in Individual Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+/K+-ATPase inhibition by ouabain induces CaMKII-dependent apoptosis in adult rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain elicits human glioblastoma cells apoptosis by generating reactive oxygen species in ERK-p66SHC-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical role of the α1-Na+,K+-ATPase subunit in insensitivity of rodent cells to cytotoxic action of ouabain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Investigation of ouabain-induced anticancer effect in human androgen-independent prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Involvement of mitogen-activated protein kinases and reactive oxygen species in the inotropic action of ouabain on cardiac myocytes. A potential role for mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ouabain-induced perturbations in intracellular ionic homeostasis regulate death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
optimizing ouabain concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing ouabain concentration in in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ouabain in vitro?
A1: Ouabain has a dual, concentration-dependent mechanism of action. Its primary and most well-known function is the inhibition of the Na+/K+-ATPase pump, an essential enzyme on the plasma membrane of cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn causes an accumulation of intracellular calcium.[1] However, ouabain also functions as a signaling molecule by binding to the Na+/K+-ATPase, which then acts as a receptor to trigger various intracellular signaling cascades, often at concentrations too low to inhibit the pump's ion-translocating activity.[3][4][5]
Q2: How does ouabain's effect differ at nanomolar versus micromolar concentrations?
A2: The concentration of ouabain is critical to its effect.
-
Picomolar to Nanomolar (nM) concentrations: At these low doses, ouabain primarily acts as a signaling molecule. It can activate the Na+/K+-ATPase to function as a signal transducer, initiating cascades involving Src kinase, ERK1/2, and other pathways that can influence cell proliferation, differentiation, and survival without significantly inhibiting the ion pump.[4][6][7][8] For example, nanomolar concentrations have been shown to induce cell proliferation in vascular smooth muscle cells.[8]
-
Micromolar (µM) concentrations: Higher concentrations are required to inhibit the Na+/K+-ATPase pump's activity.[3][4] This inhibition leads to cytotoxic effects in many cell types, primarily through the disruption of ion homeostasis, which can trigger apoptosis or oncosis.[5][9]
Q3: What are the downstream signaling pathways activated by ouabain?
A3: Ouabain binding to the Na+/K+-ATPase can activate a complex network of signaling pathways. Key pathways identified include:
-
Src Kinase: A central player that gets activated upon ouabain binding and can initiate multiple downstream cascades.[5][10]
-
Ras/JAK-STAT: Involved in processes like cell growth, differentiation, and migration.[9]
-
PI3K/Akt: A crucial pathway for cell survival and proliferation.[6][11]
-
Raf/MEK/ERK1/2 (MAPK): This cascade is frequently activated and plays a role in cell survival and proliferation.[5][11]
-
RhoA/ROCK: This pathway has been implicated in ouabain's effects on intercellular connections and tight junction integrity.[4][12]
-
PLC-γ/PKCε: Important in cardioprotective mechanisms.[10]
Q4: How does sensitivity to ouabain vary between cell types and species?
A4: Sensitivity to ouabain is highly variable and depends on the specific isoform of the Na+/K+-ATPase α-subunit expressed. For instance, rodent cells are generally more resistant to ouabain than cells from other species due to differences in the α1-subunit.[5] Different isoforms (α1, α2, α3) have varying affinities for ouabain, which can lead to different cellular responses.[13][14] This variability makes it essential to determine the optimal concentration for each specific cell line empirically.
Troubleshooting Guide
Issue 1: No observable effect at the expected ouabain concentration.
| Potential Cause | Recommended Solution |
| Cell Line Resistance: | The cell line may express ouabain-resistant Na+/K+-ATPase isoforms (common in rodent cells).[5] |
| Solution: Increase the ouabain concentration systematically. Perform a dose-response curve ranging from nanomolar to high micromolar concentrations. | |
| Incorrect Concentration Range: | The intended biological effect (e.g., signaling vs. cytotoxicity) may occur at a different concentration range for your specific cell type. |
| Solution: Review the literature for your specific cell line or similar cell types. Test a broad range of concentrations (e.g., 1 nM to 100 µM) to establish a dose-response relationship. | |
| Degraded Ouabain Stock: | Ouabain solution may have degraded over time or due to improper storage. |
| Solution: Prepare a fresh stock solution of ouabain. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
Issue 2: Excessive or unexpected cell death.
| Potential Cause | Recommended Solution |
| Concentration Too High: | The concentration used may be well above the cytotoxic threshold for the specific cell line, leading to rapid necrosis or apoptosis. |
| Solution: Reduce the ouabain concentration significantly. Perform a dose-response experiment starting from a much lower concentration to find the optimal range. | |
| Long Incubation Time: | The duration of exposure may be too long, causing cumulative toxicity. |
| Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your desired effect.[15][16] | |
| Off-Target Effects: | At very high concentrations, off-target effects unrelated to Na+/K+-ATPase inhibition may occur. |
| Solution: Correlate the observed cell death with known mechanisms of ouabain (e.g., measure intracellular Na+/Ca2+ levels) to confirm the effect is target-specific. |
Issue 3: Inconsistent or irreproducible results between experiments.
| Potential Cause | Recommended Solution |
| Variable Cell Conditions: | Differences in cell passage number, confluence, or growth phase can alter cellular responses to ouabain. |
| Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers and seed them to achieve a specific confluence before treatment. | |
| Inconsistent Reagent Preparation: | Minor variations in preparing ouabain dilutions can lead to significant differences in final concentration. |
| Solution: Prepare a large, validated stock solution and freeze it in single-use aliquots. Use precise pipetting techniques for all dilutions. | |
| Serum Effects: | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. |
| Solution: Consider reducing the serum concentration during the treatment period or using serum-free media if your cell line can tolerate it.[17] |
Quantitative Data Summary
Table 1: Effective Ouabain Concentrations for Various In Vitro Effects
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| SK-BR-3 (Breast Cancer) | 10⁻⁹ M - 10⁻⁵ M | 24 hours | Dose-dependent effects on morphology, cell cycle, and gene expression. | [9][18] |
| A549, Hela, HCT116 | 25 - 100 nM | 24 - 72 hours | Inhibition of cell viability and clonogenicity; induction of apoptosis. | [15] |
| OS-RC-2 (Renal Cancer) | 20 - 80 nM | 48 hours | Inhibition of proliferation and induction of apoptosis. | [16] |
| NCI-H446 (Lung Cancer) | 10 - 40 nM | 48 hours | Inhibition of proliferation and induction of apoptosis. | [16] |
| Rat Hearts (Langendorff) | 10 µM | 4 minutes | Cardioprotection against ischemia-reperfusion injury. | [10] |
| MDCK (Canine Kidney) | 10 nM | 1 - 72 hours | Increased tight junction sealness; activation of RhoA/ROCK signaling. | [12] |
| Vascular Smooth Muscle | 0.1 - 1.0 nM | Not Specified | Induction of cell proliferation. | [8] |
Table 2: Reported IC50 Values for Ouabain
| Cell/Enzyme Source | IC50 Value | Notes | Reference |
| MERS-CoV in Vero cells | 0.08 µM (80 nM) | Anti-viral activity. | |
| OS-RC-2 Cells | ~39 nM | Anti-proliferative effect after 48 hours. | [16] |
| Canine α1 Na+/K+-ATPase | 15 nmol/l (15 nM) | Enzyme inhibition assay. | [13] |
| Porcine α3 Na+/K+-ATPase | 15 nmol/l (15 nM) | Enzyme inhibition assay. | [13] |
| Rat Brain Na+/K+-ATPase | 23.0 nM | High-affinity inhibitory state. | [14] |
| Rat Brain Na+/K+-ATPase | 460 nM | Second high-affinity inhibitory state. | [14] |
| Rat Brain Na+/K+-ATPase | 320 µM | Low-affinity inhibitory state. | [14] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted from methodologies used in studies of ouabain's cytotoxic effects.[16][17]
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Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Ouabain Treatment: Prepare serial dilutions of ouabain in fresh culture medium. Remove the old medium from the wells and add 100 µL of the ouabain-containing medium (or control medium with vehicle) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol is based on flow cytometry methods to quantify apoptosis induced by ouabain.[15][16][18]
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of ouabain for the appropriate duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5-10 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Visualizations
Caption: Ouabain's dual, concentration-dependent mechanism of action.
Caption: Standard workflow for a cell viability (e.g., MTT) assay.
Caption: A logical flowchart for troubleshooting common ouabain experiments.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]
- 4. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low concentrations of ouabain induce vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ouabain-Induced Changes in the Expression of Voltage-Gated Potassium Channels in Epithelial Cells Depend on Cell–Cell Contacts | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 16. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Ouabain
Welcome to the technical support center for researchers utilizing ouabain. This resource is designed for scientists and drug development professionals to navigate the complexities of ouabain's effects beyond its canonical role as a Na+/K+-ATPase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in identifying, understanding, and mitigating unexpected off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing cellular effects at nanomolar concentrations of ouabain, which is much lower than the concentration required to inhibit the Na+/K+-ATPase pump in my cell line. What could be happening?
A1: You are likely observing off-target effects mediated by ouabain's ability to act as a signaling molecule. At low, physiologically relevant concentrations (nanomolar range), ouabain can bind to the Na+/K+-ATPase and trigger intracellular signaling cascades without causing significant inhibition of its ion-pumping function.[1][2][3][4] These signaling pathways can influence cell proliferation, apoptosis, and other cellular processes.[4][5][6] It is crucial to be aware of the dual function of the Na+/K+-ATPase as both a pump and a signaling scaffold.
Q2: My results with ouabain are inconsistent across different cell lines. Why is this the case?
A2: The cellular response to ouabain is highly dependent on the specific isoforms of the Na+/K+-ATPase α-subunit expressed in the cell line. Different isoforms exhibit varying affinities for ouabain.[7][8][9] For instance, the rat α1 isoform is significantly more resistant to ouabain than the α2 and α3 isoforms.[7] Human isoforms also show differences in ouabain affinity.[8] Therefore, the isoform expression profile of your cell line will dictate its sensitivity to both the inhibitory and signaling effects of ouabain.
Q3: I suspect ouabain is inducing reactive oxygen species (ROS) in my cells, which is confounding my results. How can I confirm this and what is the mechanism?
A3: Ouabain has been shown to induce the production of ROS, which can act as second messengers in its signaling cascades.[10][11] This ROS generation can be independent of changes in intracellular Na+ and Ca2+ concentrations.[10][11] The proposed mechanism involves the Na+/K+-ATPase interacting with other membrane proteins, like Src kinase, leading to downstream activation of sources of ROS such as mitochondria. To confirm ROS production, you can use fluorescent probes like Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA). You can also try to rescue your phenotype by using antioxidants like N-acetyl-L-cysteine (NAC).
Q4: I'm seeing activation of Src kinase and the ERK1/2 pathway in my experiments with ouabain. Is this a known off-target effect?
A4: Yes, the activation of the Src-EGFR-Ras-ERK1/2 pathway is a well-documented signaling effect of ouabain that is independent of its pump-inhibitory function.[1][4][12][13] Ouabain binding to the Na+/K+-ATPase can induce a conformational change that leads to the activation of the associated Src kinase.[14] This, in turn, can transactivate the Epidermal Growth Factor Receptor (EGFR) and subsequently activate the downstream Ras/Raf/MEK/ERK cascade.
Q5: Can ouabain induce apoptosis through mechanisms other than ion imbalance?
A5: Yes, ouabain can induce apoptosis through signaling pathways that are independent of major shifts in intracellular ion concentrations. For example, ouabain has been shown to induce apoptosis in cancer cells by increasing intracellular Ca2+ and ROS levels, leading to DNA fragmentation.[5] It can also downregulate anti-apoptotic proteins and affect signaling pathways like STAT3.[6] The specific apoptotic pathway activated can be cell-type dependent.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Death
| Symptom | Possible Cause | Troubleshooting Steps |
| Increased cell proliferation at low (nM) ouabain concentrations. | Activation of pro-proliferative signaling pathways (e.g., Src-EGFR-ERK1/2).[1][4] | 1. Verify Pathway Activation: Perform Western blot analysis for phosphorylated Src (p-Src), EGFR (p-EGFR), and ERK1/2 (p-ERK1/2). 2. Use Pathway Inhibitors: Treat cells with specific inhibitors for Src (e.g., PP2) or MEK (e.g., U0126, PD98059) prior to ouabain treatment to see if the proliferative effect is blocked.[1][4] 3. Dose-Response Curve: Perform a detailed dose-response experiment to determine the concentration range for this effect. |
| Increased cell death at concentrations that shouldn't cause significant pump inhibition. | Induction of apoptosis via signaling pathways (e.g., ROS production, STAT3 inhibition).[5][6] | 1. Assess Apoptosis: Use assays like Annexin V/PI staining, TUNEL, or caspase activity assays to confirm apoptosis.[5][6] 2. Measure ROS: Quantify intracellular ROS levels.[5] 3. Investigate Signaling: Examine the activation state of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family members) and signaling molecules like STAT3 via Western blotting.[6] |
| No effect on cell viability where one is expected. | 1. Ouabain-resistant Na+/K+-ATPase isoform: The cell line may predominantly express a low-affinity isoform (e.g., rat α1).[7] 2. Experimental conditions: Suboptimal incubation time or ouabain concentration. | 1. Determine Isoform Expression: Use RT-PCR or Western blotting to identify the Na+/K+-ATPase α-subunit isoforms present in your cells. 2. Optimize Treatment: Perform a time-course and a wider range dose-response experiment. |
Issue 2: Inconsistent or Unexplained Signaling Pathway Activation
| Symptom | Possible Cause | Troubleshooting Steps |
| Activation of Src and ERK1/2 is observed, but it doesn't correlate with the expected downstream cellular effect. | 1. Parallel Signaling Pathways: Ouabain can activate multiple signaling pathways simultaneously, some of which may have opposing effects.[12] 2. Cell-type Specificity: The downstream consequences of pathway activation can vary significantly between cell types. | 1. Broaden Signaling Analysis: Investigate other known ouabain-sensitive pathways, such as the PI3K/Akt pathway. 2. Literature Review: Search for studies using ouabain in similar cell types to understand expected outcomes. |
| No change in intracellular Ca2+ levels, but signaling pathways typically associated with Ca2+ are activated. | Ouabain-induced signaling can be independent of changes in global intracellular Ca2+ concentration.[10][11] | 1. Confirm Ca2+ Independence: Chelate intracellular calcium with an agent like BAPTA-AM to confirm that the signaling event still occurs. 2. Focus on Upstream Events: Investigate the direct interaction between the Na+/K+-ATPase and signaling partners like Src. |
Quantitative Data Summary
Table 1: Ouabain Binding Affinities for Na+/K+-ATPase α-Isoforms
| Species | Isoform | Parameter | Value | Reference |
| Rat | α1 | IC50 | 48,000 nM | [7] |
| Rat | α2 | IC50 | 58 nM | [7] |
| Rat | α3 | IC50 | 6.7 nM | [7] |
| Rat | α2 | Kd | 115 nM | [7] |
| Rat | α3 | Kd | 1.6 nM | [7] |
| Rat (Brain) | High Affinity 1 | IC50 | 23.0 nM | [15] |
| Rat (Brain) | High Affinity 2 | IC50 | 460 nM | [15] |
| Rat (Brain) | Low Affinity | IC50 | 320 µM | [15] |
| Human | α1 | Kd | 5.1 nM | [8] |
| Human | α2 | Kd | 17.9 nM | [8] |
Table 2: Concentration-Dependent Effects of Ouabain
| Concentration Range | Primary Effect | Example Cellular Outcome | Reference |
| Low (nM) | Signaling Cascade Activation | Cell Proliferation, ROS Production, Gene Expression Changes | [1][3][4] |
| High (µM) | Na+/K+-ATPase Pump Inhibition | Altered Ion Homeostasis, Cytotoxicity, Apoptosis | [2][16] |
Experimental Protocols
1. Measurement of Intracellular ROS Production
-
Objective: To quantify changes in intracellular ROS levels following ouabain treatment.
-
Method: Using the fluorescent probe Dihydroethidium (DHE).
-
Seed cells in a suitable format (e.g., 96-well plate or coverslips).
-
Treat cells with the desired concentrations of ouabain for the specified time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Incubate the cells with DHE (typically 2-10 µM) in the dark at 37°C for 15-30 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence using a fluorescence microscope or a plate reader (Excitation/Emission ~518/606 nm).
-
Normalize the fluorescence intensity to the number of cells or protein concentration.
-
2. Assessment of Src Kinase Activation
-
Objective: To determine if ouabain treatment leads to the activation of Src kinase.
-
Method: Western Blotting for Phosphorylated Src.
-
Treat cells with ouabain for the desired time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of Src (e.g., anti-p-Src Tyr418).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Src to normalize for protein loading.
-
3. Cell Proliferation Assay
-
Objective: To measure the effect of ouabain on cell proliferation.
-
Method: MTT Assay.
-
Seed cells in a 96-well plate at a density that will not lead to confluence at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of ouabain concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
References
- 1. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Signal pathways in ouabain-induced proliferation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the Many Actions of Ouabain: Pro-Cystogenic Effects in Autosomal Dominant Polycystic Kidney Disease [mdpi.com]
- 10. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different roles of the cardiac Na+/Ca2+-exchanger in ouabain-induced inotropy, cell signaling, and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ouabain Induces DNA Damage in Human Osteosarcoma U-2 OS Cells and Alters the Expression of DNA Damage and DNA Repair–associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Commercial Ouabain Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial preparations of ouabain.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is ouabain and what are its common forms in commercial preparations?
A1: Ouabain (also known as g-strophanthin) is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+-ATPase (sodium-potassium pump). It is a steroid derivative with a lactone ring and a sugar moiety. Commercially, it is often supplied as ouabain octahydrate, meaning each molecule of ouabain is associated with eight molecules of water. This hydration can vary between batches and should be accounted for when preparing solutions of a specific molarity.[1][2]
Q2: What level of purity should I expect from commercial ouabain?
A2: Most reputable suppliers provide ouabain with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1][2] Some vendors may offer higher purity grades (e.g., >97% or ≥98%).[3] It is crucial to obtain the batch-specific Certificate of Analysis (CoA) from the supplier, which will provide the exact purity value for the lot you have purchased.
Q3: How should I prepare and store ouabain stock solutions?
A3: Ouabain is soluble in hot water, ethanol, and DMSO.[1] For long-term storage, it is recommended to prepare concentrated stock solutions in DMSO, aliquot them into single-use volumes, and store them at -20°C. Stock solutions in DMSO are generally stable for several months at -20°C. Aqueous solutions are less stable and should be prepared fresh. Of note, aqueous solutions of ouabain stored in borosilicate glass vials can form ouabain-borate complexes; therefore, storage in plastic vials is recommended.[4]
Q4: What are the known variabilities in commercial ouabain that could affect my experiments?
A4: The primary sources of variability include:
-
Purity: While typically high, batch-to-batch purity can fluctuate. Impurities are often structurally related cardiac glycosides from the plant source material.[4]
-
Hydration State: The amount of water complexed with the ouabain molecule (e.g., octahydrate) can vary. This affects the formula weight and must be considered for accurate molar concentration calculations.[5] Always use the molecular weight provided on the batch-specific CoA.
-
Contaminants: Aside from related glycosides, trace amounts of residual solvents from the purification process may be present.
-
Degradation: Improper storage, such as exposure to light or non-neutral pH, can lead to degradation of the compound.[6]
Part 2: Troubleshooting Guide
Issue 1: Inconsistent or unexpected results between different batches of ouabain.
-
Question: I'm using a new lot of ouabain from the same supplier, and my experimental results (e.g., IC50, signaling response) are different from my previous experiments. What could be the cause?
-
Answer: This is a common issue and can often be traced back to batch-to-batch variability.
-
Solution 1: Verify Concentration. The hydration state and purity of the new batch may be different. Recalculate the concentration of your stock solution using the molecular weight and purity values from the new, batch-specific Certificate of Analysis.
-
Solution 2: Perform a Functional Assay. The biological activity of the new lot may differ. It is best practice to perform a functional validation assay, such as a Na+/K+-ATPase inhibition assay, to determine the IC50 of the new batch and compare it to the previous one.
-
Solution 3: Analytical Chemistry. If significant discrepancies persist, consider an analytical chemistry approach. HPLC can be used to compare the purity profile of the new batch to the old one.
-
Issue 2: My ouabain solution appears colored or has precipitates.
-
Question: I dissolved my ouabain powder, and the resulting solution is slightly yellow and/or contains visible particles. Is it still usable?
-
Answer: A freshly prepared ouabain solution should be clear and colorless.
-
Troubleshooting:
-
Check the Solvent: Ensure the solvent (e.g., DMSO) is of high purity and has not degraded.
-
Assess Solubility: You may be exceeding the solubility limit. Try warming the solution gently (for water-based solutions) or using sonication to aid dissolution.[1]
-
Inspect for Contamination: The coloration or precipitate could indicate contamination of the ouabain powder or the solvent, or degradation of the ouabain itself.
-
-
Recommendation: Do not use a solution that is colored or contains precipitates, as this indicates a potential quality issue. If the problem persists with fresh, high-quality solvent, contact the supplier's technical support with the batch number.
-
Issue 3: Cells are showing a biphasic or unexpected dose-response.
-
Question: I'm observing a strange dose-response curve where low concentrations of ouabain stimulate a process that higher concentrations inhibit. Is this expected?
-
Answer: Yes, this can be an expected biological response. Ouabain's effects are complex and not limited to complete inhibition of the Na+/K+-ATPase.
-
Signaling vs. Pumping Inhibition: At very low concentrations, ouabain can activate signal transduction cascades by binding to a sub-population of Na+/K+-ATPase pumps without significantly altering intracellular ion concentrations.[7] This can lead to effects like cell proliferation. At higher concentrations, the widespread inhibition of the pump's ion-translocating function becomes dominant, leading to increased intracellular sodium and calcium, and often cytotoxicity.
-
Recommendation: When designing your experiments, consider a wide range of concentrations to fully characterize the dose-response. Be aware that the "signaling" effects often occur in the picomolar to low nanomolar range, while significant ion pump inhibition typically requires higher nanomolar to micromolar concentrations, depending on the cell type and Na+/K+-ATPase isoform.
-
Part 3: Data Presentation
Table 1: Comparison of Purity and Forms of Commercial Ouabain
| Supplier | Product Name | Purity Specification | Form |
| Sigma-Aldrich | Ouabain octahydrate | ≥95% (HPLC) | Powder |
| Tocris Bioscience | Ouabain | ≥95% (HPLC) | Crystalline solid |
| Cayman Chemical | Ouabain (hydrate) | ≥98% | A solid |
| Abcam | Ouabain octahydrate | >97% | Solid |
| Thermo Fisher | Ouabain octahydrate | 98% | White solid |
Note: Purity is batch-dependent. Always refer to the Certificate of Analysis for the specific lot.
Table 2: Reported IC50 Values for Ouabain
| Target | Cell Type / System | IC50 / Ki | Reference |
| Na+/K+-ATPase (α1β1) | - | 97 nM (IC50) | Cayman Chemical |
| Na+/K+-ATPase (α2β1) | - | 90 nM (IC50) | Cayman Chemical |
| Na+/K+-ATPase | - | 30 µM (Ki) | Abcam |
| MERS-CoV Activity | Vero Cells | 0.08 µM (IC50) | Tocris Bioscience |
| Cell Viability | HaCaT keratinocytes | 233 nM (IC50) | [8] |
Part 4: Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a ouabain preparation. It should be adapted and validated for specific equipment.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of ouabain in methanol.
-
Dilute the stock solution with Mobile Phase A to a final concentration of 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (return to initial)
-
35-40 min: 10% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of ouabain as: (Area of Ouabain Peak / Total Area of All Peaks) * 100%.
-
Protocol 2: Quantification by LC-MS/MS
This protocol is for the sensitive quantification of ouabain in a solution, for example, to verify the concentration of a stock solution.
-
Sample Preparation:
-
Perform a serial dilution of a certified ouabain standard in 50:50 acetonitrile:water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Dilute the unknown ouabain sample to fall within the range of the calibration curve.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate ouabain from any contaminants (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for specific precursor -> product ion transitions for ouabain (e.g., m/z 585.3 -> 439.3). These should be optimized for the specific instrument.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the ouabain standard against its concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area on the standard curve.
-
Protocol 3: Functional Validation by Na+/K+-ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released by the hydrolysis of ATP, which is inhibited by ouabain.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4.
-
Enzyme Source: Microsomal preparation from a tissue rich in Na+/K+-ATPase (e.g., rat brain or kidney) or a purified enzyme preparation.
-
Substrate: 5 mM ATP solution.
-
Inhibitor: 10 mM Ouabain stock solution.
-
Phosphate Detection Reagent: (e.g., Malachite Green-based reagent).
-
-
Procedure:
-
Prepare reactions in a 96-well plate. For each sample, prepare two reactions: one with and one without a high concentration of ouabain.
-
Total ATPase Activity Well: Add 50 µL of Assay Buffer, 10 µL of enzyme preparation, and 30 µL of water.
-
Ouabain-Insensitive Activity Well: Add 50 µL of Assay Buffer, 10 µL of enzyme preparation, and 30 µL of ouabain solution for a final concentration of 1-2 mM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 5 mM ATP to all wells.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the released phosphate by adding 150 µL of the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Convert absorbance readings to the amount of phosphate produced.
-
Calculate the Na+/K+-ATPase activity: (Total ATPase Activity) - (Ouabain-Insensitive Activity).
-
To determine the IC50 of a new ouabain batch, perform the assay with a range of ouabain concentrations and plot the percent inhibition versus the log of the ouabain concentration.
-
Part 5: Mandatory Visualizations (Graphviz)
Caption: Ouabain-induced signal transduction pathway via Na+/K+-ATPase.
Caption: Ouabain's effect on intracellular calcium via ion pump inhibition.
Caption: Quality control workflow for new commercial ouabain preparations.
References
- 1. Factors influencing the onset of ouabain inhibition of Na,K-ATPase from guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of intracellular and extracellular digoxin and ouabain by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Ouabain’s Tissue Distribution in C57/Black Mice Following Intraperitoneal Injection, Using Chromatography and Mass Spectrometry [mdpi.com]
- 5. Liquid chromatography mass spectrometric analysis of ouabainlike factor in biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating Ouabain Signaling Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common confounding factors in ouabain signaling studies.
Frequently Asked Questions (FAQs)
Q1: Is the signaling effect of ouabain solely due to the inhibition of the Na+/K+-ATPase pump and subsequent changes in intracellular ion concentrations?
A1: No, this is a primary confounding factor. Ouabain binding to the Na+/K+-ATPase can initiate signaling cascades independent of its effect on ion transport.[1][2][3] The Na+/K+-ATPase acts as a signal transducer, with ouabain binding triggering conformational changes that facilitate protein-protein interactions.[4] This signaling function is often localized to specific membrane microdomains like caveolae.[5][6][7][8][9] It is crucial to design experiments that can distinguish between ion-dependent and -independent signaling events.
Q2: How can I differentiate between the ion transport-dependent and the signaling-scaffold effects of the Na+/K+-ATPase in my experiments?
A2: Several strategies can be employed:
-
Dose-Response Studies: Use a range of ouabain concentrations. Low, nanomolar concentrations of ouabain can often trigger signaling events without significantly altering intracellular Na+ and Ca2+ levels, whereas higher, micromolar concentrations are typically required for substantial pump inhibition.[10][11][12]
-
Use of Mutants: Employ cell lines expressing Na+/K+-ATPase mutants that are resistant to ouabain's inhibitory effect on pumping but can still participate in signaling.[13]
-
Ion-Free Media: Conduct experiments in Na+-free or Ca2+-free media to assess whether the observed signaling events persist in the absence of ion influx.[2]
-
Control Compounds: Use other Na+/K+-ATPase inhibitors, like digoxin, which may not activate the same signaling pathways as ouabain, helping to isolate the signaling component.[1]
Q3: What is the role of caveolae in ouabain signaling, and how can I investigate it?
A3: Caveolae, specialized lipid raft microdomains, are enriched with Na+/K+-ATPase and serve as platforms for the assembly of signaling complexes.[5][6][8][9] Ouabain can induce the recruitment of signaling molecules like Src and EGFR to the Na+/K+-ATPase within caveolae.[6][7][8] To investigate the role of caveolae, you can:
-
Disrupt Caveolae: Use cholesterol-depleting agents like methyl-β-cyclodextrin to disrupt caveolae formation and observe the impact on ouabain-induced signaling.[6]
-
Caveolin-1 Knockdown/Knockout: Utilize siRNA or knockout models for caveolin-1, the primary structural protein of caveolae, to assess its necessity for the signaling cascade.[5][14]
-
Subcellular Fractionation: Isolate caveolae-enriched membrane fractions to analyze the localization and interaction of signaling proteins upon ouabain treatment.[6][8]
Q4: Ouabain treatment is leading to increased Reactive Oxygen Species (ROS) in my cells. Is this a direct effect or a downstream consequence of other signaling events?
A4: Ouabain-induced ROS generation is a significant component of its signaling cascade and can be both a downstream and an upstream event.[15] Ouabain can stimulate ROS production from mitochondria in a Ras-dependent manner, and this can be independent of changes in intracellular Ca2+ and Na+.[2][16] This ROS can then act as a second messenger to activate further downstream pathways.[15][17][18] To investigate this, you can use antioxidants like N-acetyl-L-cysteine (NAC) or α-tocopherol to determine if scavenging ROS blocks the downstream effects you are studying.[15][17]
Troubleshooting Guides
Problem 1: Inconsistent or No Downstream Signaling Activation (e.g., ERK1/2, Akt phosphorylation) with Ouabain Treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Ouabain Concentration | Perform a dose-response experiment with ouabain concentrations ranging from picomolar to micromolar. | Identify the optimal concentration for signaling activation in your specific cell type, which may differ from the concentration needed for pump inhibition. |
| Cell Type and Na+/K+-ATPase Isoform Variability | Verify the expression of ouabain-sensitive Na+/K+-ATPase isoforms (e.g., α2, α3) in your cell line. Rodent cells are known to have ouabain-resistant α1 isoforms.[4] | Confirm that your cells express an isoform that can mediate the signaling response to the ouabain concentrations used. |
| Disruption of Signaling Microdomains | Ensure that cell culture conditions do not disrupt membrane microdomains like caveolae. Check for proper expression of caveolin-1. | Proper localization of the Na+/K+-ATPase in signaling platforms is necessary for efficient signal transduction. |
| Rapid Signal Transduction | Perform a time-course experiment, collecting samples at very early time points (e.g., 1, 5, 15 minutes) after ouabain addition. | Capture transient phosphorylation events that may be missed at later time points. |
Problem 2: High Cell Death or Apoptosis Observed at Concentrations Intended for Signaling Studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ouabain Concentration is Too High | Lower the ouabain concentration to the low nanomolar or picomolar range.[10] | Induce signaling pathways without causing significant cytotoxicity due to excessive ion gradient disruption. |
| Prolonged Exposure to Ouabain | Reduce the duration of ouabain treatment. | Minimize the cumulative toxic effects of prolonged Na+/K+-ATPase inhibition. |
| Cell Sensitivity | Assess the inherent sensitivity of your cell line to ouabain. Some cancer cell lines are particularly sensitive.[19][20] | Determine a therapeutic window for your specific cell model where signaling can be observed without significant cell death. |
| Confounding Apoptotic Pathways | Investigate the specific apoptotic pathways being activated (e.g., caspase activation, ROS-mediated damage).[19] Use inhibitors of these pathways to confirm they are downstream of the intended signaling event. | Differentiate between the intended signaling and a general stress-induced apoptotic response. |
Experimental Protocols
Protocol 1: Distinguishing Pumping Inhibition from Signaling Function
-
Cell Culture: Plate cells to achieve 70-80% confluency.
-
Experimental Groups:
-
Vehicle Control
-
Low-dose Ouabain (e.g., 1-10 nM)
-
High-dose Ouabain (e.g., 1-10 µM)
-
(Optional) Other Na+/K+-ATPase inhibitor (e.g., Digoxin)
-
-
Treatment: Treat cells for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
Analysis of Pumping Function:
-
Measure intracellular Na+ concentration using a fluorescent indicator like SBFI-AM.
-
Measure intracellular Ca2+ concentration using a fluorescent indicator like Fura-2 AM.
-
-
Analysis of Signaling Function:
-
Prepare cell lysates.
-
Perform Western blotting for phosphorylated and total proteins of interest (e.g., p-ERK/ERK, p-Akt/Akt, p-Src/Src).
-
-
Data Interpretation: Compare the concentrations and time points at which changes in ion concentration occur versus when signaling pathways are activated.
Protocol 2: Investigating the Role of Caveolae
-
Cell Culture and Pre-treatment:
-
Plate cells as in Protocol 1.
-
Pre-treat one set of cells with a caveolae disruptor (e.g., 5 mM methyl-β-cyclodextrin for 30-60 minutes).
-
-
Ouabain Treatment: Treat both pre-treated and non-pre-treated cells with vehicle or an effective concentration of ouabain determined from Protocol 1.
-
Signaling Analysis:
-
Lyse cells and perform Western blotting for key signaling molecules.
-
-
(Optional) Caveolae Isolation:
-
Perform a density gradient centrifugation to isolate caveolae-enriched membrane fractions.
-
Analyze the protein composition of these fractions by Western blot to observe the recruitment of signaling molecules.
-
-
Data Interpretation: A loss or reduction of ouabain-induced signaling in cells with disrupted caveolae indicates a critical role for these microdomains.
Quantitative Data Summary
Table 1: Ouabain Concentration Effects on Signaling and Ion Homeostasis
| Ouabain Concentration | Effect on Signaling (e.g., ERK1/2, Src activation) | Effect on Intracellular Na+ and Ca2+ | Primary Mechanism | Reference |
| Low (pM - low nM) | Activation of signaling cascades | Minimal to no change | Na+/K+-ATPase as a signaling scaffold | [7][10][12] |
| High (high nM - µM) | May also activate signaling, but can be confounded by ion changes | Significant increase | Inhibition of Na+/K+-ATPase pumping function | [10][11] |
Table 2: Effects of Experimental Manipulations on Ouabain-Induced Signaling
| Manipulation | Effect on Ouabain-Induced Signaling | Rationale | Reference |
| Methyl-β-cyclodextrin | Attenuation or abolition | Disruption of caveolae, the signaling platforms | [6] |
| Caveolin-1 Knockdown | Reduction or loss of signaling | Caveolin-1 is essential for the formation and function of caveolae | [5][14] |
| Src Kinase Inhibitor (e.g., PP2) | Inhibition of downstream signaling (e.g., ERK1/2) | Src is a key proximal kinase in the ouabain signaling cascade | [14][21] |
| Antioxidant (e.g., NAC) | Inhibition of certain downstream pathways | Scavenges ROS, which can act as second messengers in ouabain signaling | [15] |
Visualizations
References
- 1. Endogenous Ouabain: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]
- 3. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles of caveolin-1 in ouabain-induced Na+/K+-ATPase cardiac signaling and contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Role of caveolae in ouabain-induced proliferation of cultured vascular smooth muscle cells of the synthetic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Role of caveolae in signal-transducing function of cardiac Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ouabain effects on intracellular potassium activity and contractile force in cat papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 14. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Ouabain elicits human glioblastoma cells apoptosis by generating reactive oxygen species in ERK-p66SHC-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ouabain Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with ouabain solubility for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving ouabain for in vivo use?
A1: Ouabain is sparingly soluble in water. Common solvents used to prepare stock solutions include dimethyl sulfoxide (DMSO) and ethanol. For final in vivo formulations, these stock solutions are often diluted with aqueous buffers like saline or phosphate-buffered saline (PBS).
Q2: I am observing precipitation when I dilute my DMSO stock of ouabain with saline. What can I do?
A2: This is a common issue when a drug is significantly less soluble in the aqueous vehicle than in the organic stock solvent. To mitigate this, consider the following:
-
Use of Co-solvents: Incorporating co-solvents can improve the solubility of ouabain in the final aqueous formulation. A widely used vehicle for poorly soluble compounds for in vivo studies consists of a mixture of DMSO, polyethylene glycol (e.g., PEG300), a surfactant like Tween 80, and saline or PBS.
-
Sonication: Gentle warming and sonication can help in dissolving the compound and maintaining its solubility.
-
pH Adjustment: While less common for ouabain, adjusting the pH of the final solution might improve the solubility of some compounds. However, the effect of pH on ouabain solubility and stability should be carefully evaluated.
Q3: Can I administer ouabain dissolved directly in water?
A3: Ouabain has limited solubility in cold water, but its solubility increases in hot water. Some sources indicate solubility up to 10 mM in water. For low-dose studies, dissolving ouabain in sterile PBS for intraperitoneal injections has been reported. However, for higher concentrations required for some in vivo models, aqueous solubility may be a limiting factor, necessitating the use of co-solvents.
Q4: Are there alternative methods to improve the aqueous solubility of ouabain?
A4: Yes, cyclodextrin-based formulations are a promising approach. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[1][2][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Ouabain precipitates out of solution upon dilution with aqueous buffer. | Ouabain is poorly soluble in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Optimize Co-solvent Formulation: Prepare a vehicle with a higher percentage of co-solvents like PEG300 and a surfactant like Tween 80. A common starting point is 5-10% DMSO, 30-40% PEG300, and 5% Tween 80, with the remainder being saline or PBS. Adjust the ratios as needed while considering the tolerability of the vehicle in the animal model.2. Prepare a Cyclodextrin Complex: Formulate ouabain with a cyclodextrin like HP-β-CD to enhance its aqueous solubility. |
| Inconsistent results or lower than expected efficacy in in vivo studies. | Poor bioavailability due to low solubility and precipitation at the injection site. | 1. Improve Formulation: Switch to a co-solvent system or a cyclodextrin-based formulation to ensure the drug remains in solution after administration.2. Confirm Dosing Solution: Before each experiment, visually inspect the dosing solution for any signs of precipitation. Prepare fresh solutions for each experiment. |
| Toxicity observed in the animal model. | The vehicle itself, especially at high concentrations of DMSO or other organic solvents, can cause toxicity. | 1. Minimize Organic Solvent Concentration: Use the lowest possible concentration of DMSO and other organic solvents required to dissolve the ouabain.2. Conduct Vehicle-only Control: Always include a control group that receives only the vehicle to assess any potential toxicity of the formulation itself. |
Quantitative Data Summary
Table 1: Solubility of Ouabain in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | |
| Water | Up to 10 mM | |
| Ethanol | Data not consistently reported, but used as a solvent. |
Table 2: Example of a Co-solvent Formulation for In Vivo Studies
| Component | Percentage |
| DMSO | 5 - 10% |
| PEG300 | 30 - 40% |
| Tween 80 | 5% |
| Saline or PBS | 45 - 60% |
Note: This is a general guideline. The optimal formulation may vary depending on the required ouabain concentration and the animal model.
Experimental Protocols
Protocol 1: Preparation of Ouabain Solution using a Co-solvent System
-
Prepare the Vehicle:
-
In a sterile container, mix the required volumes of DMSO, PEG300, and Tween 80.
-
Vortex the mixture until it is homogeneous.
-
Add the required volume of sterile saline or PBS to the mixture.
-
Vortex again to ensure a uniform solution.
-
-
Dissolve Ouabain:
-
Weigh the required amount of ouabain powder.
-
Add a small volume of the prepared vehicle to the ouabain powder and vortex to create a slurry.
-
Gradually add the remaining vehicle while vortexing until the ouabain is completely dissolved.
-
Gentle warming and sonication can be used to aid dissolution if necessary.
-
-
Final Preparation:
-
Visually inspect the solution for any undissolved particles.
-
If necessary, filter the solution through a 0.22 µm syringe filter suitable for organic solvents.
-
Protocol 2: Preparation of Ouabain-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the optimal molar ratio of ouabain to cyclodextrin (e.g., 1:1 or 1:2).
-
Preparation:
-
Weigh the appropriate amounts of ouabain and cyclodextrin (e.g., HP-β-CD).
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the ouabain powder to the paste while continuously kneading.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving and Storage:
-
Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Store the complex in a desiccator until use.
-
-
Reconstitution:
-
Dissolve the prepared inclusion complex powder in sterile saline or PBS to the desired final concentration for in vivo administration.
-
Signaling Pathways and Experimental Workflows
Ouabain's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. These ionic changes, along with conformational changes in the Na+/K+-ATPase itself, can trigger various downstream signaling cascades, including the activation of Src kinase, which can then activate the Ras/MEK/ERK and PI3K/Akt pathways.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Caption: Ouabain signaling cascade.
Caption: Workflow for improving ouabain solubility.
References
- 1. US4555504A - Inclusion complex of β-cyclodextrin and digoxin - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ouabain facilitates cardiac differentiation of mouse embryonic stem cells through ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of ERK1/2 by ouabain and Na-K-ATPase-dependent energy utilization and AMPK activation in parotid acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell signaling associated with Na(+)/K(+)-ATPase: activation of phosphatidylinositide 3-kinase IA/Akt by ouabain is independent of Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Super-resolution microscopy reveals that Na+/K+-ATPase signaling protects against glucose-induced apoptosis by deactivating Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Managing Batch-to-Batch Variation of Ouabain: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing ouabain, ensuring experimental reproducibility is paramount. However, as a naturally derived cardiac glycoside, ouabain is susceptible to batch-to-batch variation, which can significantly impact experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and manage these variations effectively.
Frequently Asked Questions (FAQs)
Q1: What is ouabain and what is its primary mechanism of action?
A1: Ouabain is a cardiac glycoside originally isolated from the seeds of Strophanthus gratus and the bark of Acokanthera ouabaio.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][3] By inhibiting this pump, ouabain leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing cardiac contractility.[1][3] Beyond this, ouabain is also known to activate complex intracellular signaling cascades, influencing processes like cell growth, differentiation, and apoptosis.[3]
Q2: What causes batch-to-batch variation in ouabain?
A2: As a natural product, the composition of ouabain batches can be influenced by several factors related to its botanical source, including:
-
Growing conditions: Climate, soil composition, and harvest time can affect the phytochemical profile of the plant material.
-
Extraction and purification processes: Differences in manufacturing processes can lead to variations in the purity and impurity profile of the final product.
-
Presence of related compounds: Commercial preparations may contain other structurally similar cardiac glycosides, such as strophanthidin and its various glycosides, which also possess biological activity.[4]
-
Hydration state: Ouabain can exist in different hydration states (e.g., octahydrate), which affects its molecular weight. Inconsistent accounting for the water of hydration can lead to significant errors in concentration calculations.[5]
Q3: How can batch-to-batch variation of ouabain affect my experiments?
A3: Inconsistent ouabain activity between batches can lead to a range of experimental problems, including:
-
Poor reproducibility of results.
-
Shifts in dose-response curves and IC50 values.
-
Unexpected or off-target effects due to the presence of active impurities.
-
Difficulty in comparing data generated at different times or with different batches of the compound.
Q4: How should I prepare and store ouabain solutions?
A4: Proper preparation and storage are critical for maintaining the stability and activity of ouabain.
-
Solubility: Ouabain is soluble in water and DMSO.[5]
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
-
Stability: Protect ouabain solutions from light.[5]
Troubleshooting Guide
Issue 1: Inconsistent results between experiments using different lots of ouabain.
Possible Cause: Significant variation in the purity or composition of the ouabain batches.
Solution: Implement a robust quality control (QC) procedure for each new lot of ouabain received.
Workflow for Qualifying a New Lot of Ouabain
Caption: Workflow for qualifying a new lot of ouabain.
Issue 2: Calculated concentration of ouabain seems incorrect, leading to unexpected potency.
Possible Cause: Failure to account for the hydration state of the ouabain powder.
Solution: Always use the batch-specific molecular weight provided by the supplier on the Certificate of Analysis (CoA) for all calculations. Ouabain is often supplied as an octahydrate (ouabain•8H₂O), which has a significantly higher molecular weight than the anhydrous form.
Table 1: Impact of Hydration State on Molecular Weight and Concentration
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Mass of Ouabain to prepare 10 mL of a 10 mM solution |
| Anhydrous | C₂₉H₄₄O₁₂ | 584.66 | 5.85 mg |
| Octahydrate | C₂₉H₄₄O₁₂ • 8H₂O | 728.77 | 7.29 mg |
Note: These are theoretical values. Always refer to the batch-specific CoA.
Issue 3: High background or inconsistent results in Na+/K+-ATPase inhibition assays.
Possible Cause: Contamination of reagents or procedural inconsistencies.
Solution: Follow a standardized and optimized protocol, including appropriate controls.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, and 5 mM MgCl₂ (pH 7.4).
-
ATP Solution: 50 mM ATP in Tris-HCl buffer (pH 7.4), prepared fresh.
-
Ouabain Dilutions: Prepare serial dilutions of ouabain in the Assay Buffer.
-
Enzyme Preparation: Dilute purified Na+/K+-ATPase to the desired concentration in cold Assay Buffer.
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
-
Color Reagent: Ammonium molybdate solution in sulfuric acid for phosphate detection.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to "Total ATPase Activity" wells.
-
Add 50 µL of a saturating concentration of ouabain (e.g., 1-10 mM) to "Non-specific ATPase Activity" wells.
-
Add 10 µL of ouabain dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 50 mM ATP to all wells.
-
Incubate at 37°C for an optimized time (e.g., 15-30 minutes) within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add the Color Reagent to detect the released inorganic phosphate.
-
Measure absorbance at the appropriate wavelength (e.g., 660 nm).
-
-
Data Analysis:
-
Calculate the ouabain-sensitive ATPase activity by subtracting the non-specific activity from the total activity.
-
Determine the percentage of inhibition for each ouabain concentration and calculate the IC50 value.
-
Troubleshooting the Na+/K+-ATPase Assay
Caption: Troubleshooting guide for Na+/K+-ATPase assays.
Quality Control and Acceptance Criteria
A critical component of managing batch-to-batch variation is establishing clear acceptance criteria for new lots of ouabain. This ensures that any new batch will perform consistently with previous batches.
Table 2: Example Acceptance Criteria for a New Ouabain Lot
| Parameter | Method | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | The mass spectrum of the new lot should match the reference spectrum of ouabain. |
| Purity | HPLC/UPLC | Purity should be ≥ 98%. The impurity profile should be comparable to the reference lot, with no new major peaks. |
| Potency (Functional Assay) | Na+/K+-ATPase Inhibition Assay or Cell-Based Viability Assay | The IC50 value of the new lot should be within ± 20% of the IC50 value of the reference lot. |
Ouabain Signaling Pathways
Understanding the signaling pathways activated by ouabain can help in designing experiments and interpreting results. Ouabain binding to Na+/K+-ATPase can trigger multiple downstream signaling cascades.
Caption: Simplified overview of ouabain-induced signaling pathways.
By implementing these quality control measures, following standardized protocols, and understanding the potential sources of variability, researchers can mitigate the challenges associated with ouabain batch-to-batch variation and ensure the generation of reliable and reproducible data.
References
A Comparative Guide to the Inotropic Effects of Ouabain and Digoxin on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two prominent cardiac glycosides, ouabain and digoxin, on myocardial contractility. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two compounds.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
Both ouabain and digoxin exert their positive inotropic effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac myocytes.[1][2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient, subsequently reducing the efficiency of the sodium-calcium exchanger (NCX) in its forward mode (calcium extrusion).[3] This results in an accumulation of intracellular calcium, enhancing the calcium available to the contractile proteins (actin and myosin) and thereby increasing the force of myocardial contraction.[2][3]
While the fundamental mechanism is the same, some studies suggest potential differences in their intracellular actions. Ouabain, acting from the extracellular side, is proposed to trigger the release of calcium from intracellular stores through signal transduction pathways.[1][2] In contrast, digitalis glycosides like digoxin may also increase intracellular calcium by entering the cell and acting on ryanodine receptors.[1][2]
Comparative Efficacy and Potency
Experimental data from various models, including isolated heart preparations, demonstrate differences in the potency and efficacy of ouabain and digoxin in enhancing cardiac contractility.
| Parameter | Ouabain | Digoxin | Experimental Model |
| Na+/K+-ATPase Inhibition (IC50) | ~0.9 µM | ~1.95 µM | Pig Kidney Na+/K+-ATPase |
| Positive Inotropic Effect (ED50) | 2.3 x 10⁻⁵ M | 2.4 x 10⁻⁵ M | Isolated Rat Hearts |
IC50: Half maximal inhibitory concentration. A lower IC50 indicates higher potency. ED50: Half maximal effective dose. A lower ED50 indicates higher potency.
Pharmacodynamic and Electrophysiological Differences
Beyond their primary inotropic effects, ouabain and digoxin exhibit distinct pharmacodynamic and electrophysiological profiles. Ouabain is characterized by a faster onset of action compared to digoxin.[1][2]
In terms of electrophysiological effects, studies in patients have shown that digoxin can cause a marked prolongation of the sinoatrial conduction time.[4] In contrast, both digitoxin (a related digitalis glycoside) and ouabain have been observed to shorten the corrected QT interval in patients with sick sinus syndrome.[4] Furthermore, ouabain has been noted to shorten the QT interval during atrial pacing.[4]
Interestingly, in studies on rats, prolonged administration of ouabain has been shown to induce hypertension, an effect not observed with digoxin.[5] In fact, digoxin was found to reverse the hypertension induced by ouabain.[5] This suggests different effects on vascular tone and blood pressure regulation between the two glycosides.
Experimental Protocols
Isolated Langendorff Heart Preparation
This ex vivo technique is a cornerstone for studying the direct effects of pharmacological agents on the heart, independent of systemic physiological influences.[6]
Methodology:
-
Animal Model: A suitable mammalian model (e.g., rat, rabbit, guinea pig) is selected.
-
Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.[7]
-
Cannulation: The aorta is cannulated onto the Langendorff apparatus.[7]
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O2 and 5% CO2 and maintained at 37°C, is retrogradely perfused through the aorta. This perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.[8]
-
Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure isovolumetric ventricular pressure. Key parameters recorded include heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt) and relaxation (-dP/dt).[7]
-
Drug Administration: After a stabilization period, ouabain or digoxin is introduced into the perfusate at varying concentrations to determine their effects on cardiac contractility.
Na+/K+-ATPase Inhibition Assay
This in vitro assay quantifies the inhibitory potency of compounds on the Na+/K+-ATPase enzyme.
Methodology:
-
Enzyme Preparation: Na+/K+-ATPase is purified from a tissue source, such as pig kidneys.[9]
-
Incubation: The purified enzyme is pre-incubated with varying concentrations of the test compounds (ouabain or digoxin).
-
Enzymatic Reaction: The enzymatic reaction is initiated by the addition of ATP. The activity of the Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate (Pi) released.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
References
- 1. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. [Acute electrophysiological effects of cardiac glycosides on sinus node function and ventricular repolarization under clinical conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of the effects of ouabain and digoxin on blood pressure of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 8. Langendorff isolated heart experiments [bio-protocol.org]
- 9. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
Ouabain vs. Other Cardiac Glycosides in Oncology: A Comparative Research Guide
For Researchers, Scientists, and Drug Development Professionals
The resurgence of interest in cardiac glycosides as potential anticancer agents has illuminated a path for repurposing established drugs in oncology. Historically used in the treatment of cardiac conditions, these compounds, particularly ouabain and its analogs, have demonstrated potent anti-neoplastic properties. This guide provides an objective comparison of ouabain with other cardiac glycosides, supported by experimental data, to assist researchers in navigating this promising area of cancer therapy. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[1] Inhibition of this pump in cancer cells triggers a cascade of events, including increased intracellular calcium, generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis.[1][2][3]
Comparative Cytotoxicity of Cardiac Glycosides
The cytotoxic efficacy of cardiac glycosides can vary significantly depending on the specific compound and the cancer cell line being investigated. Several studies have compared the potency of ouabain against other well-known cardiac glycosides like digoxin, digitoxin, and proscillaridin A.
A study on estrogen-independent MDA-MB-231 breast cancer cells revealed a clear hierarchy in cytotoxic potency. After 48 hours of incubation, the IC50 values (the concentration required to inhibit the growth of 50% of cells) demonstrated that proscillaridin A was the most potent, followed by digoxin and then ouabain.[4][5] Specifically, the IC50 value for proscillaridin A was 15 ± 2 nM, for digoxin it was 70 ± 2 nM, and for ouabain it was 90 ± 2 nM.[4] A similar trend was observed in MCF-7 breast cancer cells, where proscillaridin A was also found to be more effective at inhibiting cell proliferation than digoxin and ouabain.[6]
The sensitivity of different cancer cell lines to ouabain itself is also variable. For instance, nanomolar concentrations of ouabain have been shown to significantly decrease the cell viability of a panel of human cancer cell lines, including those from lung, cervical, and colorectal cancers.[2] The half-maximal inhibitory concentration (IC50) for ouabain in OS-RC-2 renal cancer cells and NCI-H446 small cell lung cancer cells after 48 hours of treatment was approximately 80 nM and 40 nM, respectively.[7]
| Cardiac Glycoside | Cancer Cell Line | Incubation Time (hours) | IC50 (nM) | Reference |
| Ouabain | MDA-MB-231 | 24 | 150 ± 2 | [4] |
| MDA-MB-231 | 48 | 90 ± 2 | [4] | |
| OS-RC-2 | 48 | ~80 | [7] | |
| NCI-H446 | 48 | ~40 | [7] | |
| Digoxin | MDA-MB-231 | 24 | 122 ± 2 | [4] |
| MDA-MB-231 | 48 | 70 ± 2 | [4] | |
| Proscillaridin A | MDA-MB-231 | 24 | 51 ± 2 | [4] |
| MDA-MB-231 | 48 | 15 ± 2 | [4] |
Delving into the Molecular Mechanisms: Signaling Pathways
The anticancer effects of cardiac glycosides are not solely due to the disruption of ion gradients. The inhibition of Na+/K+-ATPase also triggers a complex network of intracellular signaling pathways that are often dysregulated in cancer.
Na+/K+-ATPase as a Signal Transducer:
The Na+/K+-ATPase can act as a signal transducer, partly independent of its pumping activity.[8][9] Upon binding of a cardiac glycoside like ouabain, the enzyme can interact with neighboring proteins to initiate signaling cascades. One of the key interactions is with the Src kinase, a non-receptor tyrosine kinase. This interaction can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like the Ras/MAPK and PI3K/Akt/mTOR pathways.[10][11] However, the outcome of this signaling can be cell-type specific, leading to either cell proliferation or apoptosis.[10] Interestingly, some studies suggest that the inhibitory activities of ouabain on certain pathways, like STAT3, may be independent of the Na+/K+-ATPase.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 4. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Ouabain – a double-edged sword in tumor development and progression? a review of half a century [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Ouabain's Specificity for the Na+/K+-ATPase Pump: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ouabain, a cardiac glycoside, has long been a cornerstone in cardiovascular medicine and cellular biology research due to its specific inhibition of the Na+/K+-ATPase pump. This guide provides an objective comparison of ouabain's performance against other alternatives, supported by experimental data, to validate its specificity.
Quantitative Comparison of Na+/K+-ATPase Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of ouabain and other cardiac glycosides for different Na+/K+-ATPase isoforms. This data is crucial for understanding the isoform-specific effects and potential therapeutic windows of these compounds.
| Compound | Isoform | Species | K_d (nM) | IC_50 (nM) | Reference(s) |
| Ouabain | α1β1 | Human | 13 - 17 | - | [1] |
| α2β1 | Human | 32 | - | [1] | |
| α3β1 | Human | 13 - 17 | - | [1] | |
| α1 | Rat | - | >10,000 | [2] | |
| α2 | Rat | - | 10 - 500 | [2] | |
| α3 | Rat | - | 10 - 500 | [2] | |
| α4 | Human | - | - | [3] | |
| Digoxin | α1β1γ | Pig | 2.8 ± 2 | - | [4] |
| Digitoxin | - | Guinea-pig | - | - | [5] |
| Bufalin | α1β1γ | Pig | 14 ± 5 | - | [4] |
Note: K_d (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. IC_50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The specificity of ouabain can vary significantly across different species and isoforms. For instance, the rat α1 isoform exhibits unusually low affinity for ouabain[2].
Mechanism of Action and Signaling Pathways
Ouabain binds to the extracellular surface of the α-subunit of the Na+/K+-ATPase, inhibiting its ion-pumping function.[6] This leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.[7][8] Beyond its well-established role in ion transport, the Na+/K+-ATPase also functions as a signal transducer.[6][9] Ouabain binding, even at low concentrations that do not fully inhibit the pump, can trigger various intracellular signaling cascades, including the MEK-ERK pathway, which can influence cell proliferation and migration.[6][10]
Caption: Ouabain's dual mechanism of action.
Comparative Analysis with Other Cardiac Glycosides
While ouabain is a standard tool for studying Na+/K+-ATPase, it's important to recognize the distinctions between it and other cardiac glycosides like digoxin and digitoxin.[11]
-
Onset of Action: Ouabain has a faster onset of action compared to digitalis glycosides.[11][12]
-
Mechanism of Calcium Increase: Ouabain triggers the release of calcium from intracellular stores via signal transduction pathways, whereas digitalis glycosides can directly act on ryanodine receptors and form transmembrane calcium channels to increase intracellular calcium.[11][12]
-
Cellular Location of Action: Ouabain acts from the extracellular side, while digitalis glycosides enter the cell to exert their effects.[11]
These differences suggest that results obtained with ouabain should not be generalized to all cardiac glycosides without further investigation.[11]
Experimental Protocols
Validating the specificity of ouabain requires robust experimental protocols. The following outlines a common method for determining Na+/K+-ATPase inhibition.
Na+/K+-ATPase Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.
Materials:
-
Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2.[9]
-
ATP Solution (50 mM): Dissolve ATP in Tris-HCl buffer (pH 7.4). Prepare fresh.[9]
-
Ouabain Solution (10 mM): Dissolve ouabain in the Assay Buffer.[9]
-
Enzyme Preparation: Purified or partially purified Na+/K+-ATPase.
-
Color Reagent: Ammonium molybdate solution in sulfuric acid.[9]
-
Reducing Agent: Ascorbic acid or tin(II) chloride.[9]
-
Protein Precipitation Reagent: Trichloroacetic acid (TCA).[9]
-
Microplate Reader
Procedure:
-
Prepare Reactions: In a 96-well plate, set up wells for total ATPase activity and non-specific ATPase activity.
-
Total ATPase Activity: Add Assay Buffer.
-
Non-specific ATPase Activity: Add Ouabain Solution (final concentration 1 mM).[9]
-
-
Add Inhibitor: Add dilutions of the test compound (e.g., ouabain) or vehicle control to the appropriate wells.
-
Add Enzyme: Add the diluted Na+/K+-ATPase enzyme preparation to all wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.[9]
-
Initiate Reaction: Add ATP solution to all wells to a final concentration of 5 mM. The final volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[9]
-
Stop Reaction: Stop the reaction by adding 50 µL of 10% TCA to each well.[9]
-
Phosphate Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer a portion of the supernatant to a new plate.
-
Add 100 µL of the Color Reagent Mix to each well.
-
Incubate at room temperature for 10-20 minutes for color development.[9]
-
-
Measure Absorbance: Measure the absorbance at 660 nm using a microplate reader.[9]
-
Calculate Activity: Na+/K+-ATPase activity is the difference between the total ATPase activity and the non-specific ATPase activity (activity in the presence of ouabain).
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Off-Target Effects and Considerations
While ouabain is highly specific for the Na+/K+-ATPase, it is not without off-target effects, especially at higher concentrations. These can include alterations in intracellular potassium levels and potential cytotoxicity.[13] Furthermore, the signaling effects of ouabain can be independent of its pump-inhibitory action, which should be considered when interpreting experimental results.[14] The therapeutic window for ouabain is narrow, and toxic effects can include cardiac arrhythmias.[7]
Conclusion
Ouabain remains a valuable tool for studying the Na+/K+-ATPase due to its high specificity. However, researchers must be mindful of isoform and species-specific differences in affinity, as well as its dual role as both a pump inhibitor and a signal transducer. Careful experimental design and consideration of potential off-target effects are crucial for accurately interpreting data and validating its specificity in any given experimental system. The provided protocols and comparative data serve as a guide for researchers to effectively utilize ouabain in their studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Pharmacodynamic distinctions between ouabain, digoxin and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain affects cell migration via Na,K-ATPase-p130cas and via nucleus-centrosome association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 8. Dysfunction of ouabain-induced cardiac contractility in mice with heart-specific ablation of Na,K-ATPase β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ouabain binds with high affinity to the Na,K-ATPase in human polycystic kidney cells and induces extracellular signal-regulated kinase activation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ouabain effects on intracellular potassium activity and contractile force in cat papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
A Comparative Analysis of Ouabain's Effects Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific effects of ouabain is critical for preclinical study design and interpretation. This guide provides an objective comparison of ouabain's physiological and cellular impacts, supported by experimental data and detailed methodologies.
Ouabain, a potent cardiac glycoside, is a specific inhibitor of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. However, the sensitivity to ouabain varies dramatically across the animal kingdom. This disparity is primarily attributed to structural differences in the α-subunit of the Na+/K+-ATPase, which dictates the binding affinity of ouabain. This guide delves into these differences, presenting quantitative data, experimental protocols, and the underlying signaling mechanisms.
Data Presentation: Quantitative Comparison of Ouabain's Effects
The following tables summarize the differential sensitivity to ouabain across various species, highlighting key parameters such as the half-maximal inhibitory concentration (IC50) for Na+/K+-ATPase activity, the equilibrium dissociation constant (Kd) for ouabain binding, and the impact on intracellular ion concentrations.
Table 1: Comparative Sensitivity of Cardiac Na+/K+-ATPase to Ouabain
| Species | Sensitivity Classification | IC50 for Na+/K+-ATPase Inhibition (µM) | Reference(s) |
| Guinea Pig | Sensitive | 0.5 - 2.2 | [1] |
| Sheep | Sensitive | 0.5 - 2.2 | [1] |
| Pig | Sensitive | 0.5 - 2.2 | [1] |
| Human | Sensitive | ~0.015 (α1 and α3 isoforms) | [2] |
| Rabbit | Sensitive | Not specified, but comparable to human | [3] |
| Rat | Insensitive | 100 - 105 (cardiac) | [1] |
| Mouse | Insensitive | 100 - 105 (cardiac) | [1] |
Table 2: Ouabain Binding Affinity (Kd) and Na+/K+-ATPase Isoform Sensitivity
| Species & Isoform | Kd (nM) | Notes | Reference(s) |
| Human α1 | 5.1 | High affinity | [4] |
| Human α2 | 17.9 | High affinity | [4] |
| Pig α3 | ~15 (IC50) | High affinity | [2] |
| Dog α1 | ~15 (IC50) | High affinity | [2] |
| Guinea Pig (coronary endothelium) | 95 | Lower affinity compared to other sensitive species | [2] |
| Rat α1 | 48,000 (IC50) | Very low affinity (resistant) | [5] |
| Rat α2 | 58 (IC50), 115 (Kd) | High affinity (sensitive) | [5] |
| Rat α3 | 6.7 (IC50), 1.6 (Kd) | Very high affinity (sensitive) | [5] |
| Rat Brain (high affinity sites) | 17.0 and 80.0 | Represents sensitive isoforms in the brain | [6] |
Table 3: Effects of Ouabain on Intracellular Ion Concentrations
| Species/Cell Type | Ouabain Concentration | Change in [Na+]i | Change in [Ca2+]i | Reference(s) |
| Frog Proximal Tubules | 100 µM | Increase of 34.2 mmol/l | Increase of 185 nmol/l | [7] |
| Leech Sensory Neurons | 500 µM | Increased | Increased by over an order of magnitude | [8] |
| Human Platelets | 3 µM | Implied increase | Increased cytosolic concentration and accumulation in intracellular stores | [9] |
| Rat Sperm | Not specified | Not specified | Increased | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and expanding upon the comparative analysis of ouabain's effects.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of this activity is attributed to Na+/K+-ATPase.
Materials:
-
Tissue homogenate or cell membrane preparation
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Control Buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM ouabain
-
ATP solution (e.g., 33.3 mM)
-
Reagents for phosphate detection (e.g., ammonium molybdate, ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare two sets of reaction tubes. To the "Total ATPase" tubes, add the Assay Buffer. To the "Ouabain-Insensitive ATPase" tubes, add the Control Buffer.
-
Add the enzyme preparation (tissue homogenate or membrane fraction) to all tubes.
-
Pre-incubate the tubes at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the ATP solution to all tubes.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant to new tubes for phosphate determination.
-
Add the phosphate detection reagents and allow color to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).
-
Calculate the concentration of Pi released using a standard curve.
-
The Na+/K+-ATPase activity is the difference between the Pi released in the "Total ATPase" tubes and the "Ouabain-Insensitive ATPase" tubes.[5][10][11]
[3H]-Ouabain Binding Assay
This radioligand binding assay is used to determine the affinity (Kd) and the number of ouabain binding sites (Bmax) on the Na+/K+-ATPase.
Materials:
-
Cell membrane preparations
-
[3H]-ouabain (tritiated ouabain)
-
Binding Buffer: e.g., 5 mM phosphate, 5 mM MgCl2
-
Wash Buffer: Ice-cold buffer of the same composition as the binding buffer.
-
Non-radioactive ("cold") ouabain (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Incubate the membrane preparations with various concentrations of [3H]-ouabain in the Binding Buffer.
-
For each concentration of [3H]-ouabain, prepare a parallel set of tubes containing a high concentration of non-radioactive ouabain (e.g., 1-3 mM) to determine non-specific binding.
-
Incubate the mixtures at a specific temperature (e.g., 30-37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold Wash Buffer to remove unbound [3H]-ouabain.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]-ouabain concentration.
-
Analyze the data using Scatchard analysis to determine Kd and Bmax.[2][4][12]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of ouabain's effects.
Signaling Pathways: More Than Just a Pump Inhibitor
Ouabain's interaction with Na+/K+-ATPase transcends simple pump inhibition. It also initiates a cascade of intracellular signaling events. This dual function is central to understanding its varied physiological effects.
-
The Canonical Pathway (Pump Inhibition): In ouabain-sensitive species, binding of ouabain inhibits the Na+/K+-ATPase, leading to an increase in intracellular sodium ([Na+]i). This altered sodium gradient reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an accumulation of intracellular calcium ([Ca2+]i).[6] In cardiac myocytes, this elevation in [Ca2+]i enhances contractility, producing a positive inotropic effect.
-
The Signaling Pathway (Signal Transduction): Ouabain binding can also trigger intracellular signaling cascades, often at concentrations below those required for significant pump inhibition.[13] This involves a conformational change in the Na+/K+-ATPase, which then acts as a receptor, activating non-receptor tyrosine kinase Src.[14] Activation of Src can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream pathways, including the Ras-Raf-MEK-ERK1/2 pathway.[15] Other pathways, such as those involving protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K)/Akt, can also be activated.[11][16]
In ouabain-resistant species like rats and mice, the ubiquitously expressed α1 isoform of Na+/K+-ATPase has a very low affinity for ouabain.[5] Consequently, the canonical pump inhibition pathway and subsequent rise in intracellular calcium require much higher concentrations of ouabain. However, these species often express other Na+/K+-ATPase isoforms (e.g., α2 and α3 in the brain and heart) that retain high sensitivity to ouabain.[5][6] Therefore, at low concentrations, ouabain can still elicit signaling events in these species through these sensitive isoforms, even without causing widespread pump inhibition.[13][17] The survival of rodent cells in the presence of ouabain has been linked to the activation of the ERK1/2 signaling pathway, whereas in non-rodent (sensitive) cells, ouabain can trigger cell death through p38 MAPK signaling.[13][18]
This comparative guide underscores the importance of considering species-specific differences when studying the effects of ouabain. The variations in Na+/K+-ATPase isoforms lead to profound differences in sensitivity, physiological responses, and intracellular signaling, making a thorough understanding of these nuances essential for accurate and translatable research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding of [3H]ouabain to endothelial cells derived from various vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]
- 7. The effect of ouabain on intracellular activities of K+, Na+, Cl-, H+ and Ca2+ in proximal tubules of frog kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain increases the calcium concentration in intracellular stores involved in stimulus-response coupling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of specific [3H]-ouabain binding to different types of human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mice expressing ouabain-sensitive α1-Na,K-ATPase have increased susceptibility to pressure overload-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression [frontiersin.org]
Cross-Validation of Ouabain-Induced Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ouabain-induced signaling pathways and offers experimental frameworks for their cross-validation. Ouabain, a cardiac glycoside, is a specific inhibitor of the Na+/K+-ATPase, and its interaction with this ion pump triggers a cascade of intracellular signaling events. Understanding these pathways and having robust methods for their validation are crucial for research into its physiological and pathological roles, as well as for the development of novel therapeutics. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and objective comparison of ouabain's signaling mechanisms.
I. Comparative Analysis of Ouabain-Induced Signaling Pathways
Ouabain's engagement with the Na+/K+-ATPase initiates a complex network of signaling cascades, primarily involving Src kinase, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), and fluctuations in intracellular calcium concentration. To provide a clear comparison, this section summarizes the quantitative effects of ouabain on these key signaling nodes and contrasts its activity with digoxin, another clinically relevant cardiac glycoside.
Table 1: Comparative Effects of Ouabain and Digoxin on Key Signaling Molecules
| Target Molecule | Ouabain Effect | Digoxin Effect | Key Findings |
| Src Kinase (pY419-Src) | Induces a significant, ~4.5-fold increase in phosphorylation.[1][2] | Does not induce phosphorylation.[1][2] | The differential activation of Src kinase is a major divergence in the signaling pathways of ouabain and digoxin.[1][2] |
| ERK1/2 (p-ERK1/2) | Dose-dependent increase in phosphorylation, with significant activation at nanomolar concentrations.[3] | Does not activate ERK1/2 signaling. | Ouabain's effect on ERK1/2 is downstream of Src activation. |
| Intracellular Calcium ([Ca2+]i) | Induces a modest but significant elevation of ~25%.[4] Can also induce low-frequency calcium oscillations. | Increases intracellular calcium, but the effect on signaling pathways like Src is distinct from ouabain.[1] | While both increase intracellular calcium, the downstream signaling consequences, particularly Src activation, differ significantly. |
| Na+/K+-ATPase Activity | Inhibits pump activity, with IC50 values varying by cell type and isoform. | Also inhibits Na+/K+-ATPase activity. | Both are potent inhibitors, but their signaling consequences diverge. |
II. Experimental Protocols for Cross-Validation
Robust cross-validation is essential to confirm the specificity of ouabain-induced signaling events. This section provides detailed protocols for key experiments used to investigate and validate these pathways.
A. Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to quantify the phosphorylation of ERK1/2 in response to ouabain treatment.
1. Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 phosphorylation.
-
Treat cells with varying concentrations of ouabain (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 30 minutes). Include a vehicle-treated control.
-
To cross-validate, pre-incubate a set of cells with a specific inhibitor (e.g., Src inhibitor PP2 at 10 µM) for 1 hour before adding ouabain.
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
6. Densitometric Analysis:
-
Quantify the band intensities using image analysis software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
B. Measurement of Intracellular Calcium Oscillations using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to ouabain.
1. Cell Preparation:
-
Seed cells on glass coverslips in a 35 mm dish and allow them to adhere overnight.
2. Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (1 mM in DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
3. De-esterification:
-
After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
4. Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio before adding any compounds.
-
Perfuse the cells with a solution containing ouabain (e.g., 100 nM) and record the changes in the 340/380 nm fluorescence ratio over time.
5. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Analyze the data to determine the amplitude, frequency, and duration of any calcium oscillations.
C. Co-Immunoprecipitation of Na+/K+-ATPase and Src
This protocol is used to determine the physical association between the Na+/K+-ATPase and Src kinase in response to ouabain.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with ouabain (e.g., 100 nM) or vehicle for a specified time (e.g., 15 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
3. Pre-clearing the Lysate:
-
Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
4. Immunoprecipitation:
-
Add a primary antibody against the Na+/K+-ATPase α1 subunit to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Centrifuge to collect the immunoprecipitated complexes.
5. Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
6. Elution and Western Blot Analysis:
-
Elute the proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against Src kinase.
-
A band corresponding to Src in the immunoprecipitated sample indicates an interaction with the Na+/K+-ATPase.
III. Visualizing Signaling Pathways and Workflows
Diagrams are essential tools for visualizing the complex interactions within signaling pathways and for outlining experimental procedures. The following diagrams were created using the Graphviz DOT language to provide clear and concise representations.
A. Ouabain-Induced Signaling Pathways
Caption: Ouabain-induced signaling cascade.
B. Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating signaling pathways.
C. Logical Relationship of Ouabain vs. Digoxin on Src Activation
References
- 1. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca(2+) signaling in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ouabain affects cell migration via Na,K-ATPase-p130cas and via nucleus-centrosome association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Ouabain
For Researchers, Scientists, and Drug Development Professionals
Ouabain, a cardiac glycoside, has a long history in both traditional medicine and modern pharmacology. Its primary molecular target is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. The interaction of ouabain with this enzyme is complex, leading to a wide spectrum of cellular and systemic effects that are highly dependent on concentration, cell type, and the physiological context. This guide provides an objective comparison of the in vitro and in vivo effects of ouabain, supported by experimental data, to elucidate its multifaceted roles as both a signaling molecule and a potent inhibitor of ion transport.
Dual Mechanism of Action: From Ion Pump Inhibition to Signal Transduction
The classical understanding of ouabain's mechanism involves the inhibition of the Na+/K+-ATPase pump. At high concentrations (typically in the micromolar range), this inhibition leads to an increase in intracellular sodium ([Na+]i).[1] This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ([Ca2+]i) that underlies both the cardiotonic effects used in treating heart failure and the cytotoxic effects observed in various cell types.[2][3]
However, a new paradigm has emerged revealing that the Na+/K+-ATPase also functions as a signal transducer.[1] At low, physiological concentrations (nanomolar range), ouabain binding can trigger intracellular signaling cascades, including the Src kinase, PI3K-Akt, and MAPK/ERK pathways, often independently of significant changes in ion concentrations.[1][4][5] This signaling function mediates a diverse range of cellular processes, including proliferation, apoptosis, and differentiation.[4][6]
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the dose-dependent effects of ouabain observed in various experimental settings, providing a clear comparison between its in vitro and in vivo activities.
Table 1: In Vitro Dose-Response Effects of Ouabain
| Concentration Range | Cell Type / Model System | Key Observed Effect(s) | IC50 / EC50 | Citation(s) |
| 1 - 10 nM | Leukemia cells (Jhhan, M07e) | Promoted cell proliferation; Activated Src and ERK1/2 pathways. | - | [4] |
| 10 nM | Madin-Darby Canine Kidney (MDCK) cells | Induced changes in gene expression and activated RhoA/ROCK signaling. | - | [7] |
| 10.44 - 42.36 nM | Various human cancer cell lines (e.g., A549, Hela, HCT116) | Cytotoxic; Impaired cell viability in a dose- and time-dependent manner. | 10.44 nM (H460) to 42.36 nM (PANC1) at 72h. | [8] |
| 14 - 485 nM | Biliary tract cancer (BTC) cells | Cytotoxic; Induced apoptosis. | Cell line-dependent, ranging from 14 nM to 485 nM. | [9] |
| ~39 nM | Renal cancer cells (OS-RC-2) | Inhibited cell proliferation; Induced apoptosis. | ~39 nM at 48h. | [10] |
| 50 - 100 nM | A549, Hela, HCT116 cancer cells | Induced apoptosis in a dose-dependent manner. | - | [8] |
| 1 µM | Isolated guinea pig hearts | Activated ERK1/2, consistent with positive inotropic effect. | - | [11] |
| 10⁻⁵ - 10⁻⁹ M | Breast cancer cells (SK-BR-3) | Decreased proliferation, cell cycle arrest at G0, induced necrosis. | - | [3] |
| 50 µM | Isolated rat hearts | Produced positive inotropy; Activated Src kinase and ERK1/2. | - | [11] |
Table 2: In Vivo Dose-Response Effects of Ouabain
| Dose | Animal Model | Administration | Key Observed Effect(s) | Citation(s) |
| 1 μg·kg⁻¹·day⁻¹ | Rat | - | Increased Na-K-ATPase activity and expression in kidney cortical membranes. | [2] |
| 15 µg/kg/day | Rat | Infusion | Increased blood pressure; Augmented renal artery contraction. | [12] |
| 39 ± 14 µg/kg | Cat | Infusion | Toxic dose causing persistent arrhythmia. | [13][14] |
| 50 µg/kg (daily) | Mouse | - | Prevented pressure overload-induced cardiac dysfunction via PI3Kα activation. | [5] |
| 62 ± 16 µg/kg | Cat | Infusion | Lethal dose causing fatal arrhythmias. | [13][14] |
| 1.5 mg/kg | Mouse | Intraperitoneal (i.p.) | Increased total peripheral resistance and suppressed cardiac function. | [15] |
| 14.4 mg/kg/day | Rat (with Myocardial Infarction) | Continuous s.c. | Improved cardiac output and normalized total peripheral resistance. | [16] |
| 14.4 mg/kg/day | Rat (with Myocardial Infarction) | Intermittent s.c. | Increased total peripheral resistance. | [16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental designs is crucial for understanding the differential effects of ouabain.
In Vitro Ouabain Signaling Cascade.
The diagram above illustrates how nanomolar concentrations of ouabain bind to Na+/K+-ATPase, initiating signal transduction. This activates Src kinase, which then triggers downstream pathways like PI3K/Akt and ERK1/2, leading to cell-specific outcomes such as proliferation, apoptosis, or cellular protection.[4][5]
In Vivo Cardiovascular Effects in an MI Rat Model.
This workflow demonstrates that the in vivo cardiovascular effects of ouabain are highly dependent on the administration regimen. In rats with myocardial infarction, acute treatment worsens hemodynamics, while chronic continuous treatment improves cardiac function, highlighting the critical role of pharmacokinetics.[16]
Detailed Experimental Protocols
1. In Vitro Assay: Cell Viability (CCK-8 Assay) This protocol is adapted from studies assessing ouabain's cytotoxic effects on cancer cells.[8]
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549, Hela, HCT116) in 96-well plates at a density of 5,000 cells/well and culture overnight.
-
Treatment: Treat cells with various concentrations of ouabain (e.g., 0, 25, 50, 100 nM) for different durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.
2. In Vitro Assay: Apoptosis Detection (Annexin V/PI Staining) This method quantifies the extent of apoptosis induced by ouabain.[3][8]
-
Cell Treatment: Culture cells (e.g., SK-BR-3) to 70-80% confluency and treat with desired concentrations of ouabain (e.g., 50 nM, 100 nM) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.
3. In Vivo Study: Chronic Ouabain Administration and Hemodynamic Measurement in Rats This protocol is based on studies evaluating the long-term cardiovascular effects of ouabain.[16]
-
Animal Model: Use adult male Wistar rats. Induce myocardial infarction (MI) by ligating the left coronary artery. Allow a recovery period of 3 weeks.
-
Drug Administration: Implant osmotic minipumps subcutaneously for continuous delivery of ouabain (e.g., 14.4 mg/kg/day) for a period of two weeks. A control group receives a vehicle infusion.
-
Instrumentation: Prior to the end of the treatment period, chronically instrument the conscious rats with an electromagnetic flow probe around the ascending aorta and catheters in a carotid artery and jugular vein.
-
Hemodynamic Measurements: After recovery from surgery, measure hemodynamic parameters at rest and after volume loading. Key parameters include cardiac output (CO), mean arterial pressure (MAP), and total peripheral resistance (TPR).
-
Data Analysis: Compare the hemodynamic variables between the ouabain-treated MI rats, vehicle-treated MI rats, and sham-operated control rats.
Conclusion: Bridging the Gap Between In Vitro and In Vivo
The effects of ouabain are profoundly bimodal, dictated by its concentration and the biological system under investigation.
-
In Vitro: Nanomolar concentrations predominantly activate complex signaling cascades, influencing cell fate in a highly specific manner. These effects are often independent of the classic ion pump inhibition. Micromolar concentrations, however, lead to pump inhibition, ion imbalance, and cytotoxicity.[1][3][4]
-
In Vivo: The systemic effects are a composite of ouabain's actions on various tissues, complicated by pharmacokinetics. The therapeutic window is notoriously narrow, where beneficial effects (e.g., improved cardiac function with chronic, continuous low doses) are close to toxic outcomes (e.g., arrhythmias, increased peripheral resistance).[7][13][16] The administration protocol—acute versus chronic, continuous versus intermittent—is a critical determinant of the physiological outcome.[16]
For researchers and drug development professionals, this comparison underscores the necessity of careful dose-response studies and the importance of distinguishing between signaling-mediated effects and those arising from ion pump inhibition. While in vitro studies provide invaluable mechanistic insights into signaling pathways, translating these findings into predictable in vivo therapeutic outcomes requires a thorough understanding of dose, delivery method, and the specific pathophysiological context of the animal model.
References
- 1. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]
- 2. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal pathways in ouabain-induced proliferation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive inotropic effect of ouabain on isolated heart is accompanied by activation of signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different effects of in vivo ouabain and digoxin on renal artery function and blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo assessment of the inotropic and toxic effects of oxidized ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.technion.ac.il [cris.technion.ac.il]
- 15. Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na<sup>+</sup>, K<sup>+</sup>-ATPase α<sub>2</sub>-Isoform - ProQuest [proquest.com]
- 16. Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ouabain as a Senolytic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ouabain's performance as a senolytic agent against established alternatives, namely Navitoclax and the combination of Dasatinib and Quercetin. Supporting experimental data, detailed methodologies for key validation assays, and visualizations of molecular pathways and experimental workflows are presented to facilitate a comprehensive understanding of ouabain's potential in the field of senescence research.
Mechanisms of Action: A Comparative Overview
Senolytic agents eliminate senescent cells through various mechanisms. Ouabain presents a distinct approach compared to the more common strategy of targeting anti-apoptotic pathways.
-
Ouabain: This cardiac glycoside induces senolysis by inhibiting the Na+/K+-ATPase pump.[1][2] This inhibition is not solely dependent on disrupting ion transport; it necessitates the activation of a downstream signaling cascade involving Src, p38, Akt, and Erk to induce apoptosis.[3][4] This signaling-dependent mechanism highlights a unique vulnerability in some types of senescent cells.[4] Furthermore, ouabain has been shown to inhibit autophagy flux in BRAF-V600E-induced senescent cells, contributing to its senolytic effect.[4]
-
Navitoclax (ABT-263): As a BH3 mimetic, Navitoclax directly targets the Bcl-2 family of anti-apoptotic proteins, specifically Bcl-2, Bcl-xL, and Bcl-w.[5][6] By binding to these proteins, it releases pro-apoptotic proteins like BAX and BAK, triggering the mitochondrial pathway of apoptosis. Its efficacy is dependent on the reliance of the senescent cell on these specific anti-apoptotic proteins.[5]
-
Dasatinib and Quercetin (D+Q): This combination therapy targets multiple pathways. Dasatinib, a tyrosine kinase inhibitor, is effective against senescent preadipocytes.[7] Quercetin, a flavonoid, can inhibit the anti-apoptotic protein Bcl-xL and the PI3K/Akt pathway, and is particularly effective against senescent endothelial cells.[7][8] Together, they provide a broader spectrum of senolytic activity than either agent alone.[7]
Quantitative Performance Data
The efficacy and specificity of senolytic agents are critical for their potential therapeutic application. The following table summarizes in vitro performance data for ouabain and its comparators across various senescent cell models.
| Senolytic Agent | Cell Type & Senescence Induction | Effective Concentration / IC50 | Effect on Senescent Cell Viability | Toxicity to Non-senescent Cells | Reference(s) |
| Ouabain | BJ Fibroblasts (BRAF-V600E) | ~10-100 nM | Near complete toxicity at 100 nM after 72h | Minimal toxicity at effective concentrations | [3] |
| Ouabain | IMR90 Fibroblasts (Oncogene-induced) | IC50 < 1 µM | Significant reduction in viability | Less effective on non-senescent cells | [9][10] |
| Ouabain | IMR90 Fibroblasts (Etoposide-induced) | IC50 < 1 µM | Significant reduction in viability | Less effective on non-senescent cells | [9][10] |
| Navitoclax | HUVECs (Irradiation-induced) | 2.5 µM | ~50% reduction in viability | Lower toxicity to non-senescent cells | [5][6] |
| Navitoclax | IMR90 Fibroblasts (Irradiation-induced) | 5 µM | ~40% reduction in viability | Lower toxicity to non-senescent cells | [5][6] |
| Navitoclax | Murine BMSC (Age-related) | 5 µM | 49-77% reduction in senescent cells | Increased cytotoxicity and impaired function | [11] |
| Dasatinib + Quercetin | Human Preadipocytes (Irradiation-induced) | D: ~100-200 nM, Q: 20 µM | Significant reduction in viability | Minimal effect on non-senescent cells | [12] |
| Dasatinib + Quercetin | HUVECs (Irradiation-induced) | D: 200 nM, Q: 20 µM | ~50% reduction in viability | Less effective on non-senescent cells | [12] |
| Dasatinib + Quercetin | Vascular Smooth Muscle Cells | D: 50-200 nM, Q: 5 µM | Cytostatic rather than cytotoxic effect | Transient effects on young, proliferating cells | [7][13] |
Ouabain-Induced Senolysis Signaling Pathway
The senolytic action of ouabain is distinguished by its reliance on signal transduction. Binding to the Na+/K+-ATPase initiates a cascade that ultimately leads to apoptosis, a mechanism that appears to be preferentially activated in senescent cells.
Experimental Protocols
Validating a potential senolytic agent requires a series of well-defined experiments to confirm its efficacy and mechanism of action. Below are summarized protocols for key assays.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This histochemical stain identifies senescent cells, which exhibit increased lysosomal content and β-galactosidase activity at a suboptimal pH (6.0).
Protocol:
-
Cell Culture: Plate cells in multi-well plates and treat with the senolytic agent for the desired time. Include positive (e.g., etoposide-induced senescence) and negative (proliferating) controls.
-
Wash: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 3-5 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution (containing 1 mg/mL X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 in a citric acid/sodium phosphate buffer, pH 6.0).
-
Incubation: Incubate the plates at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.
-
Imaging: Acquire images using a light microscope. Quantify the percentage of blue, SA-β-Gal-positive cells relative to the total number of cells (e.g., by DAPI nuclear counterstain).
Cell Viability Assay (Crystal Violet Staining)
This assay quantifies the number of viable, adherent cells remaining after treatment, providing a measure of the senolytic's cytotoxic effect.
Protocol:
-
Cell Culture & Treatment: As described above.
-
Wash: Wash cells gently with PBS to remove dead, non-adherent cells.
-
Fixation: Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash with PBS and stain with 0.1% Crystal Violet solution for 20 minutes.
-
Wash: Wash extensively with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Quantification: Measure the absorbance of the solubilized stain at ~570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
Protocol:
-
Cell Culture & Treatment: Plate cells in white-walled, multi-well plates suitable for luminescence readings. Treat with the senolytic agent.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[14][15][16]
-
Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[16]
-
Incubation: Mix by shaking for 30-60 seconds and incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[17]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase 3/7 activity.[15]
Summary and Conclusion
Ouabain emerges as a compelling senolytic agent with a distinct mechanism of action that differentiates it from mainstream Bcl-2 inhibitors like Navitoclax and combination therapies such as Dasatinib and Quercetin.
-
Novel Mechanism: Its reliance on Na+/K+-ATPase-mediated signal transduction for senolysis offers a new therapeutic axis, which could be particularly relevant in contexts where senescent cells are not dependent on the Bcl-2 anti-apoptotic pathway.[1]
-
Potency and Specificity: In certain models, such as BRAF-V600E-induced senescence, ouabain has demonstrated high potency and specificity.[3] However, like other senolytics, its efficacy can be cell-type dependent.
-
Potential Challenges: The primary challenge for ouabain is its narrow therapeutic window, a well-known characteristic from its long-standing use as a cardiac drug.[18] Toxicity in non-senescent cells, particularly at higher concentrations, remains a key consideration for its development as a senolytic therapy.[2][18] In contrast, while Navitoclax can cause on-target toxicities like thrombocytopenia, and D+Q can have transient effects on proliferating cells, they are generally considered to have a wider therapeutic index in preclinical studies.[7][19][20]
References
- 1. Frontiers | Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression [frontiersin.org]
- 2. atrial-natriuretic-factor.com [atrial-natriuretic-factor.com]
- 3. Ouabain and chloroquine trigger senolysis of BRAF‐V600E‐induced senescent cells by targeting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain and chloroquine trigger senolysis of BRAF-V600E-induced senescent cells by targeting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and dasatinib, two powerful senolytics in age-related cardiovascular disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Cardiac glycosides are broad-spectrum senolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells [diagenode.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. Mechanisms of ouabain toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
comparative study of endogenous ouabain in healthy vs diseased states
For Researchers, Scientists, and Drug Development Professionals
Endogenous ouabain (EO), a naturally occurring cardiotonic steroid, has emerged as a critical player in cardiovascular and renal physiology and pathophysiology. Its circulating levels are altered in various disease states, suggesting its potential as both a biomarker and a therapeutic target. This guide provides a comparative study of EO in healthy versus diseased states, supported by quantitative data, detailed experimental methodologies, and visualizations of its signaling pathways.
Quantitative Comparison of Endogenous Ouabain Levels
Circulating levels of endogenous ouabain exhibit significant variations between healthy individuals and those with cardiovascular and renal diseases. The following table summarizes plasma EO concentrations across different states, providing a clear quantitative comparison.
| Condition | Subject Group | Mean Plasma EO Concentration (pmol/L) | Range/Details | Citation |
| Healthy | Healthy Control Subjects | 440 | Range: 160 - 770 | [1][2] |
| Heart Failure | NYHA Class I | 179.84 ± 107.58 | Preoperative | [3] |
| NYHA Class II | 192.07 ± 107.45 | Preoperative | [3] | |
| NYHA Class III | 209.08 ± 125.67 | Preoperative | [3] | |
| NYHA Class IV | 247.98 ± 133.52 | Preoperative | [3] | |
| Patients not receiving digoxin | 1520 | [2] | ||
| Patients receiving digoxin | 1590 | [2] | ||
| Hypertension | Essential Hypertension | Elevated in ~45% of patients | Correlates with blood pressure | [4] |
| Low-Renin Hypertension | 938.8 ± 218.8 | Baseline | ||
| Salt-Sensitive vs. Salt-Resistant | No significant difference in basal levels | Levels increase with Na+ depletion | [4] | |
| Renal Disease | End-Stage Renal Disease (ESRD) on Dialysis | ~930 | Three- to four-fold higher than healthy subjects | [4] |
Experimental Protocols for Endogenous Ouabain Measurement
Accurate quantification of endogenous ouabain is crucial for clinical and research applications. Two primary methods are employed: radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS).
Radioimmunoassay (RIA)
RIA is a sensitive method for quantifying EO but may be subject to cross-reactivity with other structurally similar compounds.[5]
1. Sample Preparation: Solid-Phase Extraction
-
Objective: To extract and concentrate EO from plasma while removing interfering substances.
-
Materials: C18 Bond Elut columns, methanol, acetonitrile, trifluoroacetic acid, water.
-
Procedure:
-
Precondition C18 columns by sequential washing with 100%, 50%, 25%, and 5% acetonitrile in water.[6]
-
Wash the columns twice with water.[6]
-
Acidify plasma samples and apply them to the preconditioned columns.
-
Wash the columns with water and a low concentration of acetonitrile (e.g., 2.5%) to remove polar impurities.[6]
-
Elute EO with a higher concentration of acetonitrile (e.g., 25%).[6]
-
Dry the eluate under a vacuum.
-
Reconstitute the dried extract in RIA buffer.
-
2. Radioimmunoassay Procedure
-
Objective: To quantify EO in the extracted sample through competitive binding.
-
Materials: Rabbit polyclonal anti-ouabain antiserum, radiolabeled ouabain (e.g., ³H-ouabain), unlabeled ouabain standards, RIA buffer, scintillation fluid, scintillation counter.
-
Procedure:
-
Prepare a standard curve using known concentrations of unlabeled ouabain.
-
In assay tubes, combine the reconstituted sample or ouabain standard, a fixed amount of anti-ouabain antiserum, and a fixed amount of radiolabeled ouabain.
-
Incubate the mixture to allow competitive binding between labeled and unlabeled ouabain for the antibody.
-
Separate antibody-bound ouabain from free ouabain (e.g., using a separation agent like charcoal-dextran).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled EO in the sample.
-
Determine the EO concentration in the samples by comparing their radioactivity to the standard curve.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher specificity and is considered a more reliable method for EO quantification, though it may have a higher limit of detection than some RIAs.[8]
1. Sample Preparation
-
Objective: To extract EO and prepare it for LC-MS/MS analysis.
-
Procedure:
-
Perform solid-phase extraction as described for RIA to concentrate EO and remove interfering matrix components.[8]
-
The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate EO from other compounds and quantify it based on its mass-to-charge ratio.
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Procedure:
-
Inject the reconstituted sample into the UPLC system.
-
Separate the components of the sample on a C18 analytical column using a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
The eluent from the column is introduced into the mass spectrometer.
-
Ionize the molecules using an appropriate ionization source (e.g., electrospray ionization).
-
Select the precursor ion corresponding to ouabain in the first mass analyzer.
-
Fragment the precursor ion in a collision cell.
-
Detect specific product ions in the second mass analyzer.
-
Quantify EO by comparing the peak area of the specific transitions to a standard curve generated with authentic ouabain. A lower limit of quantification of 1.7 pmol/L has been reported.[8]
-
Signaling Pathways of Endogenous Ouabain
Endogenous ouabain exerts its effects by binding to the α-subunit of the Na+/K+-ATPase, which acts as a receptor. This binding triggers a cascade of intracellular signaling events, independent of its effect on ion transport.
Na+/K+-ATPase-Mediated Signaling Cascade
Binding of EO to the Na+/K+-ATPase initiates a signaling cascade involving Src, a non-receptor tyrosine kinase. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK (MAPK) pathway, influencing cell growth, differentiation, and apoptosis.
Role of the Na+/Ca2+ Exchanger and PI3K/Akt Pathway
In cardiac myocytes, EO signaling also involves the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is linked to physiological cardiac hypertrophy.[9] Furthermore, inhibition of the Na+/K+-ATPase by EO can lead to an increase in intracellular sodium, which in turn reverses the direction of the Na+/Ca2+ exchanger (NCX), leading to an influx of calcium. This increase in intracellular calcium has various downstream effects, including the activation of signaling pathways and, in cardiac muscle, increased contractility.
Experimental Workflow for EO Measurement
The overall workflow for the quantification of endogenous ouabain from plasma samples involves several key steps, from sample collection to data analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journaljammr.com [journaljammr.com]
- 3. mdpi.com [mdpi.com]
- 4. Endogenous ouabain and cardiomyopathy in dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comment on: Endogenous Ouabain and Related Genes in the Translation from Hypertension to Renal Diseases, Int. J. Mol. Sci. 2018, 19, 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Proper Disposal Procedures for a Novel Chemical Agent: "Vavain"
Disclaimer: The substance "Vavain" is not a recognized chemical compound. The following procedural guidance is based on established best practices for the safe handling and disposal of hazardous laboratory chemicals and should be adapted to the specific, identified hazards of any new or unknown substance.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for managing the disposal of a hypothetical novel chemical agent, referred to here as "Vavain," ensuring that all procedures are conducted in a safe, compliant, and environmentally sound manner.
Step 1: Hazard Identification and Characterization
Before any disposal procedures can be initiated, a thorough hazard assessment of "Vavain" must be conducted. This information is typically found in the Safety Data Sheet (SDS). If an SDS is not available for a novel compound, a qualified safety professional must perform a risk assessment based on its chemical properties and any available toxicological data.
Key hazard characteristics to identify include:
-
Ignitability: The tendency of the chemical to catch fire.
-
Corrosivity: The ability of the chemical to cause severe damage to skin, eyes, or other tissues.
-
Reactivity: The potential for the chemical to react violently or generate toxic fumes when mixed with other substances.[1]
-
Toxicity: The degree to which the substance can harm living organisms.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions.[2][3] Incompatible chemicals must be stored separately.[2]
Key Principles of Waste Segregation:
-
Store acids and bases in separate containers.[2]
-
Keep oxidizing agents away from reducing agents and organic compounds.[2]
-
Isolate water-reactive chemicals from aqueous solutions.[2]
Container Requirements:
-
Waste containers must be chemically compatible with the stored waste and be in good condition, free from leaks or damage.[2][4]
-
Containers must be kept closed except when adding waste.[1][4]
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[4][5]
Step 3: Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) must be established at or near the point of waste generation.[1]
SAA Requirements:
-
SAAs must be under the control of the laboratory personnel generating the waste.
-
The area should be inspected weekly for leaks and proper container management.[2]
-
There are limits on the volume of hazardous waste that can be accumulated in an SAA (typically 55 gallons), and for acutely toxic wastes (P-listed), the limit is much lower (e.g., one quart).[1]
Step 4: Disposal Procedures
The disposal of hazardous chemical waste is regulated by federal, state, and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[6] It is illegal and unsafe to dispose of hazardous chemicals down the drain or in the regular trash.[6]
General Disposal Workflow:
-
Waste Minimization: Whenever possible, modify experimental protocols to reduce the volume and toxicity of waste generated.[7]
-
Neutralization: For some corrosive wastes, neutralization to a pH between 5.0 and 12.5 may be an option before disposal, but only if permitted by local regulations and institutional policy.[2]
-
Collection Request: Once a waste container is nearly full or has been in accumulation for the maximum allowed time (e.g., six to twelve months), a pickup request must be submitted to the institution's Environmental Health and Safety (EHS) department.[1][7]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of.[6]
Quantitative Data Summary for Waste Management
The following table provides a template for the essential data points required for the safe management and disposal of a chemical like "Vavain."
| Parameter | "Vavain" - Lot XYZ | Regulatory Guideline |
| Chemical Name & CAS # | Vavain, [Hypothetical CAS] | Must be clearly identified. |
| Hazard Classification | [e.g., Flammable, Corrosive] | Per EPA/RCRA regulations.[1][6] |
| pH (if aqueous) | [e.g., 2.5] | Must be >2 and <12.5 for drain disposal (if allowed).[1] |
| Flash Point | [e.g., <140°F] | Determines ignitability hazard.[1] |
| Reactivity Incompatibilities | [e.g., Water, Oxidizers] | Must be segregated from these materials.[2] |
| Container Type | [e.g., HDPE Carboy] | Must be compatible with the chemical.[2] |
| Max Accumulation Time | N/A | Typically 6-12 months in an SAA.[1][7] |
| Disposal Method | EHS Pickup for Incineration | Determined by hazard classification. |
Experimental Protocols
Protocol for Determining "Vavain" Waste Stream
-
Obtain SDS: Secure the Safety Data Sheet for "Vavain." If unavailable, proceed with a qualified risk assessment.
-
Identify Hazards: Based on Section 2 (Hazard Identification) of the SDS, determine if "Vavain" meets the criteria for ignitability, corrosivity, reactivity, or toxicity.
-
Check for Listing: Cross-reference "Vavain" and its constituents against the EPA's lists of hazardous wastes (F, K, P, and U lists).[6]
-
Segregate Waste: Based on the identified hazards, establish a dedicated waste container for "Vavain" and its contaminated materials, separate from incompatible waste streams.
-
Label Container: Affix a "Hazardous Waste" label to a compatible, sealable container. Fill in the full chemical name, "Vavain," and the date waste is first added.
-
Accumulate in SAA: Place the container in a designated Satellite Accumulation Area within the laboratory.
-
Monitor and Request Pickup: Monitor the volume of waste in the container. When it is 75% full, or before the maximum accumulation time is reached, submit a hazardous waste pickup request through the institutional EHS portal.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. va.gov [va.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
